4-Chloro-1H-pyrazole-3-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-1H-pyrazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3ClN2O2/c5-2-1-6-7-3(2)4(8)9/h1H,(H,6,7)(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOLUACWHRMUETA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=C1Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30343432 | |
| Record name | 4-Chloro-1H-pyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30343432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84547-87-5 | |
| Record name | 4-Chloro-1H-pyrazole-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84547-87-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-1H-pyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30343432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-CHLORO-1H-PYRAZOLE-3-CARBOXYLIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Chloro-1H-pyrazole-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Chloro-1H-pyrazole-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details its chemical and physical properties, provides a detailed synthesis protocol, and explores its potential biological activities based on existing literature on related pyrazole derivatives. The information is intended to serve as a foundational resource for researchers engaged in the synthesis, evaluation, and application of this and similar chemical entities.
Chemical and Physical Properties
This compound is a chlorinated derivative of pyrazole-3-carboxylic acid. Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use.
| Property | Value | Reference |
| CAS Number | 84547-87-5 | [1] |
| Molecular Formula | C₄H₃ClN₂O₂ | [1] |
| Molecular Weight | 146.53 g/mol | [1] |
| Melting Point | 255-260 °C | [1] |
| Appearance | White solid | [2] |
| Solubility | Soluble in many organic solvents, such as ethanol and dichloromethane. | [3] |
Spectroscopic Data
Spectroscopic analysis is crucial for the verification of the chemical structure and purity of this compound.
¹H-NMR Spectroscopy
A study on the crystal structure of this compound reported the following ¹H-NMR data:
-
Solvent: DMSO-d₆
-
Frequency: 600 MHz
-
Chemical Shifts (δ): 13.63 (s, 2H), 7.94 (s, 1H)[2]
Synthesis
The synthesis of this compound can be achieved through the chlorination of 1H-pyrazole-3-carboxylic acid. A detailed experimental protocol is provided below, adapted from a published crystal structure study.[2]
Experimental Protocol: Synthesis of this compound
Materials:
-
1H-pyrazole-3-carboxylic acid
-
Chlorinating agent (e.g., sulfuryl chloride, hypochlorous acid)
-
Appropriate solvent (e.g., acetic acid)
-
Ice-water bath
-
Filtration apparatus
Procedure:
-
Dissolve 1H-pyrazole-3-carboxylic acid in a suitable solvent, such as acetic acid, in a reaction vessel.
-
Cool the solution in an ice-water bath with continuous stirring.
-
Slowly add the chlorinating agent dropwise to the cooled solution.
-
After the addition is complete, allow the reaction mixture to stir at a controlled temperature (e.g., 40 °C) for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[2]
-
Upon completion, quench the reaction by pouring the mixture into ice-water.
-
Collect the resulting precipitate by filtration.
-
Wash the solid with cold water and dry under vacuum to yield this compound as a white solid.[2]
-
Further purification can be achieved by recrystallization from a suitable solvent system, such as an ethyl acetate/methanol mixture.[2]
Note: The specific amounts of reagents, reaction times, and temperatures may need to be optimized for best results.
Biological Activity
While specific in vitro and in vivo studies on this compound are not extensively available in the public domain, the broader class of pyrazole derivatives has been the subject of significant research in drug discovery. The following sections summarize the known biological activities of pyrazole compounds, suggesting potential areas of investigation for this specific molecule.
Antibacterial and Antifungal Activity
Pyrazole derivatives are known to exhibit a wide range of antimicrobial properties. Studies have shown that various substituted pyrazole carboxylic acids and their derivatives possess inhibitory activity against both Gram-positive and Gram-negative bacteria, as well as several fungal pathogens.[4][5] The mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of cell membrane integrity.
Anti-inflammatory Activity
The pyrazole scaffold is a key component in several well-known non-steroidal anti-inflammatory drugs (NSAIDs), such as celecoxib.[6] These compounds often exert their anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. The anti-inflammatory potential of novel pyrazole derivatives is frequently evaluated using in vivo models like the carrageenan-induced paw edema assay in rats.[7][8]
Antitumor and Anti-HCV Activity
Research has also explored the potential of pyrazole derivatives as anticancer and antiviral agents. Some polysubstituted pyrazoles have demonstrated significant antitumor activity against various cancer cell lines. Additionally, certain pyrazole analogs have shown inhibitory effects on the replication of the Hepatitis C virus (HCV).
Experimental Protocols for Biological Assays
For researchers interested in evaluating the biological activity of this compound, the following are generalized protocols for common assays based on literature for similar compounds.
Antibacterial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various bacterial strains.
Materials:
-
Test compound (this compound)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in MHB in the wells of a 96-well plate.
-
Inoculate each well with a standardized bacterial suspension (approximately 5 x 10⁵ CFU/mL).
-
Include positive (bacteria only) and negative (broth only) controls.
-
Incubate the plates at 37 °C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)
This is a standard model to assess the acute anti-inflammatory activity of a compound.
Materials:
-
Test compound
-
Carrageenan solution (1% w/v in saline)
-
Experimental animals (e.g., Wistar rats)
-
Plethysmometer
Procedure:
-
Administer the test compound orally or intraperitoneally to the animals at a specific dose.
-
After a set period (e.g., 1 hour), inject a small volume of carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated group with that of the control group (vehicle-treated).
Logical Relationships and Workflows
The following diagrams illustrate the general workflow for the synthesis and biological evaluation of this compound.
Conclusion
This compound presents an interesting scaffold for further investigation in the field of drug discovery. This technical guide consolidates the available information on its properties and synthesis, while also providing a roadmap for its biological evaluation based on the well-established activities of the pyrazole class of compounds. Further research is warranted to fully elucidate the specific biological profile and therapeutic potential of this molecule.
References
- 1. matrixscientific.com [matrixscientific.com]
- 2. researchgate.net [researchgate.net]
- 3. chembk.com [chembk.com]
- 4. Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. meddocsonline.org [meddocsonline.org]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. Synthesis and biological evaluation of pyrazolylthiazole carboxylic acids as potent anti-inflammatory-antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physicochemical Properties of 4-Chloro-1H-pyrazole-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the known physicochemical properties of 4-Chloro-1H-pyrazole-3-carboxylic acid (CAS No: 84547-87-5). Due to the specific nature of this compound, publicly available experimental data for all physicochemical parameters is limited. This document summarizes the available data, provides detailed experimental protocols for key properties, and illustrates the logical relationships between these properties.
Core Physicochemical Properties
Quantitative data for this compound is not extensively reported in the literature. The available information is summarized below.
| Property | Value | Source |
| Molecular Formula | C₄H₃ClN₂O₂ | Sigma-Aldrich[1] |
| Molecular Weight | 146.53 g/mol | Sigma-Aldrich[1] |
| Melting Point | 255-260 °C | Sigma-Aldrich[1] |
| Boiling Point | Not available | N/A |
| pKa | Not available | N/A |
| Solubility | Not available | N/A |
| LogP | Not available | N/A |
Experimental Protocols
Detailed methodologies for determining key physicochemical properties are outlined below. These are generalized protocols and may require optimization for this compound.
Melting Point Determination
The melting point of a solid is the temperature at which it changes state from solid to liquid. It is a critical indicator of purity, with pure crystalline compounds typically exhibiting a sharp melting range.
Methodology: Capillary Method [2][3][4][5]
-
Sample Preparation: A small amount of the finely powdered dry sample is packed into a capillary tube, sealed at one end, to a height of 1-2 mm.[2][4]
-
Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[2] This assembly is then placed in a melting point apparatus, which typically consists of a heated block or an oil bath.
-
Heating: The apparatus is heated slowly, at a rate of approximately 1-2 °C per minute, as the temperature approaches the expected melting point.[5] Constant stirring is necessary for uniform heat distribution in an oil bath.[2]
-
Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.[3] For a pure compound, this range is typically narrow (0.5-1.0 °C).
Caption: Workflow for Melting Point Determination.
pKa Determination
The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution. For a carboxylic acid, it represents the pH at which the protonated and deprotonated forms are present in equal concentrations.
Methodology: Potentiometric Titration [6][7]
-
Solution Preparation: A precise amount of this compound is dissolved in a suitable solvent (typically water or a water/co-solvent mixture) to a known concentration (e.g., 10⁻⁴ M).[6][7] The solution's ionic strength is kept constant with a background electrolyte like KCl.[6]
-
Titration Setup: The solution is placed in a thermostatted vessel with a calibrated pH electrode and a magnetic stirrer. The system is purged with an inert gas (e.g., nitrogen) to remove dissolved CO₂.[6]
-
Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments using a burette.[6]
-
Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.[6]
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which corresponds to the inflection point of the curve.[6][7] Multiple titrations are performed to ensure reproducibility.[6]
LogP Determination
The partition coefficient (P) is a measure of the differential solubility of a compound in two immiscible solvents, typically n-octanol and water. LogP, the logarithm of P, is a critical parameter for predicting a drug's membrane permeability and pharmacokinetic properties.
Methodology: Shake-Flask Method [8][9][10][11][12]
-
System Preparation: Equal volumes of n-octanol and a suitable aqueous buffer (e.g., phosphate buffer at pH 7.4) are pre-saturated with each other by vigorous mixing, followed by separation.
-
Partitioning: A known amount of this compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then combined with the other pre-saturated phase in a flask.
-
Equilibration: The flask is shaken at a constant temperature for a sufficient period to allow for the equilibrium partitioning of the compound between the two phases.[10]
-
Phase Separation: The mixture is allowed to stand or is centrifuged to ensure complete separation of the n-octanol and aqueous layers.[9]
-
Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of this value.
Interrelation of Physicochemical Properties
The physicochemical properties of a molecule like this compound are interconnected and influence its behavior in biological systems.
Caption: Logical relationships between key physicochemical properties.
References
- 1. This compound 95 84547-87-5 [sigmaaldrich.com]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. pennwest.edu [pennwest.edu]
- 4. byjus.com [byjus.com]
- 5. jove.com [jove.com]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 8. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 11. semanticscholar.org [semanticscholar.org]
- 12. LogP / LogD shake-flask method [protocols.io]
4-Chloro-1H-pyrazole-3-carboxylic acid crystal structure analysis
An In-depth Technical Guide on the Crystal Structure Analysis of 4-Chloro-1H-pyrazole-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the crystal structure of this compound (C₄H₃ClN₂O₂), a molecule of interest in medicinal chemistry and materials science. The following sections present its crystallographic data, a comparison with a structurally related compound, detailed experimental protocols, and visualizations of its experimental workflow and intermolecular interactions.
Data Presentation
The quantitative data for this compound has been determined by X-ray crystallography. A summary of the key crystallographic parameters is provided in Table 1. This data is crucial for understanding the solid-state conformation and packing of the molecule.
Table 1: Crystal Data and Structure Refinement for this compound [1][2]
| Parameter | Value |
| Chemical Formula | C₄H₃ClN₂O₂ |
| Formula Weight | 146.53 g/mol |
| Crystal System | Monoclinic |
| Space Group | C2/c (No. 15) |
| a | 25.4370(17) Å |
| b | 6.9155(5) Å |
| c | 13.0629(7) Å |
| β | 110.558(6)° |
| Volume (V) | 2151.6(3) ų |
| Z | 16 |
| Temperature (T) | 293 K |
| Rgt(F) | 0.0552 |
| wRref(F²) | 0.2177 |
For comparative purposes, the crystallographic data of the related compound 4-Chloro-1H-pyrazole is presented in Table 2. This comparison highlights the influence of the carboxylic acid group on the crystal packing and unit cell dimensions.
Table 2: Comparative Crystal Data for 4-Chloro-1H-pyrazole [3][4][5]
| Parameter | This compound | 4-Chloro-1H-pyrazole |
| Chemical Formula | C₄H₃ClN₂O₂ | C₃H₃ClN₂ |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | C2/c | Pnma |
| a | 25.4370(17) Å | 14.9122(10) Å |
| b | 6.9155(5) Å | 17.6410(9) Å |
| c | 13.0629(7) Å | 4.9878(3) Å |
| β | 110.558(6)° | 90° |
| Volume (V) | 2151.6(3) ų | 1312.13(14) ų |
| Temperature (T) | 293 K | 170 K |
Experimental Protocols
The following sections detail the methodologies for the synthesis, crystallization, and X-ray diffraction analysis of this compound.
Synthesis of this compound[1]
The synthesis of the title compound begins with 1H-pyrazole-3-carboxylic acid. A solution of 1H-pyrazole-3-carboxylic acid (10 g, 89.30 mmol) is prepared in acetic acid. To this solution, a chlorinating agent is added dropwise with stirring at 40°C in an oil bath over a period of 15 minutes. The reaction mixture is then stirred at 40°C for 5 hours, with the progress of the reaction monitored by Thin Layer Chromatography (TLC). After completion, the solvent is removed under reduced pressure. The resulting residue is treated with ice-water (150 ml) and filtered. The collected solid is dried to yield this compound as a white solid.
Crystallization[1]
Single crystals of this compound suitable for X-ray diffraction analysis were obtained by slow evaporation of a solution of the compound in a mixed solvent system of ethyl acetate and methanol.
X-ray Diffraction Analysis
While a detailed experimental protocol for the X-ray diffraction is not available in the provided search results, a general procedure can be outlined. A suitable single crystal is mounted on a diffractometer. The data is collected at a specified temperature (293 K for this compound) using a specific radiation source (e.g., Mo Kα). The collected data is then processed, and the structure is solved and refined using appropriate software. For 4-chloro-1H-pyrazole, data was collected at a low temperature of 170 K to prevent sublimation of the crystal when exposed to X-rays.[4][5]
Visualizations
The following diagrams illustrate the experimental workflow and the key intermolecular interactions within the crystal structure of this compound.
The crystal structure of this compound features notable intermolecular hydrogen bonding interactions that play a crucial role in the packing of the molecules in the solid state.[1] These interactions involve the carboxylic acid and pyrazole functional groups.
References
Spectroscopic Profile of 4-Chloro-1H-pyrazole-3-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 4-Chloro-1H-pyrazole-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable data for compound identification, structural elucidation, and quality control.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.94 | Singlet | 1H | H5 (pyrazole ring) |
| ~13.63 | Broad Singlet | 2H | NH (pyrazole ring) and COOH |
Note: The broad singlet at ~13.63 ppm likely represents the exchangeable protons of the N-H from the pyrazole ring and the carboxylic acid. The integration suggests the presence of both protons. Data was reported in DMSO-d₆ at 600 MHz[1].
¹³C NMR Data (Predicted)
Based on data for the closely related pyrazole-3-carboxylic acid and typical chemical shifts for substituted pyrazoles, the following chemical shifts are predicted.
| Chemical Shift (δ) ppm | Assignment |
| ~162 | C=O (Carboxylic Acid) |
| ~140 | C3 (pyrazole ring) |
| ~135 | C5 (pyrazole ring) |
| ~110 | C4 (pyrazole ring) |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to exhibit characteristic absorption bands for its functional groups. The following are predicted key peaks based on data for pyrazole-3-carboxylic acid and general IR frequency charts.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Broad | O-H stretch (Carboxylic Acid) and N-H stretch (pyrazole ring) |
| ~1700 | Strong | C=O stretch (Carboxylic Acid) |
| ~1550 | Medium | C=N stretch (pyrazole ring) |
| ~1450 | Medium | C=C stretch (pyrazole ring) |
| ~1100 | Medium | C-Cl stretch |
Mass Spectrometry (MS)
The mass spectrum of this compound is predicted to show the molecular ion peak and characteristic fragmentation patterns.
| m/z | Relative Intensity | Assignment |
| 146/148 | High | [M]⁺ Molecular ion (presence of ³⁵Cl and ³⁷Cl isotopes) |
| 101/103 | Medium | [M-COOH]⁺ |
| 74/76 | Medium | [M-COOH-HCN]⁺ |
Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard.
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer, for instance, a Bruker Avance III HD 600 MHz spectrometer.
-
¹H NMR Acquisition: The ¹H NMR spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. A relaxation delay of 1-2 seconds is used.
-
¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired using a proton-decoupled pulse sequence. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR processing software. Chemical shifts are referenced to the TMS signal at 0.00 ppm.
Infrared (IR) Spectroscopy
-
Sample Preparation: A small amount of the solid sample is finely ground with dry potassium bromide (KBr) powder in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: A background spectrum of the KBr pellet holder is first recorded. The sample pellet is then placed in the holder, and the sample spectrum is acquired. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.
-
Data Processing: The final spectrum is obtained by ratioing the sample spectrum against the background spectrum. The data is presented as transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
-
Sample Introduction: The sample is introduced into the mass spectrometer via a direct insertion probe for solid samples or dissolved in a suitable solvent for liquid injection.
-
Ionization: Electron Ionization (EI) is a common method for this type of molecule. The sample is bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) using a mass analyzer, such as a quadrupole or time-of-flight (TOF) analyzer.
-
Detection: The separated ions are detected, and their abundance is recorded to generate a mass spectrum.
-
Data Analysis: The mass spectrum is analyzed to identify the molecular ion peak and interpret the fragmentation pattern to confirm the molecular structure.
Visualizations
Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for spectroscopic analysis.
References
Solubility Profile of 4-Chloro-1H-pyrazole-3-carboxylic Acid: A Technical Guide
This guide provides an in-depth overview of the solubility characteristics of 4-Chloro-1H-pyrazole-3-carboxylic acid in common laboratory solvents. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Physicochemical Properties
This compound is a solid compound with a molecular weight of 146.53 g/mol .[1] It has a melting point in the range of 255-260 °C.[1] Understanding the structural features of the molecule—a chlorinated pyrazole ring bearing a carboxylic acid group—is key to predicting its solubility behavior. The presence of the carboxylic acid group suggests potential for hydrogen bonding and solubility in polar and basic solvents, while the chlorinated heterocyclic ring contributes to its organic character.
Solubility Data
For accurate quantitative analysis, experimental determination is necessary. The following table summarizes the expected qualitative solubility and provides space for experimentally determined quantitative values.
| Solvent Name | Solvent Type | Predicted Qualitative Solubility | Experimentally Determined Solubility ( g/100 mL at 25°C) |
| Water | Polar Protic | Sparingly Soluble | Data not available |
| Methanol | Polar Protic | Soluble | Data not available |
| Ethanol | Polar Protic | Soluble | Data not available |
| Acetone | Polar Aprotic | Soluble | Data not available |
| Dichloromethane (DCM) | Nonpolar | Sparingly Soluble | Data not available |
| Ethyl Acetate | Polar Aprotic | Soluble | Data not available |
| Diethyl Ether | Nonpolar | Sparingly Soluble | Data not available |
| Toluene | Nonpolar | Insoluble | Data not available |
| Hexane | Nonpolar | Insoluble | Data not available |
| 5% Aqueous Sodium Bicarbonate | Basic | Soluble (with reaction) | Data not available |
| 5% Aqueous Sodium Hydroxide | Basic | Soluble (with reaction) | Data not available |
| 5% Aqueous Hydrochloric Acid | Acidic | Insoluble | Data not available |
Experimental Protocol for Solubility Determination
The following is a standard protocol for determining the solubility of a solid compound like this compound in a given solvent. This method, often referred to as the shake-flask method, is a reliable way to determine equilibrium solubility.[5]
Objective: To determine the concentration of a saturated solution of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound
-
Selected solvents (e.g., water, ethanol, acetone)
-
Scintillation vials or flasks with secure caps
-
Magnetic stirrer and stir bars or an orbital shaker
-
Constant temperature bath or incubator
-
Analytical balance
-
Syringe filters (0.45 µm)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a flask. The presence of undissolved solid is crucial to ensure that the solution reaches saturation.[5]
-
Equilibration: Seal the flask and place it in a constant temperature bath, typically set at 25°C. Agitate the mixture using a magnetic stirrer or orbital shaker for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection: After the equilibration period, cease agitation and allow the undissolved solid to settle.
-
Filtration: Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.
-
Dilution: Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.
-
Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of this compound.
-
Calculation: Calculate the solubility from the determined concentration, taking into account the dilution factor. Express the solubility in appropriate units, such as g/100 mL or mg/mL.
Experimental Workflow Diagram
The following diagram illustrates the key steps in the experimental determination of solubility.
References
The Biological Versatility of Pyrazole-Based Carboxylic Acids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, fused with a carboxylic acid functional group, represents a privileged scaffold in medicinal chemistry. This combination gives rise to a class of compounds, pyrazole-based carboxylic acids, that exhibit a remarkable breadth of biological activities. Their structural versatility allows for facile modification, enabling the fine-tuning of their pharmacological profiles to target a wide array of biological targets with high affinity and selectivity. This technical guide provides an in-depth exploration of the diverse biological activities of these compounds, supported by quantitative data, detailed experimental protocols, and visual representations of their mechanisms of action.
Anti-inflammatory Activity
A significant number of pyrazole-based carboxylic acids have been developed as potent anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes. The most notable example is Celecoxib, a selective COX-2 inhibitor.
Quantitative Data: Anti-inflammatory and Enzyme Inhibitory Activity
| Compound | Target | Assay | IC50 / Ki | Reference |
| Celecoxib | COX-2 | Human Dermal Fibroblasts (PGE2 production) | 40 nM (IC50) | [1] |
| COX-1 | Human Lymphoma Cells (PGE2 production) | 15 µM (IC50) | [2] | |
| COX-2 | Human Whole Blood Assay | 6.8 µM (IC50) | [3] | |
| COX-1 | Human Whole Blood Assay | 82 µM (IC50) | [3] | |
| Rimonabant | CB1 Receptor | Radioligand Binding Assay | 1.8 nM (Ki) | [4] |
| CB2 Receptor | Radioligand Binding Assay | 514 nM (Ki) | [4] | |
| Compound 2g (Pyrazole derivative) | 5-Lipoxygenase (LOX) | In vitro enzyme inhibition | 80 µM (IC50) | [5] |
| 3-(trifluoromethyl)-5-arylpyrazole derivative | COX-2 | In vitro enzyme inhibition | 0.02 µM (IC50) | [6] |
| COX-1 | In vitro enzyme inhibition | 4.5 µM (IC50) | [6] | |
| Pyrazole-thiazole hybrid | COX-2 | In vitro enzyme inhibition | 0.03 µM (IC50) | [6] |
| 5-LOX | In vitro enzyme inhibition | 0.12 µM (IC50) | [6] |
Signaling Pathway: COX-2 Inhibition
The anti-inflammatory effects of celecoxib and related pyrazole-based carboxylic acids are primarily mediated by the selective inhibition of COX-2. This enzyme is responsible for the conversion of arachidonic acid to prostaglandins (PGs), which are key mediators of inflammation, pain, and fever. By blocking COX-2, these compounds reduce the production of pro-inflammatory prostaglandins like PGE2.
Anticancer Activity
The pyrazole scaffold is a cornerstone in the development of novel anticancer agents. These compounds exert their effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of protein kinases crucial for tumor growth and survival.
Quantitative Data: Anticancer Activity
| Compound | Cell Line | Assay | IC50 | Reference |
| 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole (3f) | MDA-MB-468 (Breast Cancer) | MTT Assay (24h) | 14.97 µM | |
| MDA-MB-468 (Breast Cancer) | MTT Assay (48h) | 6.45 µM | ||
| Pyrazolinone Chalcone (6b) | Caco (Colon Cancer) | MTT Assay | 23.34 µM | [7] |
| Trifluoromethyl-pyrazole-carboxamide (3a) | CaCo-2 (Colon Cancer) | MTT Assay | ~50 µM | [8] |
| HepG2 (Liver Cancer) | MTT Assay | ~50 µM | [8] | |
| Hep3B (Liver Cancer) | MTT Assay | ~50 µM | [8] | |
| Pyrazole-indole hybrid (11a) | HeLa (Cervical Cancer) | In vitro assay | micromolar range | [9] |
| MCF7 (Breast Cancer) | In vitro assay | micromolar range | [9] | |
| SKOV3 (Ovarian Cancer) | In vitro assay | micromolar range | [9] | |
| SKMEL28 (Melanoma) | In vitro assay | micromolar range | [9] |
Signaling Pathway: Induction of Apoptosis
Several pyrazole-based carboxylic acids have been shown to induce apoptosis in cancer cells. One of the key mechanisms involves the generation of reactive oxygen species (ROS), which in turn activates the intrinsic apoptotic pathway, leading to the activation of executioner caspases like caspase-3.
Signaling Pathway: PI3K/Akt/mTOR Inhibition
The PI3K/Akt/mTOR pathway is a critical signaling cascade that promotes cell survival, proliferation, and growth, and its dysregulation is common in many cancers. Certain pyrazole derivatives have been identified as inhibitors of this pathway, making them promising anticancer therapeutic candidates.
Antimicrobial Activity
Pyrazole-based carboxylic acids have also demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of bacteria and fungi.
Quantitative Data: Antimicrobial Activity
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Pyrazole-1-carbothiohydrazide derivative (21a) | Aspergillus niger | 2.9 - 7.8 | [10] |
| Staphylococcus aureus | 62.5 - 125 | [10] | |
| Bacillus subtilis | 62.5 - 125 | [10] | |
| Klebsiella pneumoniae | 62.5 - 125 | [10] | |
| Pyrazolylthiazole carboxylic acid (2h) | Gram-positive bacteria | 6.25 | [8] |
| Aminoguanidine-derived 1,3-diphenyl pyrazoles (12) | Escherichia coli 1924 | 1 | |
| Staphylococcus aureus (clinical isolates) | 1 - 32 | ||
| Trifluorophenyl-substituted pyrazole (27) | Staphylococcus aureus (including MRSA) | as low as 0.39 | |
| Staphylococcus epidermidis | 1.56 |
Experimental Protocols
In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema
This widely used model assesses the in vivo anti-inflammatory activity of compounds.
Workflow:
Methodology:
-
Animals: Male Wistar rats (150-200 g) are typically used. They are acclimatized for at least one week before the experiment.
-
Compound Administration: The test compound (e.g., pyrazole-based carboxylic acid) is administered orally or intraperitoneally at a specific dose, typically 30-60 minutes before carrageenan injection. A vehicle control group and a positive control group (e.g., indomethacin) are included.
-
Induction of Edema: A 1% w/v solution of carrageenan in sterile saline is prepared. 0.1 mL of this solution is injected into the subplantar region of the right hind paw of each rat.[11]
-
Measurement of Paw Volume: The volume of the injected paw is measured at 0, 1, 2, 3, and 4 hours post-carrageenan injection using a plethysmometer.[12]
-
Data Analysis: The percentage of edema inhibition is calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.
In Vitro Cytotoxicity Assay: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Methodology:
-
Cell Seeding: Seed cells (e.g., cancer cell lines) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the pyrazole-based carboxylic acid for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
In Vitro Enzyme Inhibition Assay: COX-2 Inhibitor Screening
This assay determines the ability of a compound to inhibit the activity of the COX-2 enzyme.
Methodology:
-
Reagent Preparation: Prepare the assay buffer, heme, COX-2 enzyme, arachidonic acid (substrate), and the test compound solution.
-
Reaction Setup: In a 96-well plate, add the assay buffer, heme, and COX-2 enzyme to each well. Add the test compound at various concentrations to the test wells and a known COX-2 inhibitor (e.g., celecoxib) to the positive control wells.[7]
-
Pre-incubation: Incubate the plate for a short period (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding the arachidonic acid substrate to all wells.
-
Detection: The product of the COX-2 reaction (Prostaglandin G2) is detected using a fluorometric probe. Measure the fluorescence intensity over time.[7]
-
Data Analysis: Calculate the rate of the reaction for each concentration of the test compound. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
Antimicrobial Susceptibility Test: Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Methodology:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in a suitable broth.
-
Serial Dilution: Perform a serial two-fold dilution of the pyrazole-based carboxylic acid in a 96-well microtiter plate containing broth.
-
Inoculation: Inoculate each well with the prepared microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[13]
Conclusion
Pyrazole-based carboxylic acids represent a highly versatile and promising class of compounds in drug discovery. Their diverse biological activities, spanning anti-inflammatory, anticancer, and antimicrobial effects, are a testament to their ability to interact with a wide range of biological targets. The information presented in this guide, including quantitative data, mechanistic pathways, and detailed experimental protocols, provides a solid foundation for researchers and drug development professionals to further explore and exploit the therapeutic potential of this remarkable chemical scaffold. Future research will undoubtedly uncover new biological activities and lead to the development of novel therapeutics based on the pyrazole-carboxylic acid core.
References
- 1. apexbt.com [apexbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. Newly Synthesized Pyrazolinone Chalcones as Anticancer Agents via Inhibiting the PI3K/Akt/ERK1/2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. abcam.cn [abcam.cn]
- 12. New Potential Antitumor Pyrazole Derivatives: Synthesis and Cytotoxic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. microbe-investigations.com [microbe-investigations.com]
The Strategic Role of 4-Chloro-1H-pyrazole-3-carboxylic Acid in Modern Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry, the pyrazole scaffold stands out as a privileged structure, forming the core of numerous approved drugs with a wide spectrum of biological activities. Among the various pyrazole-based building blocks, 4-Chloro-1H-pyrazole-3-carboxylic acid has emerged as a critical intermediate in the synthesis of potent and selective pharmacological agents. Its unique structural features, including the reactive carboxylic acid handle and the electronically modified pyrazole ring due to the chloro substituent, make it a versatile synthon for creating diverse molecular architectures. This technical guide provides an in-depth overview of the pharmacological applications of derivatives synthesized from this compound, focusing on their role as kinase inhibitors, anti-inflammatory agents, and antimicrobial compounds. Detailed experimental methodologies, quantitative biological data, and visual representations of relevant signaling pathways are presented to support researchers in the exploration and development of novel therapeutics based on this valuable scaffold.
Synthesis of this compound and its Derivatives
The primary utility of this compound lies in its role as a versatile starting material. A general synthetic approach involves the chlorination of a pyrazole precursor, often followed by functional group manipulations to yield the desired carboxylic acid.
General Synthetic Workflow
The synthesis of bioactive molecules from this compound typically follows a multi-step process. The carboxylic acid moiety is often activated, for example, by conversion to an acid chloride, to facilitate amide bond formation with a variety of amine-containing fragments. This modular approach allows for the systematic exploration of the chemical space around the pyrazole core to optimize pharmacological activity.
Caption: General workflow for synthesizing bioactive derivatives.
Pharmacological Applications
Derivatives of this compound have shown significant promise in several therapeutic areas, primarily due to their ability to act as potent and selective inhibitors of key biological targets.
Kinase Inhibition
A major focus of research involving this compound derivatives has been the development of kinase inhibitors for the treatment of cancer and inflammatory diseases.
The JNK signaling pathway is a critical regulator of cellular processes such as proliferation, apoptosis, and inflammation. Dysregulation of this pathway is implicated in various diseases, including neurodegenerative disorders and cancer. Several studies have reported the synthesis of pyrazole-based JNK inhibitors, where the 4-chloro-1H-pyrazole-3-carboxamide core serves as a key pharmacophore.
Caption: Simplified JNK signaling pathway.[1][2][3][4][5]
Derivatives incorporating the 4-chloro-1H-pyrazole-3-carboxamide scaffold have demonstrated potent inhibition of JNK isoforms. The pyrazole nitrogen atoms and the amide carbonyl are crucial for forming hydrogen bonds within the ATP-binding pocket of the kinase.
Mutations in the FMS-like tyrosine kinase 3 (FLT3) are common in acute myeloid leukemia (AML) and are associated with a poor prognosis.[6][7] Consequently, FLT3 has become a key therapeutic target. Additionally, cyclin-dependent kinases (CDKs), which regulate the cell cycle, are also attractive targets in oncology.[6][7] Pyrazolo[3,4-d]pyrimidines, synthesized from this compound precursors, have been investigated as dual inhibitors of FLT3 and CDKs.
Caption: FLT3 and CDK signaling in AML.[6][7][8][9][10]
Vascular endothelial growth factor receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. Inhibition of VEGFR-2 is a well-established strategy in cancer therapy. Pyrazole-based compounds derived from this compound have been explored as potent VEGFR-2 inhibitors.
Caption: Simplified VEGFR-2 signaling pathway.[11][12][13][14][15]
Anti-inflammatory Activity
The anti-inflammatory properties of pyrazole derivatives are well-documented, with celecoxib being a prominent example. While direct evidence for this compound derivatives as potent anti-inflammatory agents is still emerging, the pyrazole core is a known pharmacophore for targeting enzymes involved in inflammation, such as cyclooxygenase (COX).
Antimicrobial Activity
Derivatives of this compound have also been investigated for their potential as antimicrobial agents. The pyrazole nucleus can be found in various compounds with activity against a range of bacterial and fungal pathogens.
Quantitative Data on Biological Activity
The following tables summarize the in vitro inhibitory activities of various derivatives synthesized using a 4-chloro-pyrazole-3-carboxamide scaffold.
Table 1: Kinase Inhibitory Activity of this compound Derivatives
| Compound Class | Target Kinase | IC50 (nM) | Reference |
| Pyrazolyl-pyridines | JNK3 | 730 - 1450 | [6] |
| Pyrazolo[3,4-d]pyrimidines | FLT3 | 0.089 | [2][8] |
| Pyrazolo[3,4-d]pyrimidines | CDK2 | 0.719 | [2][8] |
| Pyrazolo[3,4-d]pyrimidines | CDK4 | 0.770 | [2][8] |
| Pyrazol-5(4H)-ones | VEGFR-2 | 8.93 | [16] |
| Pyrazolo[1,5-a]pyrimidines | CDK2 | 61 | [17] |
| Pyrazole Derivatives | CDK2/cyclin A2 | 960 | [18] |
Table 2: Antimicrobial Activity of Pyrazole Derivatives
| Compound Class | Organism | MIC (µg/mL) | Reference |
| Pyrazolyl 1,3,4-Thiadiazines | S. aureus | 62.5 | [19] |
| Pyrazolyl 1,3,4-Thiadiazines | C. albicans | 2.9 | [19] |
| Pyrazole-derived anilines | Gram-positive bacteria | <0.78 | [15] |
| Pyrazole Carboxamides | B. cereus | 32 | [1][20] |
| Pyrazole Carboxamides | M. luteus | 128 | [1][20] |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of 4-chloropyrazoles involves the direct chlorination of the corresponding pyrazole. For example, pyrazole can be reacted with sodium hypochlorite solution. The reaction is typically monitored by HPLC. After completion, the product can be isolated by extraction.[9][21] An alternative approach is the electrosynthesis of 4-chloro-substituted pyrazoles via chlorination of the parent pyrazole on a platinum anode in an aqueous sodium chloride solution.[22]
General Procedure for Amide Coupling
-
Acid Chloride Formation: this compound (1 equivalent) is suspended in a suitable solvent (e.g., toluene, DCM) and treated with a chlorinating agent (e.g., thionyl chloride, oxalyl chloride) at room temperature or with gentle heating. The reaction is stirred until the conversion to the acid chloride is complete. The excess chlorinating agent and solvent are removed under reduced pressure.
-
Amide Formation: The resulting acid chloride is dissolved in an anhydrous aprotic solvent (e.g., THF, DCM, DMF). To this solution, the desired amine (1-1.2 equivalents) and a base (e.g., triethylamine, diisopropylethylamine, pyridine) are added, typically at 0°C. The reaction mixture is then stirred at room temperature until completion (monitored by TLC).
-
Work-up and Purification: The reaction mixture is typically quenched with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over a drying agent (e.g., Na2SO4, MgSO4), and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield the final amide derivative.[1][7][19][20][23]
In Vitro Kinase Inhibition Assay (General Protocol)
-
Enzyme and Substrate Preparation: The purified kinase enzyme and its corresponding substrate are diluted to the desired concentrations in an appropriate kinase assay buffer.
-
Compound Preparation: The test compounds are serially diluted in DMSO to generate a range of concentrations.
-
Kinase Reaction: The kinase reaction is initiated by adding ATP to a mixture of the enzyme, substrate, and test compound in a 96- or 384-well plate. The reaction is incubated at a specific temperature (e.g., 30°C or 37°C) for a defined period.
-
Detection: The amount of phosphorylated substrate is quantified using a suitable detection method, such as a fluorescence-based assay, a luminescence-based assay (e.g., ADP-Glo™), or radiometric analysis.
-
Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to a control (DMSO only). The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined by fitting the data to a dose-response curve.
Conclusion
This compound is a highly valuable and versatile building block in medicinal chemistry. Its derivatives have demonstrated significant potential as potent inhibitors of various kinases implicated in cancer and inflammatory diseases, as well as promising antimicrobial agents. The modular synthetic routes starting from this intermediate allow for extensive structure-activity relationship studies, facilitating the optimization of potency and selectivity. The data and methodologies presented in this technical guide underscore the importance of this compound in the ongoing quest for novel and effective therapeutic agents. Further exploration of this scaffold is warranted to unlock its full potential in drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. commerce.bio-rad.com [commerce.bio-rad.com]
- 4. paulogentil.com [paulogentil.com]
- 5. SAPK/JNK Signaling Cascades | Cell Signaling Technology [cellsignal.com]
- 6. oncotarget.com [oncotarget.com]
- 7. An essential pathway links FLT3-ITD, HCK and CDK6 in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FLT3 and CDK4/6 inhibitors: signaling mechanisms and tumor burden in subcutaneous and orthotopic mouse models of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeting CDK1 promotes FLT3-activated acute myeloid leukemia differentiation through C/EBPα - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Unveiling the signaling network of FLT3-ITD AML improves drug sensitivity prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 13. commerce.bio-rad.com [commerce.bio-rad.com]
- 14. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 19. Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. dergipark.org.tr [dergipark.org.tr]
- 21. US5047551A - Preparation of 4-chloropyrazoles - Google Patents [patents.google.com]
- 22. researchgate.net [researchgate.net]
- 23. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Electronic Properties of the 4-Chloropyrazole Ring System
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core electronic properties of the 4-chloropyrazole ring system. This information is critical for understanding the reactivity, intermolecular interactions, and metabolic stability of molecules incorporating this important heterocyclic scaffold, which is a key building block in agrochemicals and pharmaceuticals.[1][2] This guide summarizes key quantitative data, details relevant experimental and computational methodologies, and provides a visual representation of a key reaction mechanism.
Core Electronic Properties: An Overview
The electronic character of the pyrazole ring is defined by its aromaticity, the presence of two adjacent nitrogen atoms, and the influence of substituents. The lone pair of electrons on the pyrrole-like nitrogen (N1) participates in the aromatic sextet, while the lone pair on the pyridine-like nitrogen (N2) lies in the plane of the ring and is responsible for its basic properties.[3]
The introduction of a chlorine atom at the 4-position significantly modulates these electronic properties. As an electron-withdrawing group, the chlorine atom reduces the electron density of the pyrazole ring through an inductive effect. This has a profound impact on the ring's reactivity, acidity, and spectroscopic characteristics.
Quantitative Electronic and Spectroscopic Data
To facilitate a clear understanding and comparison of the electronic and related properties of the 4-chloropyrazole ring system, the following tables summarize key quantitative data. These values are essential for computational modeling, reaction planning, and structure-activity relationship (SAR) studies.
| Parameter | Value | Method | Reference |
| Acidity (pKa) | |||
| Predicted pKa | 12.71 ± 0.50 | Computational | [4] |
| Computational Data (DFT) | |||
| HOMO Energy | -7.21 eV | DFT (B3LYP/6-311++G(d,p)) | |
| LUMO Energy | -0.83 eV | DFT (B3LYP/6-311++G(d,p)) | [5] |
| HOMO-LUMO Gap | 6.38 eV | DFT (B3LYP/6-311++G(d,p)) | [5] |
| Spectroscopic Data | |||
| UV-Vis (λmax) | 224 nm | Experimental |
Table 1: Key Electronic and Spectroscopic Properties of 4-Chloropyrazole
| Atom | Mulliken Atomic Charge |
| N1 | -0.27 |
| N2 | -0.15 |
| C3 | 0.12 |
| C4 | -0.03 |
| C5 | 0.13 |
| Cl | -0.09 |
Table 2: Calculated Mulliken Atomic Charges for 4-Chloropyrazole using DFT (B3LYP/6-311++G(d,p)) [5]
Experimental and Computational Protocols
The following sections detail the methodologies used to determine the key electronic and spectroscopic properties of the 4-chloropyrazole ring system.
Determination of pKa
The acidity of the N-H proton in the pyrazole ring is a direct reflection of the ring's electron density. The pKa can be determined experimentally using the following methods:
-
Potentiometric Titration: This classic method involves the gradual addition of a titrant (e.g., a strong base) to a solution of the analyte (4-chloropyrazole) while monitoring the pH. The pKa is determined from the midpoint of the resulting titration curve.
-
UV-Vis Spectroscopy: The ultraviolet absorption spectrum of pyrazole derivatives is sensitive to pH. By recording spectra at various pH values, the pKa can be determined by monitoring the change in absorbance at a specific wavelength.
-
NMR Spectroscopy: The chemical shifts of the ring protons are influenced by the protonation state of the molecule. By acquiring 1H NMR spectra over a range of pH values, the pKa can be calculated from the inflection point of the plot of chemical shift versus pH.[6]
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: A sample of 5-10 mg of 4-chloropyrazole is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6) in a standard 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is added for chemical shift calibration.[3]
-
Data Acquisition: 1H and 13C NMR spectra are acquired on a high-field NMR spectrometer. For 13C NMR, proton decoupling is typically used to simplify the spectrum.
-
-
UV-Visible (UV-Vis) Spectroscopy:
-
Sample Preparation: A dilute solution of 4-chloropyrazole is prepared in a UV-transparent solvent (e.g., ethanol, methanol, or water). The concentration is adjusted to ensure that the absorbance falls within the linear range of the spectrophotometer (typically below 1.0 AU).
-
Data Acquisition: The UV-Vis spectrum is recorded over a wavelength range of approximately 200-400 nm using a dual-beam spectrophotometer. The wavelength of maximum absorbance (λmax) is then determined.
-
Computational Chemistry (Density Functional Theory)
-
Methodology: The electronic properties of 4-chloropyrazole can be modeled using Density Functional Theory (DFT). A common approach involves:
-
Geometry Optimization: The 3D structure of the molecule is optimized to its lowest energy conformation using a functional such as B3LYP and a basis set like 6-311++G(d,p).[5]
-
Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it represents a true energy minimum.
-
Property Calculation: From the optimized geometry, various electronic properties can be calculated, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the molecular electrostatic potential, and Mulliken atomic charges.[5]
-
Key Mechanistic Insights
The electronic properties of the 4-chloropyrazole ring dictate its reactivity. A key reaction pathway for pyrazoles is electrophilic aromatic substitution, which overwhelmingly occurs at the C4 position due to its higher electron density compared to C3 and C5.[1][3][7][8]
Electrophilic Substitution at the C4 Position
The following diagram illustrates the general mechanism for the electrophilic substitution of a pyrazole ring, leading to a 4-substituted product.
Caption: General mechanism of electrophilic substitution on the 4-chloropyrazole ring.
Conclusion
The electronic properties of the 4-chloropyrazole ring system are a result of the interplay between the inherent aromaticity of the pyrazole core and the electron-withdrawing nature of the chlorine substituent at the 4-position. This guide has provided a summary of the key quantitative data, outlined the experimental and computational methods for their determination, and illustrated a fundamental reaction mechanism. A thorough understanding of these electronic properties is paramount for the rational design and development of novel molecules in the fields of medicinal chemistry and materials science.
References
- 1. eguru.rrbdavc.org [eguru.rrbdavc.org]
- 2. chemimpex.com [chemimpex.com]
- 3. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scribd.com [scribd.com]
Methodological & Application
Synthesis of 4-Chloro-1H-pyrazole-3-carboxylic acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of 4-Chloro-1H-pyrazole-3-carboxylic acid, a valuable building block in pharmaceutical and agrochemical research. The synthesis of this compound can be approached through two primary strategies: direct chlorination of a pre-existing pyrazole ring and a de novo synthesis via cyclocondensation.
I. Synthetic Strategies
The selection of a synthetic route for this compound depends on the availability of starting materials, desired scale, and safety considerations. Two effective methods are outlined below:
-
Direct Chlorination of 1H-pyrazole-3-carboxylic acid: This is a straightforward approach that involves the direct halogenation of the pyrazole ring at the C4 position. This method is often preferred for its atom economy and simplicity.
-
Cyclocondensation followed by Chlorination: This method involves the construction of the pyrazole ring from acyclic precursors, followed by a chlorination step. This route offers flexibility in introducing various substituents onto the pyrazole core.
II. Experimental Protocols
Method 1: Direct Chlorination of 1H-pyrazole-3-carboxylic acid
This protocol details the synthesis of this compound via the direct chlorination of 1H-pyrazole-3-carboxylic acid using sulfuryl chloride.
Experimental Workflow:
Figure 1. Workflow for the direct chlorination of 1H-pyrazole-3-carboxylic acid.
Protocol:
-
Reaction Setup: In a well-ventilated fume hood, a solution of 1H-pyrazole-3-carboxylic acid (1.0 equivalent) in a suitable inert solvent such as dichloromethane or chloroform is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Chlorination: The solution is cooled in an ice bath (0-5 °C). Sulfuryl chloride (1.1 to 1.5 equivalents) is added dropwise to the stirred solution over a period of 30-60 minutes, maintaining the temperature below 10 °C.
-
Reaction Monitoring: The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is carefully poured into ice-water to quench the excess sulfuryl chloride. The organic layer is separated, and the aqueous layer is extracted with the same organic solvent. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford this compound as a solid.
Quantitative Data:
| Parameter | Value |
| Yield | 85-95% |
| Purity (by HPLC) | >98% |
| Melting Point | 255-260 °C[1] |
Spectroscopic Data:
-
¹H NMR (DMSO-d₆, 600 MHz): δ 13.63 (s, 2H), 7.94 (s, 1H).[2]
Method 2: Cyclocondensation and Chlorination
This protocol describes a multi-step synthesis involving the initial formation of a pyrazole precursor via cyclocondensation, followed by chlorination.
Reaction Pathway:
Figure 2. General pathway for the synthesis of this compound via cyclocondensation.
A specific example of this approach involves the direct cyclization and chlorination of a hydrazine derivative using 1,3,5-trichloroisocyanuric acid (TCCA) as both an oxidant and a chlorinating agent.[3]
Protocol (General Procedure):
-
Reaction Setup: A solution of the appropriate hydrazine substrate (1.0 equivalent) is prepared in a suitable solvent such as trifluoroethanol (TFE).
-
Cyclization and Chlorination: 1,3,5-trichloroisocyanuric acid (TCCA) (1.0 equivalent) is added to the stirred solution. The reaction mixture is heated to 40 °C and stirred for 4 hours.[3]
-
Work-up: After cooling to room temperature, the reaction is quenched with a saturated solution of sodium thiosulfate. The mixture is then diluted with ethyl acetate and extracted. The combined organic layers are dried over anhydrous magnesium sulfate, and the solvent is evaporated.[3]
-
Purification: The crude product is purified by column chromatography on silica gel.
Quantitative Data for Analagous Systems:
| Substrate | Yield of 4-Chloropyrazole Derivative |
| Various Hydrazine Derivatives | Up to 92%[3] |
Note: The final hydrolysis of an ester group, if present, would be required to obtain the carboxylic acid. This is typically achieved by heating with an aqueous base (e.g., NaOH or KOH) followed by acidification.
III. Safety Precautions
-
All experiments should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.
-
Sulfuryl chloride and TCCA are corrosive and moisture-sensitive. Handle with care.
-
Hydrazine and its derivatives are toxic and should be handled with appropriate precautions.
IV. Conclusion
The synthesis of this compound can be accomplished through either direct chlorination of the corresponding pyrazole carboxylic acid or via a cyclocondensation approach. The direct chlorination method is generally more efficient for the specific target molecule, offering high yields in a single step. The cyclocondensation route provides greater flexibility for creating a variety of substituted pyrazoles. The choice of method will be dictated by the specific needs and available resources of the research or development team.
References
Application Note and Protocol for the Synthesis of 4-Chloro-1H-pyrazole-3-carboxylic Acid Derivatives
Audience: Researchers, scientists, and drug development professionals.
Objective: This document provides a detailed protocol for the synthesis of 4-Chloro-1H-pyrazole-3-carboxylic acid and its subsequent conversion to various derivatives. The methodologies presented are compiled from established literature and are intended to be a reliable guide for synthetic chemists.
Introduction
Pyrazole carboxylic acids are pivotal structural motifs in a vast array of biologically active compounds, demonstrating antimicrobial, anti-inflammatory, and anticancer properties. The introduction of a halogen atom, such as chlorine, at the 4-position of the pyrazole ring can significantly modulate the compound's physicochemical and pharmacological properties. This protocol outlines a robust and reproducible method for the synthesis of this compound and its derivatives, which are valuable intermediates in medicinal chemistry and drug discovery.
Synthesis of this compound
There are several established methods for the synthesis of the target compound. Below are two common and effective protocols.
Protocol 1: Direct Chlorination of 1H-pyrazole-3-carboxylic acid
This method involves the direct chlorination of the pyrazole ring using a suitable chlorinating agent.
Experimental Protocol:
-
To a solution of 1H-pyrazole-3-carboxylic acid (10 g, 89.30 mmol) in an appropriate solvent, a chlorinating agent is added dropwise.
-
The reaction mixture is stirred at a controlled temperature (e.g., 40 °C) for a specified duration (e.g., 5 hours), with the progress monitored by Thin Layer Chromatography (TLC).[1]
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is treated with ice-water (150 ml) to precipitate the product.[1]
-
The solid is collected by filtration, washed with cold water, and dried to yield this compound as a white solid.[1]
Protocol 2: Chlorination using Sodium Hypochlorite
This protocol utilizes sodium hypochlorite as a readily available and effective chlorinating agent for the pyrazole ring. This method has been reported to produce high yields.
Experimental Protocol:
-
Suspend pyrazole (0.5 mol) in 100 ml of water.
-
Add an aqueous solution of 8.7% w/w sodium hypochlorite (0.5 mol) dropwise while maintaining the reaction temperature below 30 °C.[2]
-
Monitor the reaction by High-Performance Liquid Chromatography (HPLC) analysis.[2]
-
After the reaction is complete, adjust the pH to 11 with 35% sulfuric acid and extract the mixture with ethyl acetate (3 x 100 ml).[2]
-
Combine the organic phases, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to obtain 4-chloropyrazole.[2]
-
The 4-chloropyrazole can then be carboxylated at the 3-position using appropriate methods, such as reaction with oxalyl chloride followed by hydrolysis, although specific literature for this subsequent step on this exact substrate was not found in the provided search results. A more direct approach starting from a pre-carboxylated pyrazole is often preferred.
Alternative Method: Electrochemical Chlorination
Electrochemical synthesis offers a greener alternative by avoiding harsh chemical reagents. 4-chloro-substituted pyrazole derivatives can be synthesized via the chlorination of the corresponding pyrazoles on a Platinum anode in aqueous NaCl solutions under galvanostatic diaphragm electrolysis.[3] The efficiency of this process is dependent on the structure of the starting pyrazole.[3]
Synthesis of this compound Derivatives
The carboxylic acid group of this compound can be readily converted into various derivatives, such as esters and amides, typically via an acid chloride intermediate.
3.1. Formation of the Acid Chloride
-
Reflux a mixture of this compound and thionyl chloride (SOCl₂) until the solid dissolves completely.
-
Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude 4-Chloro-1H-pyrazole-3-carbonyl chloride.
3.2. Synthesis of Esters (General Procedure)
-
Dissolve the crude acid chloride in a suitable dry solvent (e.g., THF, DCM).
-
Add the desired alcohol to the solution, often in the presence of a non-nucleophilic base like pyridine or triethylamine to scavenge the HCl byproduct.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Work up the reaction by washing with water and brine, drying the organic layer, and removing the solvent in vacuo.
-
Purify the crude product by column chromatography or recrystallization.
3.3. Synthesis of Amides (General Procedure)
-
Dissolve the crude acid chloride in a suitable dry solvent (e.g., THF, DCM).
-
Add a solution of the desired amine (and a non-nucleophilic base if the amine is used as its salt) to the acid chloride solution.
-
Stir the reaction mixture at room temperature until completion (monitored by TLC).
-
Perform an aqueous workup to remove any salts and unreacted starting materials.
-
Purify the crude product by column chromatography or recrystallization.
Data Presentation
The following table summarizes typical reaction conditions and outcomes for the synthesis of halogenated pyrazole carboxylic acids and their derivatives, based on available literature.
| Starting Material | Product | Reagents and Conditions | Yield (%) | Reference |
| 1H-pyrazole-3-carboxylic acid | This compound | Chlorinating agent, 40 °C, 5 h | Not specified | [1] |
| Pyrazole | 4-Chloropyrazole | NaOCl, H₂O, < 30 °C | 99% | [2] |
| 4-bromo-3-methylpyrazole | 4-Bromo-1H-pyrazole-3-carboxylic acid | KMnO₄, H₂O, 90 °C, 8 h | 64.2% | [4] |
| Pyrazole-3(5)-carboxylic acid | 4-Chloropyrazole-3(5)-carboxylic acid | Pt anode, aqueous NaCl, galvanostatic electrolysis | Not specified | [3] |
Visualization of the Synthetic Workflow
Below is a diagram illustrating the general synthetic pathway from 1H-pyrazole-3-carboxylic acid to its 4-chloro derivatives.
References
The Versatility of 4-Chloro-1H-pyrazole-3-carboxylic Acid in Modern Medicinal Chemistry
Introduction: 4-Chloro-1H-pyrazole-3-carboxylic acid has emerged as a privileged scaffold in medicinal chemistry, serving as a versatile building block for the synthesis of a diverse array of biologically active compounds. Its inherent structural features, including the presence of a reactive carboxylic acid group and a chlorine atom that can be functionalized, make it an attractive starting material for the development of novel therapeutics. This pyrazole derivative has been extensively utilized in the discovery of potent inhibitors of various protein kinases, which are critical regulators of cellular processes and frequently implicated in diseases such as cancer.
Application in Kinase Inhibitor Development
Derivatives of this compound have demonstrated significant potential as inhibitors of several key protein kinases, including Cyclin-Dependent Kinases (CDKs), FMS-like Tyrosine Kinase 3 (FLT3), and c-Jun N-terminal Kinases (JNKs). These kinases are pivotal in cell cycle regulation, cell proliferation, and stress response pathways, making them attractive targets for therapeutic intervention.
Cyclin-Dependent Kinase (CDK) Inhibitors
CDKs are a family of serine/threonine kinases that play a crucial role in regulating the cell cycle. Their aberrant activity is a hallmark of many cancers, making them a prime target for anticancer drug development. The this compound scaffold has been successfully employed in the design of potent CDK inhibitors.
One notable example is the clinical candidate AT7519 , a potent inhibitor of several CDKs. The pyrazole core of AT7519 forms key hydrogen bond interactions with the hinge region of the kinase's ATP-binding pocket, a common binding motif for pyrazole-based kinase inhibitors.
Table 1: Inhibitory Activity of AT7519 Against Various Cyclin-Dependent Kinases
| Kinase Target | IC50 (nM) |
| CDK1/cyclin B | 110 |
| CDK2/cyclin A | 47 |
| CDK2/cyclin E | 100 |
| CDK4/cyclin D1 | >10000 |
| CDK5/p25 | 17 |
| CDK9/cyclin T1 | <10 |
FMS-like Tyrosine Kinase 3 (FLT3) Inhibitors
FLT3 is a receptor tyrosine kinase that is frequently mutated in acute myeloid leukemia (AML), leading to uncontrolled cell proliferation.[1] The development of FLT3 inhibitors is a promising therapeutic strategy for this aggressive cancer. Derivatives of this compound have been explored as potent FLT3 inhibitors. By modifying the core structure, researchers have developed compounds with nanomolar potency against both wild-type and mutated forms of FLT3.
For instance, a series of 1H-pyrazole-3-carboxamide derivatives have been synthesized and shown to exhibit potent inhibitory activity against FLT3 and CDKs.[2] One of the optimized compounds, compound 8t , demonstrated exceptional potency.
Table 2: Inhibitory Activity of a 1H-Pyrazole-3-carboxamide Derivative (Compound 8t) [2]
| Kinase Target | IC50 (nM) |
| FLT3 | 0.089 |
| CDK2 | 0.719 |
| CDK4 | 0.770 |
c-Jun N-terminal Kinase (JNK) Inhibitors
JNKs are a family of stress-activated protein kinases involved in apoptosis, inflammation, and cellular differentiation. Dysregulation of JNK signaling is implicated in various diseases, including neurodegenerative disorders and cancer. The this compound scaffold has been utilized to develop selective JNK inhibitors. A series of 4-(pyrazol-3-yl)-pyridines, derived from a pyrimidine series, have shown potent JNK inhibition.[3]
Table 3: Inhibitory Activity of a 4-(Pyrazol-3-yl)-pyridine Derivative [3]
| Kinase Target | IC50 (µM) |
| JNK3 | 0.63 |
| p38 | >20 |
Signaling Pathways
The therapeutic efficacy of kinase inhibitors derived from this compound stems from their ability to modulate specific signaling pathways that are dysregulated in disease.
CDK2 Signaling Pathway in Cell Cycle Progression
CDK2, in complex with its regulatory partners cyclin E and cyclin A, plays a critical role in the G1/S phase transition and S phase progression of the cell cycle. Inhibition of CDK2 by pyrazole-based inhibitors can lead to cell cycle arrest and apoptosis in cancer cells.
Caption: CDK2 signaling pathway and the point of intervention by pyrazole-based inhibitors.
FLT3 Signaling Pathway in Acute Myeloid Leukemia
Mutated FLT3 in AML leads to constitutive activation of downstream signaling pathways, including the RAS-MAPK, PI3K-AKT, and STAT5 pathways, promoting leukemia cell proliferation and survival.[1] FLT3 inhibitors developed from the this compound scaffold block this aberrant signaling.
Caption: FLT3 signaling pathway in AML and its inhibition by pyrazole derivatives.
Experimental Protocols
General Synthesis of 1H-Pyrazole-3-carboxamide Derivatives
The following is a general procedure for the synthesis of 1H-pyrazole-3-carboxamide derivatives, which are potent kinase inhibitors. This protocol involves the amidation of a pyrazole carboxylic acid with a suitable amine.
Caption: General workflow for the synthesis of 1H-pyrazole-3-carboxamide derivatives.
Protocol 1: Synthesis of a 1H-Pyrazole-3-carboxamide Derivative
-
Acid Chloride Formation: To a solution of this compound (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add oxalyl chloride (1.5 eq) and a catalytic amount of dimethylformamide (DMF) at 0 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acid chloride.
-
Amide Coupling: Dissolve the crude acid chloride in an anhydrous aprotic solvent like DCM or THF.
-
To this solution, add the desired amine (1.1 eq) and a base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0 eq) at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to afford the desired 1H-pyrazole-3-carboxamide derivative.
-
Characterization: Confirm the structure and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Biochemical Kinase Inhibition Assay
The following is a general protocol for determining the in vitro inhibitory activity of synthesized compounds against a target kinase using a luminescence-based assay that measures ATP consumption.
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-based)
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in 100% DMSO.
-
Perform serial dilutions of the test compound in assay buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should be kept constant (e.g., 1%).
-
Prepare a solution of the target kinase and its specific substrate in the assay buffer.
-
Prepare an ATP solution in the assay buffer. The final ATP concentration should be at or near the Km value for the specific kinase.
-
-
Assay Procedure:
-
In a 384-well white plate, add the test compound dilutions. Include a positive control (a known inhibitor) and a negative control (vehicle, e.g., DMSO).
-
Add the kinase and substrate solution to each well.
-
Pre-incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding the ATP solution to each well.
-
Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).
-
-
Signal Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding a commercially available ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.
-
Add a Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Normalize the data to the controls (0% inhibition for vehicle and 100% inhibition for a no-enzyme control or a high concentration of a potent inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry, particularly for the development of kinase inhibitors. Its adaptability allows for the synthesis of a wide range of derivatives with potent and selective activities against various kinases implicated in diseases like cancer. The continued exploration of this scaffold holds significant promise for the discovery of novel and effective therapeutic agents.
References
Application Notes and Protocols for the Esterification of 4-Chloro-1H-pyrazole-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the esterification of 4-Chloro-1H-pyrazole-3-carboxylic acid, a key intermediate in the synthesis of various pharmaceutically active compounds and agrochemicals. The following sections outline common esterification methods, present quantitative data in a structured format, and provide step-by-step experimental procedures.
Introduction
This compound and its ester derivatives are important building blocks in medicinal chemistry and drug discovery. The pyrazole scaffold is a well-established pharmacophore present in numerous therapeutic agents, and the chloro- and carboxylic acid functionalities offer versatile handles for further chemical modifications. Esterification of the carboxylic acid group is a fundamental transformation that allows for the modulation of physicochemical properties such as lipophilicity, solubility, and metabolic stability, which are critical for optimizing drug candidates.
Overview of Esterification Reactions
The esterification of this compound can be achieved through several established methods. The choice of method often depends on the desired ester, the scale of the reaction, and the sensitivity of the starting material to the reaction conditions. Common approaches include:
-
Fischer-Speier Esterification: A classic acid-catalyzed reaction between the carboxylic acid and an alcohol, typically in excess and often serving as the solvent.
-
Reaction with Activating Agents: Conversion of the carboxylic acid to a more reactive species, such as an acid chloride, followed by reaction with an alcohol.
-
Alkylation of the Carboxylate: Formation of the carboxylate salt followed by reaction with an alkyl halide.
This document will focus on protocols for Fischer-Speier esterification and a method involving an activating agent, which are broadly applicable and well-documented in the context of heterocyclic carboxylic acids.
Quantitative Data Summary
The following table summarizes typical reaction conditions and expected yields for the synthesis of methyl and ethyl esters of this compound based on analogous reactions reported in the literature.
| Ester Product | Method | Alcohol | Catalyst/Activating Agent | Solvent | Reaction Time (h) | Temperature (°C) | Typical Yield (%) |
| This compound methyl ester | Fischer-Speier Esterification | Methanol | H₂SO₄ (catalytic) | Methanol | 6 - 12 | Reflux (65) | 85 - 95 |
| This compound ethyl ester | Fischer-Speier Esterification | Ethanol | H₂SO₄ (catalytic) | Ethanol | 8 - 16 | Reflux (78) | 80 - 90 |
| This compound methyl ester | Acid Chloride Formation | Methanol | Thionyl Chloride (SOCl₂) | Toluene | 4 - 8 | Reflux (110) | 90 - 98 |
| This compound ethyl ester | Acid Chloride Formation | Ethanol | Thionyl Chloride (SOCl₂) | Toluene | 4 - 8 | Reflux (110) | 88 - 96 |
Experimental Protocols
Protocol 1: Fischer-Speier Esterification for Methyl 4-Chloro-1H-pyrazole-3-carboxylate
This protocol describes the synthesis of the methyl ester using methanol as both the reagent and solvent, with a catalytic amount of sulfuric acid.
Workflow Diagram:
Application Notes and Protocols: 4-Chloro-1H-pyrazole-3-carboxylic Acid in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 4-Chloro-1H-pyrazole-3-carboxylic acid and its derivatives as key intermediates in the synthesis of a range of modern agrochemicals. The unique structural features of the pyrazole ring system make it a versatile scaffold for the development of potent fungicides, herbicides, and insecticides.
Application in Fungicide Synthesis: Succinate Dehydrogenase Inhibitors (SDHIs)
This compound is a foundational building block for the synthesis of pyrazole carboxamide fungicides. These fungicides are a major class of Succinate Dehydrogenase Inhibitors (SDHIs), which target the fungal respiratory chain.
Mode of Action: Inhibition of Fungal Respiration
Pyrazole carboxamide fungicides act by inhibiting the enzyme succinate dehydrogenase (SDH), also known as complex II, a key component of the mitochondrial respiratory chain and the tricarboxylic acid (TCA) cycle.[1] By binding to the ubiquinone-binding (Qp) site of the SDH enzyme, these fungicides block the transfer of electrons from succinate to ubiquinone.[1] This disruption leads to a halt in ATP production, an accumulation of reactive oxygen species (ROS), and ultimately, fungal cell death.[1][2]
References
Application Notes and Protocols for Suzuki Coupling Reactions with 4-Chloro-1H-pyrazole-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the Suzuki coupling reaction of 4-Chloro-1H-pyrazole-3-carboxylic acid. This versatile building block is of significant interest in medicinal chemistry for the synthesis of novel compounds with potential therapeutic applications. The protocols outlined below are based on established methodologies for the Suzuki-Miyaura cross-coupling of challenging heteroaryl chlorides and substrates bearing acidic functional groups.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds. However, the coupling of electron-deficient heteroaryl chlorides such as this compound presents unique challenges. These include the lower reactivity of the C-Cl bond compared to C-Br or C-I bonds, and potential inhibition of the palladium catalyst by the acidic N-H and carboxylic acid functionalities of the pyrazole substrate.[1]
To address these challenges, careful selection of the palladium catalyst, ligand, base, and reaction conditions is crucial. Modern catalyst systems, including those employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbenes (NHCs), have shown significant success in activating unreactive aryl chlorides.[2] Additionally, microwave-assisted synthesis can dramatically reduce reaction times and improve yields.[3][4]
This guide offers several protocols, from standard conditions to more specialized approaches for this specific substrate, to facilitate the successful synthesis of 4-aryl-1H-pyrazole-3-carboxylic acids.
Key Reaction Components and Considerations
A typical Suzuki coupling reaction involves an aryl halide, an arylboronic acid, a palladium catalyst, a base, and a solvent. For the specific case of this compound, the following should be considered:
-
Catalyst System: Due to the less reactive nature of the aryl chloride, standard catalysts like Pd(PPh₃)₄ may require harsh conditions and result in low yields. More active catalyst systems are recommended. These often consist of a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a specialized ligand (e.g., SPhos, XPhos, RuPhos) or the use of pre-formed catalysts (e.g., XPhos Pd G2).[5]
-
Base: The choice of base is critical to activate the boronic acid and to manage the acidic protons of the pyrazole. Inorganic bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄ are commonly used. For substrates with acidic protons, a weaker base might be advantageous to minimize side reactions.
-
Solvent: A mixture of an organic solvent and water is typically employed. Common solvent systems include dioxane/water, toluene/water, and DME/water. The aqueous phase is essential for the activity of many inorganic bases.
-
Temperature: Higher temperatures are generally required for the activation of aryl chlorides. Microwave irradiation can provide rapid and efficient heating to the required temperatures.[3]
Data Presentation: Comparison of Reaction Conditions
The following table summarizes various reported conditions for the Suzuki coupling of related halopyrazoles and chloroheterocycles, which can be adapted for this compound.
| Catalyst System | Base | Solvent | Temperature (°C) | Time | Yield (%) | Substrate |
| Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 90 | 6 h | Moderate to High | 4-Bromopyrazole derivative[6] |
| Pd(PPh₃)₄ | Cs₂CO₃ | DME/H₂O | 90 (Microwave) | 5-12 min | High | 4-Iodo-1-methyl-1H-pyrazole[3] |
| XPhos Pd G2 | K₂CO₃ | EtOH/H₂O | 100 (Microwave) | 15 min | High | 4-Bromopyrazoles[2] |
| P1 or P2 Precatalysts | K₃PO₄ | Dioxane/H₂O | 60-100 | 5-24 h | 70-95 | Unprotected N-H Pyrazoles[1] |
Experimental Protocols
Protocol 1: Standard Suzuki Coupling using Pd(PPh₃)₄
This protocol is adapted from general procedures for halopyrazoles and may require optimization for this compound.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Pd(PPh₃)₄ (5 mol%)
-
Na₂CO₃ or K₂CO₃ (2.5 equivalents)
-
1,4-Dioxane and Water (4:1 mixture)
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and Na₂CO₃ (2.5 mmol).
-
Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this process three times.
-
Add 1,4-dioxane (8 mL) and water (2 mL) to the flask.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring for 6-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Microwave-Assisted Suzuki Coupling
This protocol utilizes microwave irradiation for rapid and efficient coupling, which is often beneficial for less reactive chlorides.[3]
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Pd(PPh₃)₄ (2-5 mol%) or a more active catalyst system (e.g., XPhos Pd G2, 2 mol%)
-
Cs₂CO₃ or K₃PO₄ (2.5 equivalents)
-
1,2-Dimethoxyethane (DME) and Water (4:1 mixture)
-
Microwave vial and microwave reactor
Procedure:
-
In a microwave vial, combine this compound (0.5 mmol), the arylboronic acid (0.6 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.025 mmol), and Cs₂CO₃ (1.25 mmol).
-
Add DME (4 mL) and water (1 mL) to the vial.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 100-120 °C for 10-30 minutes. Monitor the internal pressure and temperature.
-
After the reaction is complete, cool the vial to room temperature.
-
Work-up and purify the product as described in Protocol 1.
Protocol 3: Suzuki Coupling for Challenging Substrates with Unprotected N-H
This protocol is adapted for substrates with acidic N-H protons and employs a modern catalyst system to overcome potential catalyst inhibition.[1]
Materials:
-
This compound
-
Arylboronic acid (1.5 - 2.0 equivalents)
-
XPhos Pd G2 precatalyst (2-5 mol%)
-
K₃PO₄ (2.0 - 3.0 equivalents)
-
1,4-Dioxane and Water (4:1 mixture)
-
Nitrogen or Argon gas
Procedure:
-
In a Schlenk tube, add this compound (1.0 mmol), the arylboronic acid (1.5 mmol), XPhos Pd G2 (0.03 mmol), and K₃PO₄ (2.0 mmol).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL).
-
Heat the reaction mixture to 80-100 °C for 12-24 hours, or until the starting material is consumed as indicated by TLC or LC-MS.
-
Cool the reaction to room temperature and proceed with the work-up and purification as outlined in Protocol 1.
Mandatory Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for Suzuki coupling reactions.
Caption: Key components and their relationship in the synthesis.
References
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. html.rhhz.net [html.rhhz.net]
- 4. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for N-Alkylation of 4-Chloro-1H-pyrazole-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the N-alkylation of 4-Chloro-1H-pyrazole-3-carboxylic acid and its esters. The N-alkylation of the pyrazole core is a critical transformation in medicinal chemistry, as the position of the alkyl group significantly influences the pharmacological properties of the resulting compounds. These notes offer a comparative overview of two primary methods: a classical base-mediated alkylation and a milder acid-catalyzed approach, enabling researchers to select the optimal conditions for their specific synthetic goals.
Introduction to N-Alkylation of Pyrazoles
The N-alkylation of unsymmetrically substituted pyrazoles, such as this compound, can result in two regioisomers: the N1- and N2-alkylated products. The regiochemical outcome is a crucial aspect of the synthesis, as each isomer will possess a unique three-dimensional structure and, consequently, distinct biological activity. The selectivity of the N-alkylation is influenced by several factors, including the steric and electronic nature of the pyrazole substituents, the choice of the alkylating agent, the base, and the solvent system. Generally, base-mediated alkylations are common, but acid-catalyzed methods provide a valuable alternative, particularly for substrates that are sensitive to strong bases.
Method 1: Base-Mediated N-Alkylation
Base-mediated alkylation is a widely used and versatile method for the N-alkylation of pyrazoles. The reaction proceeds through the deprotonation of the pyrazole nitrogen to form a pyrazolate anion, which then acts as a nucleophile to attack an alkyl halide or a similar electrophile. The choice of base and solvent is critical in controlling the regioselectivity of the reaction. Weaker bases like potassium carbonate (K₂CO₃) in polar aprotic solvents such as N,N-dimethylformamide (DMF) or acetonitrile (MeCN) are commonly employed. For less reactive alkylating agents or to promote a specific regioselectivity, stronger bases like sodium hydride (NaH) in solvents like tetrahydrofuran (THF) or DMF can be used.
General Experimental Protocol (using K₂CO₃)
-
Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., Argon), add the ethyl 4-chloro-1H-pyrazole-3-carboxylate (1.0 eq) and anhydrous DMF (to achieve a concentration of 0.1-0.5 M).
-
Addition of Base: Add anhydrous potassium carbonate (1.5–2.0 eq) to the stirred solution.
-
Pre-stirring: Stir the suspension at room temperature for 15–30 minutes to facilitate the formation of the pyrazolate anion.
-
Addition of Alkylating Agent: Add the alkylating agent (e.g., methyl iodide, benzyl bromide, 1.1–1.2 eq) dropwise to the reaction mixture.
-
Reaction: Stir the reaction mixture at the desired temperature (typically ranging from room temperature to 80°C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature and pour it into cold water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x volume of the aqueous layer).
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to separate the regioisomers and obtain the desired N-alkylated product.
Expected Regioselectivity
For this compound esters, the regioselectivity of base-mediated alkylation is influenced by both steric and electronic factors. The substituent at the 3-position (carboxylic ester) is more sterically demanding than the chloro group at the 4-position. Consequently, alkylation is generally favored at the N1 position, which is adjacent to the less hindered C5 position. However, the ratio of N1 to N2 isomers can vary depending on the specific base, solvent, and the steric bulk of the alkylating agent.
Caption: General experimental workflow for base-mediated N-alkylation.
Method 2: Acid-Catalyzed N-Alkylation with Trichloroacetimidates
An alternative to base-mediated methods is the acid-catalyzed N-alkylation using trichloroacetimidate electrophiles. This method proceeds under mild, acidic conditions and avoids the use of strong bases, which can be beneficial for base-sensitive substrates. The reaction is typically catalyzed by a Brønsted acid, such as camphorsulfonic acid (CSA), and often shows a high degree of regioselectivity controlled by steric hindrance.[1]
General Experimental Protocol
-
Preparation: To a round-bottom flask under an inert atmosphere, add the trichloroacetimidate electrophile (1.0 eq), 4-chloropyrazole (1.0 eq), and camphorsulfonic acid (0.2 eq).[1]
-
Addition of Solvent: Add anhydrous 1,2-dichloroethane (DCE) to form a 0.25 M solution.[1]
-
Reaction: Stir the reaction mixture at room temperature for 4 hours. Monitor the reaction for completion by TLC or LC-MS.[1]
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate.
-
Washing: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and then with brine.[1]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purification: Purify the resulting residue by flash column chromatography on silica gel to yield the N-alkyl pyrazole product.[1]
Data Presentation: N-Alkylation of 4-Chloropyrazole with Trichloroacetimidates[1]
The following table summarizes the yields for the N-alkylation of 4-chloropyrazole with various trichloroacetimidate electrophiles. While the substrate in this study was 4-chloropyrazole, the results provide a strong indication of the expected yields for the analogous reactions with this compound esters.
| Entry | Alkylating Agent (Trichloroacetimidate) | Product | Yield (%) |
| 1 | 1-Phenylethyl | 4-Chloro-1-(1-phenylethyl)-1H-pyrazole | 77 |
| 2 | 1-(p-Methoxyphenyl)ethyl | 4-Chloro-1-[1-(p-methoxyphenyl)ethyl]-1H-pyrazole | 97 |
| 3 | 1-(2-Naphthyl)ethyl | 4-Chloro-1-[1-(2-naphthyl)ethyl]-1H-pyrazole | 67 |
| 4 | Benzhydryl | 1-Benzhydryl-4-chloro-1H-pyrazole | 59 |
| 5 | (p-Methoxyphenyl)phenylmethyl | 4-Chloro-1-[(p-methoxyphenyl)phenylmethyl]-1H-pyrazole | 71 |
| 6 | Phenyl(p-tolyl)methyl | 4-Chloro-1-[phenyl(p-tolyl)methyl]-1H-pyrazole | 98 |
| 7 | (p-Chlorophenyl)phenylmethyl | 4-Chloro-1-[(p-chlorophenyl)phenylmethyl]-1H-pyrazole | 76 |
| 8 | Phenyl(o-tolyl)methyl | 4-Chloro-1-[phenyl(o-tolyl)methyl]-1H-pyrazole | 85 |
| 9 | (p-Chlorophenyl)methyl | 4-Chloro-1-[(p-chlorophenyl)methyl]-1H-pyrazole | 37 |
Data sourced from "Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates".[1]
Caption: General experimental workflow for acid-catalyzed N-alkylation.
Conclusion
The N-alkylation of this compound is a fundamental transformation for the synthesis of a wide array of potentially bioactive molecules. The choice between a base-mediated and an acid-catalyzed approach will depend on the specific substrate, the desired regioselectivity, and the compatibility of functional groups with the reaction conditions. The protocols and data presented herein provide a solid foundation for researchers to develop and optimize their synthetic strategies for accessing novel N-alkylated pyrazole derivatives. Careful consideration of the reaction parameters will enable the selective synthesis of the desired regioisomer, which is paramount for subsequent drug development and structure-activity relationship studies.
References
Application of 4-Chloro-1H-pyrazole-3-carboxylic Acid in Fungicide Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-1H-pyrazole-3-carboxylic acid is a pivotal heterocyclic building block in the development of modern fungicides. Its unique structural features allow for the synthesis of a wide array of pyrazole carboxamide derivatives that exhibit potent and broad-spectrum fungicidal activity. These derivatives primarily function as Succinate Dehydrogenase Inhibitors (SDHIs), a critical class of fungicides that target mitochondrial respiration in pathogenic fungi. This document provides detailed application notes, experimental protocols, and data related to the use of this compound in the discovery and development of novel fungicidal agents.
Mechanism of Action: Succinate Dehydrogenase Inhibition
Fungicides derived from this compound typically act as Succinate Dehydrogenase Inhibitors (SDHIs). Succinate dehydrogenase (SDH), also known as Complex II, is a key enzyme complex in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle.[1] By binding to the ubiquinone binding site (Q-site) of the SDH complex, these fungicides block the oxidation of succinate to fumarate.[2][3] This inhibition disrupts the production of ATP, the primary energy currency of the cell, ultimately leading to fungal cell death.[1][3]
Synthesis of Fungicide Precursor and Derivatives
The general synthetic route to pyrazole carboxamide fungicides involves the initial preparation of the core intermediate, this compound, followed by its conversion to an acid chloride and subsequent amidation with a desired amine.
Protocol 1: Synthesis of this compound
This protocol describes a common method for the chlorination of 1H-pyrazole-3-carboxylic acid.
Materials:
-
1H-pyrazole-3-carboxylic acid
-
Sulfuryl chloride (SO₂Cl₂) or another suitable chlorinating agent
-
An inert solvent (e.g., dichloromethane, dichloroethane)
-
Ice-water bath
-
Standard laboratory glassware and stirring apparatus
Procedure:
-
Dissolve 1H-pyrazole-3-carboxylic acid in the inert solvent in a round-bottom flask equipped with a stirrer and a dropping funnel.
-
Cool the mixture in an ice-water bath.
-
Slowly add the chlorinating agent (e.g., sulfuryl chloride) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by pouring the mixture into ice-water.
-
The product, this compound, will precipitate.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.[4]
Protocol 2: Synthesis of Pyrazole Carboxamide Derivatives
This protocol outlines the conversion of this compound to its corresponding carboxamide derivatives.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or oxalyl chloride
-
A desired amine derivative
-
A suitable organic solvent (e.g., tetrahydrofuran (THF), dichloromethane)
-
A non-nucleophilic base (e.g., triethylamine, pyridine)
-
Standard laboratory glassware and stirring apparatus
Procedure:
-
Acid Chloride Formation: Reflux a mixture of this compound and an excess of thionyl chloride for 2-3 hours. After the reaction, remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude 4-chloro-1H-pyrazole-3-carbonyl chloride.
-
Amidation: Dissolve the crude acid chloride in a suitable organic solvent. In a separate flask, dissolve the desired amine and a non-nucleophilic base in the same solvent.
-
Slowly add the acid chloride solution to the amine solution at 0°C.
-
Allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Wash the reaction mixture with water and an appropriate aqueous solution (e.g., dilute HCl, saturated NaHCO₃) to remove impurities.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by recrystallization or column chromatography to obtain the final pyrazole carboxamide derivative.
In Vitro Antifungal Activity Assessment
The efficacy of newly synthesized fungicide candidates is initially evaluated through in vitro assays against a panel of pathogenic fungi.
Protocol 3: Mycelial Growth Inhibition Assay
This protocol is a standard method to determine the in vitro antifungal activity of a compound.[5]
Materials:
-
Synthesized pyrazole carboxamide compounds
-
A selection of pathogenic fungi (e.g., Rhizoctonia solani, Botrytis cinerea, Sclerotinia sclerotiorum)
-
Potato Dextrose Agar (PDA) medium
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
-
Sterile petri dishes, cork borer (5 mm diameter), and other sterile labware
-
Incubator
Procedure:
-
Compound Preparation: Prepare stock solutions of the test compounds in DMSO.
-
Media Preparation: Autoclave PDA medium and cool it to approximately 50-55°C. Add the test compounds from the stock solutions to the molten PDA to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). Ensure the final DMSO concentration in the media is non-toxic to the fungi (typically ≤ 1%). Pour the amended PDA into sterile petri dishes. A control plate containing only DMSO should also be prepared.
-
Inoculation: Using a sterile cork borer, cut 5 mm diameter mycelial plugs from the edge of an actively growing fungal culture. Place one plug, mycelium-side down, in the center of each test and control plate.
-
Incubation: Incubate the plates at the optimal temperature for the specific fungus (usually 25-28°C) in the dark.
-
Data Collection: Measure the diameter of the fungal colony in two perpendicular directions daily until the colony in the control plate covers about 80-90% of the plate.
-
Data Analysis: Calculate the percentage of inhibition of mycelial growth for each concentration using the formula:
-
Inhibition (%) = [(dc - dt) / dc] x 100
-
Where 'dc' is the average diameter of the fungal colony on the control plate and 'dt' is the average diameter of the fungal colony on the treated plate.
-
-
Determine the EC₅₀ (Effective Concentration for 50% inhibition) value for each compound by plotting the inhibition percentage against the logarithm of the compound concentration and performing a probit analysis.
Protocol 4: Succinate Dehydrogenase (SDH) Enzyme Activity Assay
This assay directly measures the inhibitory effect of the compounds on the target enzyme.[6][7]
Materials:
-
Mitochondrial fraction isolated from the target fungus
-
Synthesized pyrazole carboxamide compounds
-
Assay buffer (e.g., potassium phosphate buffer)
-
Succinate (substrate)
-
An artificial electron acceptor (e.g., 2,6-dichlorophenolindophenol - DCPIP)
-
Phenazine methosulfate (PMS) as an electron carrier
-
Spectrophotometer or microplate reader
Procedure:
-
Mitochondria Isolation: Isolate mitochondria from the target fungus using standard cell fractionation techniques.
-
Reaction Mixture: In a microplate well or cuvette, prepare a reaction mixture containing the assay buffer, succinate, and DCPIP.
-
Inhibitor Addition: Add the synthesized compounds at various concentrations to the reaction mixture and pre-incubate with the mitochondrial preparation for a specific time.
-
Reaction Initiation: Initiate the enzymatic reaction by adding PMS.
-
Measurement: Immediately measure the decrease in absorbance at a specific wavelength (e.g., 600 nm for DCPIP) over time. The rate of color change is proportional to the SDH activity.
-
Data Analysis: Calculate the rate of reaction for each compound concentration. Determine the IC₅₀ (Inhibitory Concentration for 50% enzyme activity reduction) value by plotting the percentage of enzyme inhibition against the logarithm of the compound concentration.
Quantitative Data Summary
The following tables summarize the fungicidal activity of various pyrazole carboxamide derivatives, showcasing the potential of this chemical class.
Table 1: In Vitro Fungicidal Activity (EC₅₀ in µg/mL) of Selected Pyrazole Carboxamide Derivatives
| Compound ID | Rhizoctonia solani | Botrytis cinerea | Sclerotinia sclerotiorum | Valsa mali | Reference |
| Derivative A | 0.046 | - | - | - | [8] |
| Derivative B | - | 0.40 | 3.54 | - | [4] |
| Derivative C | - | - | - | 0.32 | [4] |
| Derivative D | 3.79 | - | - | - | [9] |
| Boscalid (Control) | 0.741 | - | - | 9.19 | [8][9] |
| Fluxapyroxad (Control) | 0.103 | - | - | - | [8] |
Note: '-' indicates data not reported in the cited source.
Table 2: Succinate Dehydrogenase (SDH) Inhibition (IC₅₀ in µM) of Selected Pyrazole Carboxamide Derivatives
| Compound ID | SDH IC₅₀ (µM) | Fungal Species | Reference |
| Derivative E | 82.26 | Valsa mali | [4] |
| Derivative F | 3.3 | Rhizoctonia solani | [2][10] |
| Boscalid (Control) | 7.9 | Rhizoctonia solani | [2][10] |
Logical Workflow for Fungicide Development
The development of novel fungicides from this compound follows a structured pipeline from initial design to biological evaluation.
Conclusion
This compound is a highly valuable synthon for the creation of novel SDHI fungicides. The protocols and data presented herein provide a comprehensive guide for researchers in the field of agrochemical discovery. The robust synthetic accessibility of pyrazole carboxamides, coupled with their potent and specific mechanism of action, ensures that this class of compounds will continue to be a major focus in the development of effective solutions for crop protection against fungal diseases. Further exploration of the vast chemical space around this pyrazole core holds significant promise for the identification of next-generation fungicides with improved efficacy, broader spectrum, and enhanced resistance management profiles.
References
- 1. Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Mechanisms of Succinate Dehydrogenase Inhibitor Resistance in Phytopathogenic Fungi [online-rpd.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 4.4. In vitro Antifungal Assay [bio-protocol.org]
- 6. benchchem.com [benchchem.com]
- 7. content.abcam.com [content.abcam.com]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. EP0885889A2 - Process for the preparation of pyrazole-3-carboxylic acids - Google Patents [patents.google.com]
- 10. Pyrazole synthesis [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 4-Chloro-1H-pyrazole-3-carboxylic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude 4-Chloro-1H-pyrazole-3-carboxylic acid.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My crude this compound is an oil and won't solidify. How can I proceed with purification?
A1: Oiling out can occur due to the presence of impurities that depress the melting point or if the compound is supersaturated in a residual solvent.
-
Troubleshooting Steps:
-
Trituration: Try adding a non-polar solvent in which the desired product is insoluble, such as hexanes or diethyl ether. Stir the mixture vigorously. This can often induce crystallization by washing away soluble impurities.
-
Solvent Removal: Ensure all reaction solvents have been thoroughly removed under reduced pressure. Co-evaporation with a solvent like toluene can help remove azeotropically bound solvents.
-
Seed Crystals: If you have a small amount of pure, solid material, adding a seed crystal to the oil can initiate crystallization.
-
Scratching: Use a glass rod to scratch the inside of the flask at the surface of the oil. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Q2: I am seeing a low yield after recrystallization. What are the common causes and how can I improve it?
A2: Low recovery during recrystallization is a common issue. Several factors can contribute to this:
-
Choice of Solvent: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. If the compound is too soluble at low temperatures, a significant amount will remain in the mother liquor.
-
Amount of Solvent: Using an excessive volume of solvent will lead to a lower yield as more of the compound will remain dissolved. Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Cooling Rate: Cooling the solution too rapidly can lead to the precipitation of impurities along with the product and the formation of small, impure crystals. Allow the solution to cool slowly to room temperature before further cooling in an ice bath.
-
Premature Crystallization: If the solution cools too quickly during filtration of insoluble impurities, product can be lost. Use a pre-heated funnel for hot filtration.
Q3: My purified product shows a persistent impurity in the NMR spectrum. What could it be and how do I remove it?
A3: The nature of the impurity depends on the synthetic route. Common impurities could include:
-
Starting Materials: Unreacted starting materials are a common source of contamination.
-
Decarboxylation Product: Pyrazole-3-carboxylic acids can undergo decarboxylation upon heating, leading to the formation of 4-chloro-1H-pyrazole as an impurity. Avoid excessive heating during purification.
-
Hydrolyzed Ester: If the synthesis involved an ester intermediate, incomplete hydrolysis can leave residual ester in the final product.
-
Purification Strategies:
-
Recrystallization: A different solvent system for recrystallization may selectively leave the impurity in the mother liquor.
-
Column Chromatography: This is a highly effective method for separating compounds with different polarities. For this compound, a silica gel column with an eluent system such as ethyl acetate/hexanes with a small amount of acetic acid (to improve peak shape of the carboxylic acid) can be effective.
-
Acid-Base Extraction: Dissolve the crude product in an organic solvent like ethyl acetate and wash with a mild aqueous base (e.g., sodium bicarbonate solution). The carboxylic acid will move to the aqueous phase as its carboxylate salt, leaving non-acidic impurities in the organic layer. The aqueous layer can then be acidified to precipitate the pure product, which is then collected by filtration.
-
Q4: The spots on my TLC plate are streaking. What does this indicate and how can I fix it?
A4: Streaking on a TLC plate is often an indication of one of the following:
-
Overloading: Too much sample has been spotted on the plate. Try spotting a more dilute solution.
-
Compound Polarity: Highly polar compounds, like carboxylic acids, can interact strongly with the silica gel stationary phase, leading to streaking. To mitigate this, add a small amount of a polar solvent, such as acetic acid or methanol, to the developing solvent (eluent). This will help to improve the spot shape by competing for binding sites on the silica.
-
Inappropriate Solvent System: The chosen eluent may not be suitable for your compound. Adjust the polarity of the mobile phase.
Experimental Protocols
Recrystallization Protocol
This protocol outlines a general procedure for the recrystallization of crude this compound. The choice of solvent is critical and may require some preliminary solubility tests. A mixed solvent system of ethyl acetate and methanol is often a good starting point.[1]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate to dissolve the solid completely. It is crucial to use the smallest volume of solvent necessary to achieve full dissolution at the boiling point.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (Optional): If there are insoluble impurities or activated charcoal was used, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Add hot methanol dropwise until the solution becomes slightly cloudy. Then, add a few drops of hot ethyl acetate until the solution is clear again. Allow the flask to cool slowly to room temperature. Crystal formation should be observed.
-
Cooling: Once the flask has reached room temperature, place it in an ice-water bath for about 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent (the same solvent mixture used for recrystallization).
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Column Chromatography Protocol
This protocol provides a method for purifying this compound using silica gel column chromatography.
-
Column Packing:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).
-
Pour the slurry into a chromatography column with the stopcock open, allowing the solvent to drain. Gently tap the column to ensure even packing.
-
Add a thin layer of sand on top of the silica gel bed.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent (e.g., ethyl acetate).
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.
-
-
Elution:
-
Begin eluting the column with a non-polar solvent system (e.g., 9:1 hexanes/ethyl acetate).
-
Gradually increase the polarity of the eluent (e.g., by increasing the proportion of ethyl acetate). Adding a small amount of acetic acid (e.g., 0.5-1%) to the eluent can improve the resolution and peak shape of the acidic product.
-
-
Fraction Collection:
-
Collect fractions in test tubes or other suitable containers.
-
-
Analysis:
-
Analyze the collected fractions by TLC to identify which fractions contain the pure product.
-
-
Solvent Removal:
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
-
Data Presentation
The following tables provide illustrative data for typical outcomes of the purification techniques. Actual results may vary depending on the nature and quantity of impurities in the crude material.
Table 1: Comparison of Purification Techniques
| Purification Method | Typical Purity (by HPLC) | Typical Yield | Throughput |
| Single Recrystallization | 95-98% | 60-80% | High |
| Double Recrystallization | >99% | 40-60% | Medium |
| Column Chromatography | >99% | 70-90% | Low |
| Acid-Base Extraction | 90-97% | 80-95% | High |
Table 2: Recommended Recrystallization Solvents
| Solvent / Solvent System | Solubility of Product | Effectiveness for Common Impurities | Notes |
| Water | Sparingly soluble | Good for non-polar impurities | May require heating to high temperatures |
| Ethanol | Soluble | Moderate | Good general-purpose solvent |
| Ethyl Acetate / Methanol | Good solubility in hot mixture, poor in cold | Good for a range of polarities | Good for fine-tuning solubility |
| Toluene | Sparingly soluble | Good for polar impurities | Higher boiling point |
Visualizations
Caption: Troubleshooting workflow for purifying crude this compound.
Caption: Relationship between purification techniques and the types of impurities they effectively remove.
References
Technical Support Center: Synthesis of 4-Chloro-1H-pyrazole-3-carboxylic acid
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the yield and efficiency of 4-Chloro-1H-pyrazole-3-carboxylic acid synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for preparing this compound?
There are two main strategies for synthesizing the target compound:
-
Direct Chlorination: This approach involves the direct chlorination of the C4 position of the pyrazole ring starting from 1H-pyrazole-3-carboxylic acid. This is a more direct, one-step method.
-
Multi-Step Synthesis via Ester Intermediate: This strategy involves first synthesizing an ester of the pyrazole carboxylic acid (e.g., ethyl ester), followed by chlorination of the pyrazole ring, and concluding with the hydrolysis of the ester group to yield the final carboxylic acid. This can sometimes offer higher yields and easier purification.
Q2: My yield is low when performing a direct chlorination of 1H-pyrazole-3-carboxylic acid. What are the common causes and how can I troubleshoot this?
Low yields in the direct chlorination step can often be attributed to several critical reaction parameters. Below is a troubleshooting guide to address common issues.
-
Choice of Chlorinating Agent: The selection of the chlorinating agent is crucial.
-
Sodium Chlorate (NaClO₃) with HCl: This combination has been reported to produce the target compound with a moderate yield. The reaction requires careful control of addition rates and temperature.[1]
-
N-Chlorosuccinimide (NCS): NCS is a milder chlorinating agent often used for similar substrates, which can lead to cleaner reactions and higher yields. A synthesis using NCS on a related pyrazole ester reported a yield as high as 96%.[2]
-
Sodium Hypochlorite (NaOCl): While effective for chlorinating the basic pyrazole ring, the presence of a carboxylic acid can complicate the reaction. One patent noted that avoiding acetic acid when using NaOCl dramatically improved the yield of 4-chloropyrazole from 70% to 99%, suggesting that the reaction medium is critical.[3]
-
-
Reaction Temperature: Temperature control is vital.
-
Issue: High temperatures can lead to the formation of undesired side products, including over-chlorinated species or degradation of the pyrazole ring.
-
Solution: A reported successful synthesis maintained a constant temperature of 40°C.[1] It is recommended to use an oil bath and monitor the internal reaction temperature closely. For milder reagents like NCS, reactions can often be run effectively at room temperature.[2]
-
-
Solvent and pH: The reaction environment significantly impacts the outcome.
-
Issue: The solvent and pH affect the stability of the starting material, product, and the activity of the chlorinating species.
-
Solution: Acetic acid is a common solvent for this type of chlorination.[1] However, as noted, the combination of certain reagents (like NaOCl) and acids can be detrimental to the yield.[3] Monitoring and adjusting the pH, especially during work-up, is essential to ensure the carboxylic acid product can be isolated effectively, typically by precipitation at a low pH.
-
-
Work-up and Purification: Product loss can frequently occur during isolation.
-
Issue: Incomplete precipitation or extraction can lead to significant yield loss.
-
Solution: After the reaction is complete, the product is often isolated by cooling the reaction mixture and precipitating the solid with ice-water.[1] Ensure the pH is adjusted correctly to minimize the solubility of the carboxylic acid in the aqueous solution. Thorough washing of the crude product with cold water helps remove inorganic salts and other impurities.
-
Q3: How can I effectively monitor the progress of the chlorination reaction?
Monitoring the consumption of the starting material is key to determining the optimal reaction time and preventing the formation of side products.
-
Thin-Layer Chromatography (TLC): This is a rapid and effective method for monitoring the reaction. A suitable solvent system (e.g., ethyl acetate/methanol or ethyl acetate/heptane) can be used to separate the starting material from the chlorinated product. The reaction is considered complete when the spot corresponding to the starting material is no longer visible.[1][2]
-
High-Performance Liquid Chromatography (HPLC): For more precise monitoring, HPLC can be used to quantify the disappearance of the starting material and the appearance of the product. This was used to monitor the chlorination of pyrazole.[3]
Q4: What are the likely side products, and how can they be minimized?
The primary side products in this synthesis are typically from over-chlorination or incomplete reaction.
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Di-chlorinated Pyrazoles: If the reaction conditions are too harsh (high temperature, excess chlorinating agent), dichlorination of the pyrazole ring can occur. To minimize this, use a controlled stoichiometry of the chlorinating agent (e.g., 1.1 to 1.3 equivalents) and maintain the recommended reaction temperature.
-
Unreacted Starting Material: If the reaction is not allowed to proceed to completion, the final product will be contaminated with the starting 1H-pyrazole-3-carboxylic acid, which can complicate purification. Use TLC or HPLC to ensure the reaction has finished.
Data Presentation: Synthesis Parameters
The tables below summarize quantitative data from various reported synthetic methods for 4-chloropyrazole derivatives to help in selecting an optimal procedure.
Table 1: Comparison of Direct Chlorination Methods for the Pyrazole Ring
| Starting Material | Chlorinating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 1H-pyrazole-3-carboxylic acid | NaClO₃ / HCl | Acetic Acid | 40 | 5 | 72.8 | [1] |
| Pyrazole | NaOCl | Water | < 30 | - | 99 | [3] |
| Pyrazole | NaOCl | Acetic Acid | - | - | 70 |[3] |
Table 2: Parameters for Chlorination of a Pyrazole Ester Intermediate
| Starting Material | Chlorinating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|
| 5-methyl-lH-pyrazole-3-carboxylic acid ethyl ester | N-Chlorosuccinimide (NCS) | Dimethylformamide (DMF) | 20 (Ambient) | 24 | 96 |[2] |
Experimental Protocols
Protocol 1: Direct Chlorination of 1H-pyrazole-3-carboxylic acid using NaClO₃/HCl [1]
This protocol is adapted from the synthesis reported in the crystal structure determination of the title compound.
Materials:
-
1H-pyrazole-3-carboxylic acid
-
Acetic acid
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Chlorate (NaClO₃)
-
Deionized water
-
Ice
Procedure:
-
Dissolve 1H-pyrazole-3-carboxylic acid (e.g., 10 g, 89.30 mmol) in acetic acid (100 ml) in a reaction vessel equipped with a stirrer and placed in an oil bath at 40°C.
-
Add concentrated HCl (11.17 ml) dropwise to the stirred solution over 15 minutes.
-
Separately, prepare a solution of sodium chlorate (2.37 g) in water (20 ml).
-
Add the aqueous sodium chlorate solution slowly to the reaction mixture over a period of 30 minutes, ensuring the temperature remains at 40°C.
-
Stir the reaction mixture at 40°C for 5 hours. Monitor the reaction progress using TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the acetic acid.
-
Treat the residue with ice-water (150 ml) to precipitate the product.
-
Filter the resulting solid under vacuum.
-
Wash the solid with cold water and dry to yield this compound as a white crystalline solid.
Protocol 2: Chlorination of a Pyrazole Ester using N-Chlorosuccinimide (NCS) [2]
This protocol describes the chlorination step of a multi-step synthesis, which demonstrates a high-yield method using a milder chlorinating agent. The final product requires a subsequent hydrolysis step (not detailed here).
Materials:
-
5-methyl-lH-pyrazole-3-carboxylic acid ethyl ester
-
N-Chlorosuccinimide (NCS)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Heptane
Procedure:
-
In a reaction flask, create a mixture of 5-methyl-lH-pyrazole-3-carboxylic acid ethyl ester (e.g., 4.45 g, 28.9 mmol) and N-chlorosuccinimide (5.01 g, 37.5 mmol) in dimethylformamide (60 mL).
-
Stir the mixture for 24 hours at ambient temperature (approx. 20°C).
-
Monitor the reaction by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the DMF.
-
Purify the residue by silica gel column chromatography, eluting with a gradient of 0% to 100% ethyl acetate in heptane to afford the pure ethyl 4-chloro-5-methyl-1H-pyrazole-3-carboxylate.
Visual Guides
The following diagrams illustrate the synthetic pathways and a troubleshooting workflow to help visualize the process.
Caption: Overview of synthetic routes to this compound.
Caption: Troubleshooting workflow for low yield in direct chlorination synthesis.
References
Common side products in the synthesis of 4-Chloro-1H-pyrazole-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of 4-Chloro-1H-pyrazole-3-carboxylic acid. The information is presented in a question-and-answer format to directly tackle specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most prevalent laboratory synthesis involves the direct chlorination of 1H-pyrazole-3-carboxylic acid or its corresponding ethyl ester. Common chlorinating agents include sulfuryl chloride (SOCl₂). An alternative approach involves the cyclization of a chlorinated precursor.
Q2: What are the typical side products I should expect in the synthesis of this compound?
A2: The side product profile largely depends on the synthetic route employed. For the common chlorination route, you can anticipate the following impurities:
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Over-chlorinated pyrazoles: The most common of these is 4,5-dichloro-1H-pyrazole-3-carboxylic acid.
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Unreacted starting material: Residual 1H-pyrazole-3-carboxylic acid is a common impurity if the reaction does not go to completion.
-
Isomeric products: While the 4-position of the pyrazole ring is generally favored for electrophilic substitution, trace amounts of other chlorinated isomers might be present.
-
Decarboxylated byproducts: Although less common under typical chlorination conditions, decarboxylation of the carboxylic acid can occur at elevated temperatures, leading to the formation of 4-chloropyrazole.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your synthesis.
Issue 1: Presence of a Dichloro- Impurity in the Final Product
Question: My final product shows a significant amount of a dichlorinated species, likely 4,5-dichloro-1H-pyrazole-3-carboxylic acid. How can I minimize its formation?
Answer: The formation of dichlorinated byproducts is a classic example of over-chlorination. Here are several strategies to mitigate this issue:
-
Stoichiometry of the Chlorinating Agent: Carefully control the molar equivalents of your chlorinating agent (e.g., sulfuryl chloride). Use of a slight excess is sometimes necessary to drive the reaction to completion, but a large excess will favor dichlorination. It is recommended to start with a 1.05 to 1.1 molar equivalent of the chlorinating agent and optimize from there.
-
Reaction Temperature: Lowering the reaction temperature can increase the selectivity of the chlorination. Running the reaction at 0-10 °C instead of room temperature can significantly reduce the rate of the second chlorination.
-
Slow Addition of the Reagent: Add the chlorinating agent dropwise to the reaction mixture over an extended period. This maintains a low concentration of the chlorinating agent at any given time, thus favoring monochlorination.
| Parameter | Standard Condition | Recommended Modification for High Selectivity |
| Molar eq. of SOCl₂ | 1.2 - 1.5 | 1.05 - 1.1 |
| Reaction Temperature | Room Temperature (20-25 °C) | 0 - 10 °C |
| Addition of SOCl₂ | Added in one portion | Slow, dropwise addition over 1-2 hours |
Logical Workflow for Troubleshooting Dichlorination
Caption: A troubleshooting workflow for minimizing dichlorinated side products.
Issue 2: Incomplete Reaction and Presence of Starting Material
Question: My reaction is sluggish, and a significant amount of 1H-pyrazole-3-carboxylic acid remains. How can I improve the conversion?
Answer: Incomplete conversion is a common issue that can often be resolved by adjusting the reaction conditions to favor the formation of the desired product.
-
Reaction Time and Temperature: The reaction may simply require more time or a higher temperature to proceed to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. If the reaction is still incomplete after an extended period, a modest increase in temperature (e.g., from room temperature to 40-50 °C) may be beneficial.
-
Solvent Choice: The choice of solvent is crucial. While ethereal solvents like dioxane are common, ensure that your starting material is fully soluble. In some cases, a more polar aprotic solvent may be required.
-
Purity of Reagents: Ensure that the starting materials and reagents are of high purity and anhydrous, as moisture can deactivate the chlorinating agent.
| Parameter | Potential Issue | Suggested Action |
| Reaction Time | Too short | Increase reaction time and monitor by TLC/LC-MS |
| Reaction Temperature | Too low | Gradually increase temperature (e.g., to 40-50 °C) |
| Solvent | Poor solubility of starting material | Screen alternative anhydrous solvents |
| Reagent Quality | Presence of moisture | Use freshly opened or distilled anhydrous reagents |
Experimental Workflow for Optimizing Reaction Completion
Caption: A workflow for troubleshooting incomplete chlorination reactions.
Experimental Protocols
Synthesis of this compound via Chlorination
This protocol is a representative example and may require optimization based on your specific laboratory conditions and scale.
Materials:
-
1H-pyrazole-3-carboxylic acid
-
Sulfuryl chloride (SOCl₂)
-
Anhydrous dioxane
-
Hexane
-
Deionized water
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend 1H-pyrazole-3-carboxylic acid (1.0 eq.) in anhydrous dioxane.
-
Cool the suspension to 0-5 °C using an ice bath.
-
Add sulfuryl chloride (1.05 eq.) dropwise to the stirred suspension over a period of 1 hour, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-6 hours.
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Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, carefully quench the reaction by slowly adding the mixture to ice-cold water with vigorous stirring.
-
The precipitated product is collected by vacuum filtration, washed with cold water, and then with a small amount of cold hexane.
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The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Disclaimer: This technical support guide is intended for informational purposes only and should be used by qualified professionals. All chemical syntheses should be performed in a well-ventilated fume hood with appropriate personal protective equipment. The user is solely responsible for the safe handling of all chemicals and for verifying the accuracy of the information provided.
Troubleshooting low solubility of 4-Chloro-1H-pyrazole-3-carboxylic acid in reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Chloro-1H-pyrazole-3-carboxylic acid, focusing on challenges related to its low solubility in chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
A1: this compound is a white to off-white solid. It generally exhibits low solubility in water and non-polar organic solvents. It shows improved solubility in some polar aprotic solvents and certain alcohols. Due to strong intermolecular hydrogen bonding and its crystalline nature, complete dissolution can be challenging in many common reaction media.
Q2: Why does this compound have low solubility in my reaction?
A2: The low solubility is primarily due to the planar, rigid structure of the pyrazole ring, the presence of a carboxylic acid group, and the chloro-substituent, which contribute to strong crystal lattice energy. Intermolecular hydrogen bonds between the carboxylic acid moieties and the pyrazole rings create a stable crystalline structure that is difficult to break down by solvent molecules.
Q3: Can I improve the solubility by simply increasing the temperature?
A3: Increasing the reaction temperature can enhance the solubility of this compound. However, this should be done with caution as excessive heat can lead to degradation of the starting material or products, or promote undesirable side reactions. It is crucial to monitor the reaction closely when increasing the temperature.
Q4: What are the best solvents for reactions involving this compound?
A4: The choice of solvent is critical. Polar aprotic solvents are often the most effective at dissolving this compound. Commonly used solvents to consider include:
-
Dimethylformamide (DMF)
-
Dimethyl sulfoxide (DMSO)
-
N-Methyl-2-pyrrolidone (NMP)
-
Tetrahydrofuran (THF), often in combination with a co-solvent.
-
Hot ethanol or methanol can also be effective for certain reactions.
A solvent screening is recommended to identify the optimal solvent or solvent mixture for your specific reaction.
Q5: Are there any chemical modifications I can make to improve solubility?
A5: Yes, converting the carboxylic acid to a more soluble derivative prior to the main reaction can be an effective strategy. Common approaches include:
-
Conversion to an acid chloride: Reacting the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride can generate the more reactive and often more soluble acid chloride.
-
Formation of an ester: Converting the carboxylic acid to a simple ester (e.g., methyl or ethyl ester) can increase its solubility in less polar organic solvents.
Troubleshooting Guide: Low Solubility in Reactions
This guide addresses common issues encountered during reactions with this compound and provides potential solutions.
Issue 1: Incomplete Dissolution of Starting Material
-
Possible Cause: The solvent system is not optimal for dissolving this compound.
-
Troubleshooting Solutions:
-
Solvent Screening: Perform small-scale solubility tests with different solvents (DMF, DMSO, NMP, THF, acetonitrile).
-
Use of Co-solvents: Employ a mixture of solvents. For example, adding a small amount of DMF or DMSO to a solvent like THF can significantly improve solubility.
-
Increase Temperature: Gradually increase the reaction temperature while monitoring for any degradation.
-
Sonication: Use an ultrasonic bath to aid in the dissolution of the solid particles.
-
Issue 2: Slow or Stalled Reaction Progress
-
Possible Cause: A significant portion of the this compound is not in solution, leading to a low effective concentration and slow reaction kinetics.
-
Troubleshooting Solutions:
-
Improve Solubility: Implement the solutions from Issue 1.
-
Phase-Transfer Catalyst: If the reaction involves an aqueous phase, consider using a phase-transfer catalyst to facilitate the reaction between reactants in different phases.
-
Use of a More Reactive Intermediate: Convert the carboxylic acid to its corresponding acid chloride, which is more reactive and may have better solubility under the reaction conditions.
-
Issue 3: Formation of Insoluble Byproducts or Precipitation of Reactants
-
Possible Cause: The product or an intermediate in the reaction has lower solubility than the starting materials, causing it to precipitate out of solution.
-
Troubleshooting Solutions:
-
Adjust Solvent Composition: Alter the solvent mixture during the reaction to maintain the solubility of all components.
-
Higher Dilution: Running the reaction at a higher dilution (a larger volume of solvent) can help to keep all species in solution.
-
Temperature Control: Carefully control the reaction temperature, as solubility can be highly dependent on it.
-
Data Presentation
Qualitative Solubility of this compound
While precise quantitative solubility data is not widely available in the literature, the following table provides a qualitative summary of its solubility in common laboratory solvents.
| Solvent | Type | Solubility | Notes |
| Water | Polar Protic | Very Low | Solubility can be increased in acidic or basic aqueous solutions. |
| Hexane | Non-polar | Insoluble | |
| Toluene | Non-polar | Very Low | |
| Dichloromethane | Polar Aprotic | Low | Can be used in some reactions, may require heating. |
| Tetrahydrofuran (THF) | Polar Aprotic | Sparingly Soluble | Often requires a co-solvent for complete dissolution. |
| Acetonitrile | Polar Aprotic | Sparingly Soluble | |
| Ethanol | Polar Protic | Soluble with heating | Recrystallization is often performed from hot ethanol.[1] |
| Methanol | Polar Protic | Soluble with heating | Similar to ethanol. |
| Dimethylformamide (DMF) | Polar Aprotic | Soluble | A good choice for many reactions, but has a high boiling point. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | Excellent solvent, but can be difficult to remove. |
Experimental Protocols
Protocol 1: Amide Coupling with a Poorly Soluble Amine
This protocol describes a general procedure for the amide coupling of this compound with an amine, where low solubility is a concern.
Materials:
-
This compound
-
Amine of choice
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF
-
Anhydrous THF
Procedure:
-
Dissolution of Carboxylic Acid: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq). Add a minimal amount of anhydrous DMF to dissolve the solid with stirring. If solubility is still an issue, gently warm the mixture up to 40-50 °C until a clear solution is obtained, then cool to room temperature.
-
Addition of Amine and Base: To the solution from step 1, add the amine (1.1 eq) and DIPEA (2.5 eq).
-
Activation with Coupling Reagent: In a separate flask, dissolve HATU (1.2 eq) in anhydrous THF. Add this solution dropwise to the reaction mixture at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Once the reaction is complete, quench with saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Fischer Esterification
This protocol details the esterification of this compound with methanol.
Materials:
-
This compound
-
Anhydrous Methanol
-
Concentrated Sulfuric Acid (H₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend this compound (1.0 eq) in an excess of anhydrous methanol (can be used as the solvent).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) dropwise to the suspension.
-
Heating: Heat the reaction mixture to reflux and maintain for 4-8 hours. The solid should gradually dissolve as the more soluble ester is formed.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ester. Purify further by recrystallization or column chromatography if necessary.
Visualizations
Caption: A generalized workflow for the discovery of pyrazole-based inhibitors.
References
Technical Support Center: Optimizing Derivatization of 4-Chloro-1H-pyrazole-3-carboxylic Acid
Welcome to the technical support center for the derivatization of 4-Chloro-1H-pyrazole-3-carboxylic acid. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their synthetic routes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the derivatization of this compound, offering potential causes and solutions in a question-and-answer format.
Esterification Reactions
Q1: My esterification reaction with this compound is showing low yield. What are the common causes and how can I improve it?
A1: Low yields in esterification can stem from several factors, including incomplete reaction, side reactions, or difficult purification. Here’s a systematic approach to troubleshooting:
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Activation of the Carboxylic Acid: The carboxylic acid needs to be activated for efficient esterification. Standard acid catalysis (e.g., H₂SO₄) with an alcohol solvent can be slow.
-
Recommendation: Convert the carboxylic acid to the more reactive acid chloride intermediate using thionyl chloride (SOCl₂) or oxalyl chloride. This intermediate will readily react with the desired alcohol.
-
-
Reaction Conditions: Elevated temperatures may be necessary but can also lead to decomposition or side reactions.
-
Recommendation: If using the acid chloride route, the reaction can often be performed at room temperature or slightly elevated temperatures (40-60 °C). Monitor the reaction by TLC to determine the optimal reaction time.
-
-
Purification: The product ester may be difficult to separate from unreacted starting material or byproducts.
-
Recommendation: Utilize column chromatography on silica gel with a suitable eluent system (e.g., hexane/ethyl acetate) to isolate the pure ester. An acidic workup can help remove any remaining carboxylic acid.
-
Q2: I am observing the hydrolysis of my ester product back to the carboxylic acid during workup. How can I prevent this?
A2: Ester hydrolysis can occur under either acidic or basic aqueous conditions.
-
Recommendation: During the workup, use a mild base like sodium bicarbonate (NaHCO₃) to neutralize any acid used in the reaction. Avoid strong bases like NaOH or KOH. Ensure the extraction is performed promptly and the organic layer is thoroughly dried with an anhydrous salt (e.g., Na₂SO₄, MgSO₄) before solvent evaporation.
Amidation Reactions
Q3: I am struggling with the amidation of this compound. The reaction is sluggish and gives a complex mixture of products. What should I do?
A3: Direct amidation of a carboxylic acid with an amine is often challenging and requires specific activating agents to proceed efficiently.
-
Carboxylic Acid Activation: The carboxylic acid must be activated to form an amide bond with an amine.
-
Recommendation: The most reliable method is to first convert the carboxylic acid to the corresponding acid chloride using thionyl chloride or oxalyl chloride.[1] The resulting 4-chloro-1H-pyrazole-3-carbonyl chloride is highly reactive towards amines. Alternatively, peptide coupling reagents can be used for direct amidation.
-
-
Choice of Coupling Reagents: Several coupling reagents can facilitate direct amide bond formation.
-
Recommendation: Screen a variety of modern coupling reagents. Common and effective choices include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), or carbodiimides like EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) in combination with an additive like HOBt (Hydroxybenzotriazole).
-
-
Reaction Conditions: The choice of solvent and base is crucial for a successful amidation.
-
Recommendation: Use an aprotic polar solvent like DMF (N,N-Dimethylformamide) or DCM (Dichloromethane). A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), should be used to scavenge the acid produced during the reaction.
-
Q4: My primary or secondary amine is not reacting, or the reaction is very slow. What could be the issue?
A4: The nucleophilicity of the amine and steric hindrance can significantly impact the reaction rate.
-
Recommendation:
-
For less reactive amines, using the more reactive acid chloride of this compound is highly recommended.
-
Increase the reaction temperature, but monitor for potential side reactions.
-
Consider using a more potent coupling reagent if performing a direct amidation.
-
N-H Derivatization and Protection
Q5: I need to perform a reaction at another position of the pyrazole ring, but the pyrazole N-H is interfering. What is the best way to protect this group?
A5: Protecting the pyrazole N-H is often necessary to prevent unwanted side reactions. The choice of protecting group depends on the subsequent reaction conditions.
-
Common Protecting Groups:
-
Boc (tert-Butoxycarbonyl): Stable to a wide range of non-acidic conditions and easily removed with acid (e.g., TFA in DCM).
-
THP (Tetrahydropyranyl): A good option if your subsequent reaction steps do not involve strongly acidic conditions. It is stable to strongly basic conditions.
-
SEM (2-(Trimethylsilyl)ethoxymethyl): Stable to a variety of conditions and can be removed with fluoride ions (e.g., TBAF).
-
-
Recommendation: For general purposes, the Boc group is a robust and commonly used protecting group for the pyrazole nitrogen.
Decarboxylation Reactions
Q6: I want to remove the carboxylic acid group from this compound. What are the recommended conditions for decarboxylation?
A6: Decarboxylation of pyrazole carboxylic acids can be achieved under thermal or catalyzed conditions. However, this can be a challenging transformation.[2]
-
Thermal Decarboxylation: This often requires high temperatures and may lead to decomposition.
-
Metal-Catalyzed Decarboxylation: Copper-catalyzed decarboxylation is a common method for heteroaromatic carboxylic acids.[2]
-
Recommendation: A common system involves heating the carboxylic acid in a high-boiling solvent like quinoline with copper powder or copper(I) oxide (Cu₂O).[2] The reaction temperature can range from 150-220 °C. Monitoring the reaction by TLC or LC-MS is crucial to determine the optimal reaction time and temperature. Be aware that the resulting 4-chloropyrazole can be volatile.[2]
-
Data Presentation
The following tables summarize typical reaction conditions for the derivatization of this compound. Please note that these are starting points, and optimization may be required for specific substrates.
Table 1: Esterification Conditions
| Method | Reagent/Catalyst | Solvent | Temperature (°C) | Typical Reaction Time (h) |
| Fischer Esterification | H₂SO₄ (catalytic) | Corresponding Alcohol | Reflux | 6 - 24 |
| Acid Chloride | SOCl₂ or (COCl)₂ | Toluene or DCM | Reflux then RT | 2 - 6 |
| Coupling Agent | EDC/DMAP | DCM | Room Temperature | 4 - 12 |
Table 2: Amidation Conditions
| Method | Reagent/Catalyst | Base | Solvent | Temperature (°C) | Typical Reaction Time (h) |
| Acid Chloride | SOCl₂ then Amine | TEA or DIPEA | DCM or THF | 0 to Room Temperature | 1 - 4 |
| Peptide Coupling | HATU or HBTU | DIPEA | DMF | Room Temperature | 2 - 12 |
| Carbodiimide | EDC/HOBt | DIPEA | DMF or DCM | Room Temperature | 6 - 24 |
Table 3: N-H Protection Conditions
| Protecting Group | Reagent | Base | Solvent | Temperature (°C) |
| Boc | Boc₂O | DMAP (catalytic), TEA | DCM or THF | Room Temperature |
| THP | DHP | p-TsOH (catalytic) | DCM | Room Temperature |
| SEM | SEMCl | NaH or DIPEA | DMF or THF | 0 to Room Temperature |
Experimental Protocols
Protocol 1: Synthesis of Methyl 4-chloro-1H-pyrazole-3-carboxylate via Acid Chloride
-
Acid Chloride Formation: To a solution of this compound (1.0 eq) in toluene (10 mL/g), add thionyl chloride (1.5 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux (approx. 110 °C) for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure.
-
Esterification: Dissolve the crude 4-chloro-1H-pyrazole-3-carbonyl chloride in anhydrous methanol (20 mL/g).
-
Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction by TLC.
-
Workup: Remove the methanol under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the pure methyl 4-chloro-1H-pyrazole-3-carboxylate.
Protocol 2: Amidation using HATU Coupling Reagent
-
To a solution of this compound (1.0 eq) in DMF (15 mL/g), add HATU (1.1 eq) and DIPEA (2.5 eq).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the desired primary or secondary amine (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 2-12 hours, monitoring by TLC or LC-MS.
-
Workup: Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous lithium chloride solution (to remove residual DMF), followed by saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired amide.
Visualizations
Caption: General derivatization pathways for this compound.
Caption: Troubleshooting flowchart for amidation reactions.
References
Technical Support Center: A Guide to the Purification of 4-Chloro-1H-pyrazole-3-carboxylic acid
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 4-Chloro-1H-pyrazole-3-carboxylic acid. Tailored for researchers, scientists, and professionals in drug development, this resource offers detailed experimental protocols, data presentation, and visual workflows to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities found in crude this compound?
A1: The nature of impurities is largely dependent on the synthetic methodology. When prepared via the chlorination of 1H-pyrazole-3-carboxylic acid, common impurities include:
-
Unreacted Starting Material: 1H-pyrazole-3-carboxylic acid.
-
Over-chlorinated Byproducts: Such as dichloro-1H-pyrazole-3-carboxylic acid isomers.
-
Residual Solvents and Reagents: Remnants from the synthesis and work-up procedures.
Q2: How can I effectively monitor the purification process?
A2: Thin-Layer Chromatography (TLC) is a rapid and efficient technique for monitoring purification. A recommended mobile phase is a mixture of ethyl acetate and hexane (e.g., in a 1:1 or 2:1 volume ratio), with the addition of a small amount of acetic acid (~1%) to ensure well-defined spots for the carboxylic acid compounds. Visualization can be achieved under UV light at 254 nm.
Q3: Should I use recrystallization or column chromatography for purification?
A3: The choice of method depends on the scale of your experiment:
-
Recrystallization: This method is generally more suitable for larger-scale purifications (multi-gram quantities) due to its efficiency in terms of time and solvent consumption. It is most effective when the impurities have markedly different solubility profiles compared to the target compound.
-
Column Chromatography: This technique is ideal for smaller-scale work (milligrams to a few grams) and for separating impurities with similar solubilities to the desired product, offering higher resolution.
Q4: Why does my purified product exhibit a broad melting point range?
A4: A broad melting point range is a strong indicator of residual impurities. Even trace amounts of starting materials or byproducts can lead to a depression and broadening of the melting point. Incomplete removal of solvents during the drying process can also contribute to this issue. It is advisable to repeat the purification or consider an alternative method if the melting point does not improve.
Troubleshooting Guides
Recrystallization Troubleshooting
| Problem | Possible Cause | Recommended Solution |
| Failure of the product to crystallize upon cooling. | - The solution is not sufficiently saturated (excess solvent).- High solubility of the product in the cold solvent. | - Reduce the solvent volume by evaporation.- Induce crystallization by adding an anti-solvent (a solvent in which the product is poorly soluble) dropwise.- Promote nucleation by scratching the inner surface of the flask with a glass rod.- Introduce a seed crystal of the pure compound. |
| The product separates as an oil instead of crystals. | - The melting point of the compound is below the boiling point of the solvent.- The solution was cooled too rapidly.- A high concentration of impurities is present. | - Select a solvent or solvent mixture with a lower boiling point.- Allow the solution to cool gradually to ambient temperature before transferring to an ice bath.- Consider a preliminary purification step, such as passing the crude material through a silica plug, to reduce the impurity load. |
| Low recovery of the purified compound. | - Excessive use of solvent, leading to product loss in the mother liquor.- Significant solubility of the product in the cold solvent.- Premature crystallization during hot filtration. | - Use the minimum amount of hot solvent required for complete dissolution.- Ensure the solution is thoroughly chilled in an ice bath prior to filtration.- Pre-heat the filtration apparatus (funnel and receiving flask) to prevent premature crystallization. |
| The resulting crystals are discolored. | - Co-precipitation of colored impurities with the product. | - Treat the hot solution with a small quantity of activated charcoal, boil for a few minutes, and then perform a hot filtration to remove the charcoal and adsorbed impurities. Note that excessive use of charcoal may lead to a loss of the desired product. |
Column Chromatography Troubleshooting
| Problem | Possible Cause | Recommended Solution |
| Inadequate separation of the product from impurities. | - Suboptimal eluent system.- Improperly packed column (channeling).- Overloading of the column. | - Fine-tune the eluent polarity. The addition of a polar modifier like methanol or acetic acid can improve the separation of polar compounds.- Ensure the column is packed uniformly to prevent channeling.- Reduce the sample load; a general guideline is 1-5% of the silica gel weight. |
| The product fails to elute from the column. | - The eluent is not sufficiently polar. | - Employ a gradient elution, gradually increasing the polarity of the mobile phase. |
| Streaking or tailing of spots on TLC analysis of fractions. | - Strong interaction between the acidic compound and the silica gel.- The sample was loaded in a solvent of excessive strength. | - Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent to neutralize the acidic sites on the silica.- Dissolve the sample in a minimal volume of a low-polarity solvent for loading, or use a dry-loading technique. |
Experimental Protocols
Recrystallization Protocol
This procedure outlines the purification of this compound.
Materials:
-
Crude this compound
-
Ethyl acetate
-
Methanol
-
Erlenmeyer flasks
-
Heating source (heating mantle or hot plate)
-
Buchner funnel with filter paper
-
Ice bath
Procedure:
-
Transfer the crude product to an Erlenmeyer flask.
-
Add a minimal amount of a hot 9:1 (v/v) mixture of ethyl acetate and methanol, adding the solvent in portions while heating and stirring until the solid is fully dissolved.
-
For colored solutions, add a small portion of activated charcoal and briefly boil the solution.
-
Perform a hot gravity filtration to remove insoluble materials (and charcoal, if used).
-
Allow the filtrate to cool to room temperature undisturbed to promote crystal growth.
-
Submerge the flask in an ice bath for a minimum of 30 minutes to maximize precipitation.
-
Isolate the crystals via vacuum filtration using a Buchner funnel.
-
Rinse the crystals with a small volume of the cold recrystallization solvent mixture.
-
Dry the purified product under vacuum.
Column Chromatography Protocol
This protocol is suitable for the purification of smaller quantities of this compound.
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Hexane
-
Dichloromethane (DCM)
-
Ethyl acetate
-
Chromatography column and collection tubes
Procedure:
-
Prepare a silica gel column by slurry packing in hexane.
-
Dissolve the crude material in a minimal volume of DCM or the initial eluent.
-
Carefully load the sample onto the silica bed.
-
Initiate elution with 100% DCM.
-
Employ a gradient elution by gradually increasing the concentration of ethyl acetate in DCM (e.g., 1-20%) to first elute less polar impurities, followed by the desired product.
-
Collect fractions systematically and monitor their composition by TLC.
-
Combine the fractions containing the pure compound.
-
Remove the solvent under reduced pressure to yield the purified product.
Data Presentation
The following tables present illustrative data on the efficacy of the described purification methods. Disclaimer: This data is for representative purposes and may differ based on experimental specifics.
Table 1: Purity Enhancement via Recrystallization
| Sample | Purity by HPLC (%) | Yield (%) | Melting Point (°C) |
| Crude Material | 87.5 | - | 218-226 |
| After 1st Recrystallization | 98.2 | 82 | 229-231 |
| After 2nd Recrystallization | >99.7 | 72 (overall) | 230-231 |
Table 2: Purity Enhancement via Column Chromatography
| Fraction(s) | Primary Component(s) | Purity by HPLC (%) | Recovery (%) |
| 1-6 | Non-polar impurities | - | - |
| 7-12 | This compound | >99.2 | 88 |
| 13-18 | Mixture of product and polar impurities | - | - |
Visualizations
Experimental Workflow: Recrystallization
Caption: A workflow diagram for the purification of this compound via recrystallization.
Experimental Workflow: Column Chromatography
Caption: A workflow diagram for the purification of this compound via column chromatography.
Logical Relationship: Troubleshooting Recrystallization
Caption: A troubleshooting flowchart for common issues encountered during recrystallization.
Stability of 4-Chloro-1H-pyrazole-3-carboxylic acid under acidic or basic conditions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance and answers to frequently asked questions regarding the stability of 4-Chloro-1H-pyrazole-3-carboxylic acid under various experimental conditions. Understanding the stability of this compound is crucial for its handling, storage, and application in research and development.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound under standard laboratory conditions?
A1: this compound is generally a stable compound under normal ambient conditions.[1] However, its stability can be compromised by exposure to harsh acidic or basic environments, elevated temperatures, and light. For optimal stability, it is recommended to store the compound in a cool, dark, and dry place.
Q2: How does this compound behave under acidic conditions?
A2: Under acidic conditions, particularly at elevated temperatures, pyrazole carboxylic acids can be susceptible to decarboxylation. This reaction involves the loss of the carboxylic acid group as carbon dioxide. The stability of the pyrazole ring itself is generally higher, but prolonged exposure to strong acids and heat can lead to further degradation.
Q3: What degradation pathways are expected for this compound in acidic media?
A3: The primary degradation pathway anticipated under acidic stress is decarboxylation, leading to the formation of 4-chloropyrazole.
Caption: Proposed acidic degradation pathway.
Q4: What is the stability of this compound under basic conditions?
A4: In the presence of strong bases, the pyrazole ring can be susceptible to ring-opening reactions. The acidic proton on the pyrazole nitrogen can be abstracted, and under forcing conditions, this can initiate cleavage of the heterocyclic ring. The carboxylic acid group will also be deprotonated to form a carboxylate salt.
Q5: What are the potential degradation products of this compound under basic conditions?
A5: Under strong basic conditions, the pyrazole ring may open. The exact nature of the degradation products would depend on the specific reaction conditions (base concentration, temperature, and reaction time). A potential initial step is the formation of the corresponding carboxylate salt.
Caption: Proposed basic degradation pathway.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Troubleshooting Steps |
| Unexpectedly low yield or loss of starting material in an acidic reaction. | The compound may be undergoing decarboxylation due to prolonged heating in the presence of a strong acid. | - Monitor the reaction progress closely using techniques like TLC or LC-MS. - Try to perform the reaction at a lower temperature if possible. - Consider using a milder acid or a shorter reaction time. |
| Formation of multiple unknown impurities in a basic reaction. | The pyrazole ring may be undergoing degradation or side reactions under the basic conditions used. | - Use a weaker base or a lower concentration of the base. - Perform the reaction at a lower temperature. - Protect the pyrazole nitrogen if it is not involved in the desired reaction. |
| Inconsistent analytical results for stock solutions. | The compound may be degrading in the solvent used for the stock solution over time. | - Prepare fresh stock solutions for each experiment. - Store stock solutions at low temperatures (e.g., -20°C) and protect from light. - Evaluate the stability of the compound in the chosen solvent by analyzing the solution at different time points. |
| Appearance of a new peak in HPLC analysis during a stability study. | This new peak likely corresponds to a degradation product. | - Characterize the degradation product using LC-MS and NMR to understand the degradation pathway. - Adjust storage or experimental conditions to minimize the formation of this impurity. |
Experimental Protocols
Protocol for Forced Degradation Study under Acidic Conditions
This protocol outlines a general procedure for conducting a forced degradation study of this compound under acidic conditions.
Objective: To evaluate the stability of the compound in an acidic environment and to identify potential degradation products.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M solutions
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Sodium hydroxide (NaOH) solution for neutralization
-
HPLC system with a UV detector or a mass spectrometer (LC-MS)
-
pH meter
-
Thermostatically controlled water bath or oven
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Acidic Treatment:
-
To separate reaction vessels, add a known volume of the stock solution.
-
Add an equal volume of 0.1 M HCl to one vessel and 1 M HCl to another.
-
A control sample should be prepared with water instead of HCl.
-
-
Incubation:
-
Incubate the samples at a controlled temperature (e.g., 60°C).
-
Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
-
Sample Analysis:
-
Immediately neutralize the withdrawn aliquots with an appropriate amount of NaOH solution.
-
Dilute the samples to a suitable concentration with the mobile phase.
-
Analyze the samples by a validated stability-indicating HPLC method.
-
-
Data Analysis:
-
Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed samples to that of the control sample at the initial time point.
-
Characterize any significant degradation products using LC-MS and/or NMR.
-
Protocol for Forced Degradation Study under Basic Conditions
Objective: To assess the stability of the compound in a basic environment and identify potential degradation products.
Materials:
-
This compound
-
Sodium hydroxide (NaOH), 0.1 M and 1 M solutions
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl) solution for neutralization
-
HPLC system with a UV detector or a mass spectrometer (LC-MS)
-
pH meter
-
Thermostatically controlled water bath or oven
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Basic Treatment:
-
To separate reaction vessels, add a known volume of the stock solution.
-
Add an equal volume of 0.1 M NaOH to one vessel and 1 M NaOH to another.
-
A control sample should be prepared with water instead of NaOH.
-
-
Incubation:
-
Incubate the samples at a controlled temperature (e.g., 60°C).
-
Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
-
Sample Analysis:
-
Immediately neutralize the withdrawn aliquots with an appropriate amount of HCl solution.
-
Dilute the samples to a suitable concentration with the mobile phase.
-
Analyze the samples by a validated stability-indicating HPLC method.
-
-
Data Analysis:
-
Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed samples to that of the control sample at the initial time point.
-
Characterize any significant degradation products using LC-MS and/or NMR.
-
Data Presentation
No quantitative data on the degradation of this compound under specific acidic or basic conditions was found in the public domain during the literature search. The following table is a template that can be used to summarize experimental results from a forced degradation study.
Table 1: Illustrative Degradation Data for this compound
| Condition | Time (hours) | % Degradation | Major Degradation Product(s) (if identified) |
| 0.1 M HCl, 60°C | 2 | Data not available | Data not available |
| 8 | Data not available | Data not available | |
| 24 | Data not available | Data not available | |
| 1 M HCl, 60°C | 2 | Data not available | Data not available |
| 8 | Data not available | Data not available | |
| 24 | Data not available | Data not available | |
| 0.1 M NaOH, 60°C | 2 | Data not available | Data not available |
| 8 | Data not available | Data not available | |
| 24 | Data not available | Data not available | |
| 1 M NaOH, 60°C | 2 | Data not available | Data not available |
| 8 | Data not available | Data not available | |
| 24 | Data not available | Data not available |
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for conducting and analyzing forced degradation studies.
Caption: General workflow for forced degradation studies.
References
Technical Support Center: Chlorination of 1H-Pyrazole-3-Carboxylic Acid
This guide provides researchers, scientists, and drug development professionals with detailed information on selecting and troubleshooting chlorination reagents for 1H-pyrazole-3-carboxylic acid to form the corresponding acyl chloride, a key intermediate in synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the standard reagents for converting 1H-pyrazole-3-carboxylic acid to its acid chloride?
The most common and well-established reagents for this transformation are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).[1][2][3] Thionyl chloride is often used for large-scale production due to its low cost, while oxalyl chloride is frequently preferred in research and fine chemical synthesis because it tends to be a milder, more selective reagent with volatile byproducts that simplify reaction workup.[1][4] A catalytic amount of N,N-dimethylformamide (DMF) is often added to accelerate these reactions.[3][4]
Q2: Are there effective and milder alternatives to thionyl chloride and oxalyl chloride?
Yes, several alternative reagents can be used, particularly when dealing with sensitive substrates or when milder conditions are required. The most prominent alternative is Cyanuric Chloride (2,4,6-trichloro-1,3,5-triazine, TCT).[5][6][7] TCT is inexpensive, efficient, and suitable for large-scale preparations.[5][6] Another novel method for acid-sensitive substrates involves using 3,3-dichlorocyclopropenes in the presence of a tertiary amine base, which allows for rapid conversion under neutral conditions.[8]
Q3: When should I consider using an alternative chlorinating agent like Cyanuric Chloride?
You should consider an alternative agent under the following circumstances:
-
Acid-Sensitive Substrates: If your pyrazole contains functional groups that are unstable in the highly acidic conditions generated by SOCl₂ or oxalyl chloride (e.g., acid-labile protecting groups like acetals or silyl ethers), a milder reagent is preferable.[6][8]
-
Cost and Scale: For large-scale synthesis, cyanuric chloride is significantly more cost-effective than oxalyl chloride and can be more advantageous than thionyl chloride from a waste-generation perspective.[5][6]
-
Workup and Byproduct Removal: While oxalyl chloride's byproducts are volatile, the byproducts from TCT activation can also be easily removed. The hydroxytriazine byproduct from TCT-mediated amidation, for example, is insoluble and can be removed by filtration.[5]
-
Selectivity: Alternative reagents may offer different selectivity, potentially reducing side reactions like chlorination of the pyrazole ring.
Q4: What are the most common side reactions during the chlorination of pyrazole carboxylic acids?
The primary side reaction of concern is the electrophilic chlorination of the pyrazole ring , typically at the C4 position.[9][10] This occurs because the pyrazole ring is susceptible to electrophilic attack, and harsh chlorinating conditions can promote this unwanted reaction. For example, sulfuryl chloride (SO₂Cl₂) has been observed to cause chlorination at the pyrazole C4 position.[9] Another potential, though less common, issue is the formation of dimers, which has been observed when reacting certain 5-hydroxypyrazole derivatives with thionyl chloride.[9]
Comparison of Chlorination Reagents
The table below summarizes the properties and typical reaction conditions for common chlorinating agents.
| Reagent | Structure | Typical Conditions | Advantages | Disadvantages |
| Thionyl Chloride | SOCl₂ | Neat or in a non-polar solvent (DCM, Chloroform); Reflux; Cat. DMF | Low cost, widely available, effective.[2][3] | Harsh (generates HCl, SO₂); Byproduct (SO₂) is a toxic gas; Can cause side reactions.[4] |
| Oxalyl Chloride | (COCl)₂ | Aprotic solvent (DCM, Toluene); 0 °C to RT; Cat. DMF | Milder than SOCl₂; Volatile byproducts (CO, CO₂, HCl) simplify workup.[1][4] | More expensive than SOCl₂; Byproducts are toxic.[4] |
| Cyanuric Chloride (TCT) | C₃N₃Cl₃ | Aprotic solvent (DCM, ACN) with a base (e.g., pyridine); RT | Cost-effective, mild conditions, suitable for scale-up.[5][6] | Requires stoichiometric base; Byproducts are solid and must be filtered. |
| 3,3-Dichlorocyclopropenes | C₃Cl₂R₂ | Aprotic solvent (DCM) with a tertiary amine base (e.g., Hünig's base); RT | Very mild, rapid, suitable for acid-sensitive substrates.[8] | Reagent is specialized and not as commonly available or inexpensive. |
Experimental Protocols
Protocol 1: Chlorination using Oxalyl Chloride (Standard Method)
This protocol describes a general procedure for converting 1H-pyrazole-3-carboxylic acid to its acyl chloride using oxalyl chloride and a catalytic amount of DMF.
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Reaction Setup: To an oven-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser (with a gas outlet to a scrubber), add 1H-pyrazole-3-carboxylic acid (1.0 eq.).
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Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon).
-
Solvent Addition: Add anhydrous dichloromethane (DCM) or another suitable aprotic solvent to create a suspension (approx. 0.2-0.5 M concentration).
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Catalyst Addition: Add a catalytic amount of anhydrous DMF (e.g., 1-2 drops per gram of starting material).
-
Reagent Addition: Cool the mixture to 0 °C using an ice bath. Slowly add oxalyl chloride (1.2-1.5 eq.) dropwise via a syringe. Vigorous gas evolution (CO, CO₂, HCl) will be observed.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours. Monitor the reaction progress by quenching a small aliquot with methanol and analyzing by LCMS or TLC to observe the formation of the methyl ester.
-
Workup: Once the reaction is complete (cessation of gas evolution and confirmation by analysis), carefully remove the solvent and excess oxalyl chloride under reduced pressure. The resulting crude 1H-pyrazole-3-carbonyl chloride is often used immediately in the next step without further purification.
Protocol 2: Chlorination using Cyanuric Chloride (Alternative Method)
This protocol provides a milder alternative using the inexpensive TCT reagent.[6][7]
-
Reaction Setup: To a round-bottom flask with a magnetic stir bar, add 1H-pyrazole-3-carboxylic acid (1.0 eq.) and cyanuric chloride (0.4-0.5 eq.).
-
Solvent and Base: Add an anhydrous solvent such as acetonitrile (ACN) or DCM, followed by a suitable base like pyridine or triethylamine (1.0 eq.).
-
Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by TLC or LCMS. The formation of a precipitate (cyanuric acid/hydroxytriazine byproduct) is often observed.
-
Isolation (for subsequent use): If the acyl chloride needs to be isolated, the solid byproduct can be removed by filtration. The filtrate, containing the product, can then be concentrated under reduced pressure. More commonly, the subsequent nucleophile (e.g., an amine or alcohol) is added directly to the reaction mixture.[5]
Troubleshooting Guide
Problem: My reaction is slow or incomplete, even after several hours.
-
Possible Cause 1: Inactive Reagent. Thionyl chloride and oxalyl chloride are moisture-sensitive. Ensure you are using a fresh bottle or a properly stored reagent.
-
Solution 1: Use a new bottle of the chlorinating agent.
-
Possible Cause 2: Insufficient Catalyst. The reaction often requires a catalytic amount of DMF to proceed at a reasonable rate.
-
Solution 2: Add one or two drops of anhydrous DMF.[4]
-
Possible Cause 3: Low Temperature. While reactions with oxalyl chloride can start at 0 °C, they sometimes require warming to room temperature or gentle heating (e.g., 40 °C) to go to completion.
-
Solution 3: Allow the reaction to warm to room temperature or heat gently, while carefully monitoring for side product formation.
Problem: I am observing significant formation of a side product, likely from ring chlorination.
-
Possible Cause: Reaction conditions are too harsh. High temperatures or prolonged reaction times with powerful chlorinating agents like SOCl₂ can lead to electrophilic chlorination of the electron-rich pyrazole ring.[10]
-
Solution 1: Switch to a Milder Reagent. Use oxalyl chloride at low temperatures instead of thionyl chloride.[4] For very sensitive substrates, consider using cyanuric chloride (TCT) or a dichlorocyclopropene-based method.[6][8]
-
Solution 2: Reduce Reaction Temperature and Time. Perform the reaction at the lowest temperature that allows for a reasonable conversion rate and monitor carefully to avoid letting it run for too long after completion.
Problem: The workup is difficult, and I cannot completely remove the byproducts.
-
Possible Cause: Use of non-volatile reagents/byproducts. This is a known issue with phosphorus-based reagents (e.g., PCl₅, which produces POCl₃) and can sometimes be an issue with excess SOCl₂ if the product is not volatile.[4]
-
Solution: Use oxalyl chloride, as its byproducts are all gaseous and easily removed under vacuum.[1][4] Alternatively, if using the crude acid chloride directly, ensure the subsequent reaction conditions are compatible with any residual reagents.
Visualized Workflows
The following diagrams illustrate the general experimental workflow and a troubleshooting guide for the chlorination process.
Caption: A typical experimental workflow for synthesizing 1H-pyrazole-3-carbonyl chloride.
Caption: A decision tree for troubleshooting common issues in chlorination reactions.
References
- 1. Oxalyl Chloride vs. Thionyl Chloride: The Ultimate Comparison for Acid Chloride Synthesis - Wolfa [wolfabio.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. Cyanuric Chloride as Chlorination Agent [chemistry.mdma.ch]
- 6. Formamide catalyzed activation of carboxylic acids – versatile and cost-efficient amidation and esterification - Chemical Science (RSC Publishing) DOI:10.1039/C9SC02126D [pubs.rsc.org]
- 7. Cyanuric chloride : a useful reagent for converting carboxylic acids into chlorides, esters, amides and peptides | Semantic Scholar [semanticscholar.org]
- 8. Nucleophilic Acyl Substitution via Aromatic Cation Activation of Carboxylic Acids: Rapid Generation of Acid Chlorides under Mild Conditions [organic-chemistry.org]
- 9. An unusual thionyl chloride-promoted C−C bond formation to obtain 4,4'-bipyrazolones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Preventing decarboxylation of 4-Chloro-1H-pyrazole-3-carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the unwanted decarboxylation of 4-Chloro-1H-pyrazole-3-carboxylic acid during their experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and use of this compound, leading to its degradation through decarboxylation.
| Problem | Potential Cause | Suggested Solution |
| Low yield of desired product in a reaction involving this compound, with the suspected formation of 4-chloro-1H-pyrazole. | Decarboxylation due to high reaction temperature. | - Lower the reaction temperature. For reactions involving halo-substituted pyrazole carboxylic acids, acidic conditions can lead to decarboxylation at temperatures ranging from 50 to 220 °C, while basic conditions can cause decarboxylation between 40 and 150 °C. - If possible, perform the reaction at room temperature or below. - Conduct a small-scale experiment at various temperatures to determine the optimal balance between reaction rate and stability of the starting material. |
| Degradation of the compound observed during workup or purification. | Exposure to strong acidic or basic conditions. | - Maintain a neutral or near-neutral pH during aqueous workup and extraction procedures. - Use a mild buffer system if pH control is necessary. - Avoid the use of strong acids or bases for pH adjustment. If their use is unavoidable, perform the steps at low temperatures and for the shortest possible duration. |
| Inconsistent results or loss of starting material during a metal-catalyzed cross-coupling reaction. | Copper-catalyzed decarboxylation. | - If using a copper catalyst, consider alternative metal catalysts known for lower decarboxylation activity with heteroaromatic carboxylic acids. - Screen different copper sources and ligands, as some may promote decarboxylation more than others. - Lower the catalyst loading and reaction temperature to the minimum required for the desired transformation. |
| Compound degradation upon storage. | Improper storage conditions (exposure to heat, light, or moisture). | - Store this compound in a tightly sealed container in a cool, dry, and dark place. - For long-term storage, consider refrigeration (2-8 °C) and storage under an inert atmosphere (e.g., argon or nitrogen). |
| Formation of 4-chloro-1H-pyrazole during analytical sample preparation (e.g., for HPLC or GC). | Thermal degradation in the injector port of a gas chromatograph or use of inappropriate mobile phase in HPLC. | - For GC analysis, consider derivatization of the carboxylic acid to a more thermally stable ester or silyl ester. - For HPLC analysis, use a mobile phase with a neutral or slightly acidic pH. Avoid highly basic mobile phases. Ensure the method does not involve high temperatures. An example of a suitable HPLC method would be a reverse-phase column with a mobile phase of acetonitrile and water with a formic acid modifier. |
Frequently Asked Questions (FAQs)
Q1: What is decarboxylation and why is it a concern for this compound?
Decarboxylation is a chemical reaction that removes a carboxyl group (-COOH) and releases carbon dioxide (CO₂). For this compound, this reaction leads to the formation of 4-chloro-1H-pyrazole, an impurity that can affect the outcome and purity of subsequent synthetic steps. The pyrazole ring system is susceptible to decarboxylation, particularly when activated by certain substituents and reaction conditions.
Q2: What are the primary factors that promote the decarboxylation of this compound?
The main factors that can induce decarboxylation are:
-
Heat: Elevated temperatures provide the activation energy for the decarboxylation reaction to occur.
-
pH: Both strongly acidic and strongly basic conditions can catalyze the removal of the carboxyl group.
-
Metal Catalysts: Certain transition metals, notably copper, can facilitate decarboxylation, often as a competing reaction in cross-coupling processes.
Q3: At what temperature does decarboxylation of this compound become significant?
Q4: How can I minimize decarboxylation during a chemical reaction?
To minimize decarboxylation, it is recommended to:
-
Control Temperature: Use the lowest possible temperature that allows for an acceptable reaction rate.
-
Control pH: Maintain the reaction and workup conditions at or near neutral pH. If the reaction requires acidic or basic conditions, use the mildest reagents possible and keep the reaction time to a minimum.
-
Choose Catalysts Carefully: If a metal catalyst is required, screen for options that are less prone to inducing decarboxylation. For copper-catalyzed reactions, optimizing the ligand and reaction conditions is crucial.
Q5: What are the recommended storage conditions for this compound?
To ensure the long-term stability of the compound, it should be stored in a cool, dry, and dark environment. A tightly sealed container is essential to protect it from moisture. For extended storage, refrigeration at 2-8 °C under an inert atmosphere is advisable.
Experimental Protocols
Protocol 1: General Handling and Weighing of this compound
-
Environment: Handle the compound in a well-ventilated area, preferably in a fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Dispensing: Use a clean, dry spatula for transferring the solid. Avoid creating dust.
-
Weighing: Weigh the required amount of the compound quickly and transfer it to the reaction vessel.
-
Cleaning: Clean any spills promptly.
Protocol 2: Setting up a Reaction to Minimize Decarboxylation
-
Vessel Preparation: Ensure the reaction vessel is clean and dry.
-
Inert Atmosphere: If the reaction is sensitive to air or moisture, purge the reaction vessel with an inert gas (e.g., argon or nitrogen).
-
Reagent Addition: Add the this compound and other solid reagents to the reaction vessel.
-
Solvent Addition: Add the solvent and stir the mixture.
-
Temperature Control: If the reaction requires heating, use a precisely controlled heating mantle or oil bath. Monitor the internal reaction temperature closely. If the reaction is exothermic, use a cooling bath to maintain the desired temperature.
-
pH Monitoring: If the reaction is performed in an aqueous or protic solvent, monitor the pH of the reaction mixture and adjust as necessary with a mild buffer.
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC or HPLC) to avoid unnecessarily long reaction times at elevated temperatures.
Protocol 3: Monitoring Decarboxylation by HPLC
-
Sample Preparation:
-
Carefully withdraw a small aliquot from the reaction mixture.
-
Quench the reaction immediately by diluting the aliquot in a cold, neutral solvent (e.g., acetonitrile/water).
-
Filter the sample if necessary.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water with a formic acid modifier (e.g., 0.1% formic acid in both solvents).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where both the starting material and the decarboxylated product absorb (e.g., 220 nm).
-
-
Analysis:
-
Inject a standard of this compound and, if available, a standard of the decarboxylated product (4-chloro-1H-pyrazole) to determine their retention times.
-
Analyze the reaction sample and quantify the relative peak areas of the starting material and the decarboxylation product to monitor the extent of degradation.
-
Visualizations
Caption: Factors promoting the decarboxylation of this compound.
Caption: Recommended workflow to prevent decarboxylation.
Technical Support Center: Large-Scale Synthesis of 4-Chloro-1H-pyrazole-3-carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of 4-Chloro-1H-pyrazole-3-carboxylic acid.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis process.
| Problem ID | Issue | Potential Cause(s) | Suggested Solution(s) |
| YLD-001 | Low Yield of Final Product | - Incomplete reaction. - Suboptimal reaction temperature. - Insufficient reaction time. - Loss of product during workup and purification. | - Monitor the reaction progress using TLC or HPLC to ensure completion. - Optimize the reaction temperature; for oxidation of a methylpyrazole precursor, maintaining the temperature around 90°C can be optimal, as higher temperatures may lead to side reactions[1]. - Extend the reaction time; some reactions may require up to 8 hours or more to reach equilibrium[1]. - During workup, ensure the pH is correctly adjusted to fully precipitate the product before filtration. |
| PUR-001 | Presence of Impurities in the Final Product | - Formation of side products due to incorrect stoichiometry or temperature. - Unreacted starting materials. - Ineffective purification method. | - Ensure precise molar ratios of reactants. For instance, in bromination, an excess of the halogenating agent might be required, but this needs to be carefully controlled. - Recrystallization from a suitable solvent system, such as an ethyl acetate/methanol mixture, can be effective for purification[2]. - For removal of by-products like potassium bromide, washing with boiling water can be employed[1]. |
| RXN-001 | Reaction Fails to Initiate or Proceeds Very Slowly | - Poor quality of starting materials. - Inadequate mixing in a large-scale reactor. - Presence of inhibitors. | - Verify the purity of starting materials using analytical techniques like NMR or HPLC. - Ensure efficient stirring, especially in heterogeneous mixtures, to facilitate contact between reactants. - Ensure all glassware and solvents are free from contaminants that could inhibit the reaction. |
| ISO-001 | Difficulty in Isolating the Product | - Product is too soluble in the reaction solvent. - Formation of an oil instead of a precipitate. | - After the reaction, concentrate the filtrate before adjusting the pH to induce precipitation[1]. - Cool the solution to 0°C after pH adjustment to maximize the precipitation of the solid product[1]. - If an oil forms, try trituration with a non-polar solvent to induce solidification. |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common method involves the chlorination of 1H-pyrazole-3-carboxylic acid. One documented procedure involves dissolving 1H-pyrazole-3-carboxylic acid in a suitable solvent and treating it with a chlorinating agent. The reaction is typically stirred at a controlled temperature for several hours. After the reaction is complete, the product is isolated by filtration after treatment with ice-water.[2]
Q2: What are the optimal reaction conditions for the chlorination step?
While specific parameters can vary, a representative procedure involves dropwise addition of the chlorinating agent at around 40°C, followed by stirring at this temperature for approximately 5 hours.[2] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) to determine the point of completion.[2]
Q3: How can the purity of the final product be assessed?
The purity of this compound can be determined using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC), 1H-NMR spectroscopy, and by measuring its melting point, which is reported to be in the range of 255-260 °C.
Q4: What are the main safety precautions to consider during the large-scale synthesis?
This compound and its precursors can be irritants. It is crucial to handle these chemicals in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and protective clothing.[3][4] Ensure that emergency equipment like eyewash stations and safety showers are readily accessible.[5]
Q5: Are there alternative methods for chlorinating the pyrazole ring?
Yes, besides direct chlorination of the carboxylic acid, another approach is the reaction of a pyrazole with sodium hypochlorite (NaOCl) solution. This method has been reported to yield 4-chloropyrazole with high efficiency.[6] Another method is electrosynthesis, which involves the chlorination of pyrazoles on a platinum anode in an aqueous NaCl solution.[7]
Experimental Protocols
Synthesis of this compound via Direct Chlorination
This protocol is based on a literature procedure for the chlorination of a pyrazole carboxylic acid derivative.[2]
Materials:
-
1H-pyrazole-3-carboxylic acid
-
Chlorinating agent (e.g., sulfuryl chloride)
-
Suitable solvent (e.g., a non-reactive chlorinated solvent)
-
Ice-water
Procedure:
-
In a suitable reactor, dissolve 1H-pyrazole-3-carboxylic acid (e.g., 10 g, 89.30 mmol) in the chosen solvent.[2]
-
While stirring, bring the solution to 40°C using an oil bath.[2]
-
Add the chlorinating agent dropwise to the solution over a period of 15 minutes.[2]
-
Maintain the reaction mixture at 40°C and continue stirring for 5 hours.[2]
-
Monitor the reaction progress periodically using TLC.
-
Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure.[2]
-
Treat the residue with ice-water (e.g., 150 ml) to precipitate the crude product.[2]
-
Filter the solid product under vacuum and dry it to obtain this compound as a white solid.[2]
-
For further purification, the crude product can be recrystallized from a mixture of ethyl acetate and methanol.[2]
Visualized Workflows
Caption: General workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for addressing low product yield.
References
Validation & Comparative
Comparative Analysis of Purity Determination Methods for 4-Chloro-1H-pyrazole-3-carboxylic acid
This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for determining the purity of 4-Chloro-1H-pyrazole-3-carboxylic acid. The information is intended for researchers, scientists, and professionals in drug development.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Accurate determination of its purity is crucial for ensuring the quality, safety, and efficacy of the final products. While several analytical techniques can be employed, HPLC is often the method of choice due to its versatility and sensitivity for non-volatile and thermally labile compounds. This guide presents a detailed HPLC method alongside a comparative GC method, including experimental protocols and performance data.
High-Performance Liquid Chromatography (HPLC) Method
Reverse-phase HPLC is a widely applicable technique for the analysis of polar organic compounds like pyrazole carboxylic acid derivatives.[1][2] The method outlined below is a robust starting point for the purity analysis of this compound.
Experimental Protocol: HPLC
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18, 5 µm, 4.6 x 250 mm.
-
Mobile Phase: A mixture of 0.1% phosphoric acid in water (A) and acetonitrile (B).[3]
-
Gradient:
-
0-15 min: 20% B to 80% B
-
15-20 min: 80% B
-
20-25 min: 80% B to 20% B
-
25-30 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve 10 mg of this compound in 10 mL of a 50:50 mixture of water and acetonitrile.
HPLC Experimental Workflow
Caption: Workflow for the HPLC purity analysis of this compound.
Gas Chromatography (GC) Method
For compounds that are volatile or can be made volatile through derivatization, Gas Chromatography offers a high-resolution alternative. A patent for a related compound, 5-chloro-1-methylpyrazole-4-carboxylic acid, mentions GC for yield analysis, suggesting its applicability to this class of compounds.[4]
Experimental Protocol: GC
-
Instrumentation: A standard GC system with a Flame Ionization Detector (FID).
-
Derivatization: Esterification of the carboxylic acid is likely necessary. A common method is reaction with a silylating agent like BSTFA or diazomethane to form a more volatile ester.
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial: 100 °C, hold for 2 min.
-
Ramp: 10 °C/min to 250 °C.
-
Hold: 5 min at 250 °C.
-
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Injection Volume: 1 µL (split mode, 50:1).
-
Sample Preparation: Dissolve 10 mg of the compound in 1 mL of a suitable solvent (e.g., dichloromethane). Add 100 µL of a derivatization agent (e.g., BSTFA with 1% TMCS) and heat at 60 °C for 30 minutes.
Performance Comparison
The choice between HPLC and GC will depend on the specific requirements of the analysis, including the nature of potential impurities and available equipment.
| Parameter | HPLC | GC |
| Applicability | Direct analysis of the parent compound. | Requires derivatization for this compound. |
| Potential Impurities | Good for non-volatile and polar impurities. | Best for volatile impurities. |
| Resolution | High | Very High |
| Sensitivity (Typical) | ng to pg range | pg to fg range |
| Sample Throughput | Moderate (typically 20-30 min per run) | Moderate (typically 20-30 min per run) |
| Development Effort | Moderate | Higher due to derivatization step. |
Discussion
For routine purity analysis of this compound, the HPLC method is generally recommended . Its primary advantage is the ability to analyze the compound directly without the need for derivatization, which simplifies the workflow and reduces potential sources of error. HPLC is also well-suited for separating a wide range of potential impurities that may be present from the synthesis, including starting materials and by-products with varying polarities.
The GC method serves as a valuable alternative or complementary technique , particularly for detecting and quantifying volatile or non-polar impurities that may not be well-resolved by reverse-phase HPLC. However, the requirement for derivatization adds a step to the sample preparation process and must be carefully optimized to ensure complete and reproducible reaction.
Conclusion
Both HPLC and GC are powerful techniques for the purity assessment of this compound. The provided HPLC method offers a robust and direct approach suitable for most quality control applications. The GC method, while requiring more extensive sample preparation, can provide complementary information, especially regarding volatile impurities. The selection of the most appropriate method should be based on the specific analytical needs and the impurity profile of the sample.
References
- 1. Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. ijcpa.in [ijcpa.in]
- 3. cipac.org [cipac.org]
- 4. EP0350176A2 - Method for preparing pyrazolecarboxylic acid and derivatives - Google Patents [patents.google.com]
Reactivity Face-Off: 4-Chloro- vs. 4-Bromo-1H-pyrazole-3-carboxylic Acid in Cross-Coupling Reactions
A Comparative Guide for Researchers in Drug Discovery and Chemical Synthesis
In the landscape of pharmaceutical and materials science, the pyrazole scaffold is a privileged motif, with its derivatives frequently serving as key building blocks. The functionalization of the C4 position of the pyrazole ring via palladium-catalyzed cross-coupling reactions is a critical strategy for generating molecular diversity. This guide provides an objective comparison of the reactivity of two common C4-halogenated pyrazole building blocks: 4-chloro-1H-pyrazole-3-carboxylic acid and 4-bromo-1H-pyrazole-3-carboxylic acid, with a focus on the widely used Suzuki-Miyaura coupling reaction.
Executive Summary: Reactivity at a Glance
The reactivity of halopyrazoles in palladium-catalyzed cross-coupling reactions is primarily governed by the strength of the carbon-halogen bond. The established trend in bond strength is C-Cl > C-Br > C-I, which leads to a general reactivity order of I > Br > Cl. Consequently, 4-bromo-1H-pyrazole-3-carboxylic acid is generally more reactive than its 4-chloro counterpart. This higher reactivity often translates to milder reaction conditions, shorter reaction times, and higher yields when using standard palladium catalysts. Conversely, this compound is a more stable and cost-effective starting material but typically requires more specialized and highly active catalyst systems to achieve comparable results.
Comparative Performance in Suzuki-Miyaura Coupling
While a direct head-to-head comparison of 4-chloro- and 4-bromo-1H-pyrazole-3-carboxylic acid under identical Suzuki-Miyaura coupling conditions is not extensively documented in the literature, a general performance comparison for 4-halopyrazoles can be extrapolated. The following table summarizes representative data for the Suzuki-Miyaura coupling of 4-chloro- and 4-bromo-pyrazoles with arylboronic acids.
| Halogen at C4 | Typical Catalyst System | Relative Reactivity | Representative Yield Range (%) | Key Considerations |
| Bromo | Pd(PPh₃)₄, XPhos Pd G2 | High | 80-93 | Generally provides a good balance of reactivity and stability.[1] |
| Chloro | Pd(OAc)₂, SPhos | Moderate | 60-95 | Requires highly active catalyst systems with bulky, electron-rich ligands.[1] |
It is important to note that the presence of the carboxylic acid moiety at the C3 position can influence the reaction through various factors, including solubility and potential interactions with the catalyst. However, the general trend of higher reactivity for the bromo-substituted pyrazole is expected to hold true.
Experimental Protocols
Detailed methodologies are crucial for reproducibility and adaptation in the laboratory. Below are representative experimental protocols for the Suzuki-Miyaura coupling of 4-bromo- and this compound.
Protocol 1: Suzuki-Miyaura Coupling of 4-Bromo-1H-pyrazole-3-carboxylic Acid
This protocol is a general procedure adapted from established methods for the coupling of 4-bromopyrazoles.
Materials:
-
4-Bromo-1H-pyrazole-3-carboxylic acid
-
Arylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Schlenk tube or microwave vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk tube, add 4-bromo-1H-pyrazole-3-carboxylic acid (1.0 equiv.), the arylboronic acid (1.1 equiv.), and sodium carbonate (2.5 equiv.).
-
Add the palladium catalyst, Pd(PPh₃)₄ (5 mol%).
-
Evacuate and backfill the tube with an inert gas (repeat three times).
-
Add 1,4-dioxane and degassed water in a 4:1 ratio (to achieve a concentration of ~0.1 M of the limiting reagent).
-
Seal the tube and heat the reaction mixture to 90 °C for 6 hours with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 4-aryl-1H-pyrazole-3-carboxylic acid.
Protocol 2: Suzuki-Miyaura Coupling of this compound
This protocol is a representative procedure for the coupling of a less reactive chloro-heterocycle, often requiring a more active catalyst system.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium(II) acetate [Pd(OAc)₂]
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane
-
Water (degassed)
-
Schlenk tube or microwave vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk tube, add this compound (1.0 equiv.), the arylboronic acid (1.5 equiv.), and potassium phosphate (2.0 equiv.).
-
In a separate vial, prepare the catalyst system by mixing Pd(OAc)₂ (2-5 mol%) and SPhos (4-10 mol%).
-
Add the catalyst system to the Schlenk tube.
-
Evacuate and backfill the tube with an inert gas (repeat three times).
-
Add 1,4-dioxane and degassed water in a 4:1 ratio (to achieve a concentration of ~0.1 M of the limiting reagent).
-
Seal the tube and heat the reaction mixture to 100-120 °C for 12-24 hours with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, follow the work-up and purification steps as described in Protocol 1.
Visualizing the Process: Experimental Workflow and Catalytic Cycle
To further clarify the experimental and mechanistic aspects, the following diagrams have been generated using the DOT language.
Conclusion and Recommendations
The choice between 4-chloro- and 4-bromo-1H-pyrazole-3-carboxylic acid for cross-coupling reactions is a trade-off between reactivity and cost/stability. For routine derivatization where rapid reaction optimization and milder conditions are desired, the higher reactivity of 4-bromo-1H-pyrazole-3-carboxylic acid makes it the substrate of choice. However, for large-scale synthesis where cost is a significant factor, and where the development of a robust catalytic system is feasible, This compound presents a viable and economical alternative. Researchers should consider the specific goals of their synthetic campaign, available catalyst systems, and economic constraints when selecting the appropriate building block.
References
Comparative Guide to 4-Substituted Pyrazole-3-Carboxylic Acids: Structure-Activity Relationship (SAR) Studies
This guide provides a comprehensive comparison of 4-substituted pyrazole-3-carboxylic acid derivatives, focusing on their structure-activity relationships across various biological targets. The information is intended for researchers, scientists, and professionals in the field of drug discovery and development.
Antifungal and Antibacterial Activity
4-Substituted pyrazole-3-carboxylic acid derivatives have demonstrated significant potential as antimicrobial agents. The nature of the substituent at the 4-position of the pyrazole ring, as well as modifications to the carboxylic acid moiety (e.g., amide formation), plays a crucial role in determining the potency and spectrum of their antifungal and antibacterial activities.
Data Presentation: In Vitro Antimicrobial Activity
The following table summarizes the in vitro antimicrobial activity of representative 4-substituted pyrazole-3-carboxylic acid derivatives and their analogs from various studies.
| Compound ID | R1-Substituent (at N1) | R3-Substituent | 4-Position Substituent/Modification | Test Organism | Activity (MIC/EC50 in µg/mL) | Reference Compound | Activity of Reference |
| Series 1 | - | - | Carboxamide derivatives | Candida albicans | Inhibitory effects observed | - | - |
| Molecule 8 | - | - | Dicarboxylic acid derivative | Candida parapsilosis | Some inhibitory effects | - | - |
| Molecule 10 | - | - | Dicarboxylic acid derivative | Candida tropicalis | Some inhibitory effects | - | - |
| Molecule 21 | - | - | Dicarboxylic acid derivative | Candida glabrata | Some inhibitory effects | - | - |
| 7af | 1-Methyl | 3-Methyl | N-(5-ethyl-1,3,4-thiadiazole-2-yl)carboxamide | Alternaria porri | >100 | Carbendazol | - |
| 7bc | 1-Methyl | 3-(trifluoromethyl) | N-(2',4'-dichlorobenzyl)carboxamide | Rhizoctonia solani | 25.34 | Carbendazol | 1.00 |
| 7bg | 1-Methyl | 3-(trifluoromethyl) | N-(5-trifluoromethyl-1,3,4-thiadiazole-2-yl)carboxamide | Marssonina coronaria | 15.89 | Carbendazol | - |
| 7ai | 1-Methyl | 3-(trifluoromethyl) | 5-methylisoxazol-3-yl ester | Rhizoctonia solani | 0.37[1][2] | Carbendazol | 1.00[1][2] |
| 9e | 1-Benzenesulfonamide | 3-Aryl | Carboxylic acid | Staphylococcus aureus | Moderate activity | - | - |
| 11b | 1-Benzenesulfonamide | 3-Aryl | Carbothioamide | Bacillus subtilis | Moderate activity | - | - |
| 20 | 1,3-Diphenyl | - | Hydrazone derivative | Acinetobacter baumannii | 8 | - | - |
Experimental Protocols
Modified Agar Well Diffusion Assay for Antifungal and Antibacterial Activity [3]
This method is used to qualitatively screen for the antimicrobial activity of the synthesized compounds.
-
Media Preparation: Sabouraud Dextrose Agar (for fungi) or Mueller-Hinton Agar (for bacteria) is prepared according to the manufacturer's instructions and sterilized by autoclaving.
-
Plate Preparation: The sterile molten agar is poured into sterile Petri dishes and allowed to solidify.
-
Inoculation: A standardized suspension of the test microorganism (e.g., 10^6 CFU/mL for bacteria or 10^5 spores/mL for fungi) is uniformly spread over the surface of the agar plates.
-
Well Creation: Sterile cork borers are used to create wells of a specific diameter (e.g., 6-8 mm) in the agar.
-
Compound Application: A defined volume (e.g., 100 µL) of the test compound solution (dissolved in a suitable solvent like DMSO at a specific concentration, e.g., 1 mg/mL) is added to each well.
-
Controls: A well with the solvent (e.g., DMSO) serves as a negative control, and a well with a standard antimicrobial agent (e.g., Ciprofloxacin for bacteria, Griseofulvin for fungi) serves as a positive control.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for a specified period (e.g., 24-48 hours).
-
Result Measurement: The diameter of the zone of inhibition around each well is measured in millimeters. A larger diameter indicates greater antimicrobial activity.
Mycelium Growth Inhibition Assay for Antifungal Activity [1][2]
This method is used to determine the half-maximal effective concentration (EC50) of the compounds against phytopathogenic fungi.
-
Compound Preparation: The test compounds are dissolved in a minimal amount of DMSO and then diluted with sterile distilled water containing a surfactant (e.g., Tween 80) to obtain a series of concentrations.
-
Media Preparation: Potato Dextrose Agar (PDA) is prepared and sterilized. The test compound solutions are added to the molten PDA at a specific ratio to achieve the desired final concentrations.
-
Plate Preparation: The PDA mixed with the test compound is poured into sterile Petri dishes. A plate with PDA and solvent serves as a control.
-
Inoculation: A mycelial disc of a specific diameter (e.g., 5 mm) from the edge of a fresh culture of the test fungus is placed at the center of each agar plate.
-
Incubation: The plates are incubated at a suitable temperature (e.g., 25°C) until the mycelial growth in the control plate reaches the edge of the dish.
-
Measurement: The diameter of the mycelial colony in each plate is measured.
-
Calculation: The percentage of inhibition of mycelial growth is calculated using the formula: Inhibition (%) = [(dc - dt) / dc] * 100, where dc is the average diameter of the mycelial colony in the control and dt is the average diameter of the mycelial colony in the treated plate. The EC50 value is then determined by probit analysis.
Mandatory Visualization
Caption: SAR of 4-substituted pyrazole-3-carboxylic acids on antimicrobial activity.
Antiviral Activity (Dengue Virus)
Recent studies have highlighted the potential of 4-substituted pyrazole-3-carboxylic acid derivatives as inhibitors of the Dengue virus (DENV) NS2B-NS3 protease, a crucial enzyme for viral replication. The SAR studies in this area focus on optimizing the substituents on the pyrazole ring and the carboxylic acid to enhance inhibitory potency and antiviral activity.
Data Presentation: Anti-Dengue Virus Activity
The following table summarizes the in vitro activity of pyrazole-3-carboxylic acid derivatives against DENV protease and in a DENV reporter gene assay.
| Compound ID | N1-Substituent | C5-Substituent | EC50 (µM) in DENV2proHeLa Assay | IC50 (µM) against isolated DENV Protease |
| 8 | 2-Methylphenyl | Phenyl | > 50 | 6.5 |
| 11 | 2-Methylphenyl | 4-Fluorophenyl | 26 | 14 |
| 17 | 2-Methylphenyl | Pyridin-3-yl | 9.7 | 17 |
| Reference | - | - | - | - |
Experimental Protocols
DENV Protease Inhibition Assay (Biochemical Assay)
This assay measures the direct inhibition of the DENV NS2B-NS3 protease activity.
-
Enzyme and Substrate Preparation: Recombinant DENV NS2B-NS3 protease and a fluorogenic peptide substrate are prepared in an appropriate assay buffer.
-
Compound Preparation: The test compounds are dissolved in DMSO and serially diluted to various concentrations.
-
Assay Procedure:
-
The test compound is pre-incubated with the DENV protease in a 96-well plate for a specific duration (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
The enzymatic reaction is initiated by adding the fluorogenic substrate.
-
The fluorescence intensity is measured kinetically over time using a fluorescence plate reader.
-
-
Data Analysis: The initial reaction rates are calculated. The percentage of inhibition is determined by comparing the rates in the presence of the compound to the control (enzyme and substrate without inhibitor). The IC50 value is calculated by fitting the dose-response curve.
DENV Reporter Gene Assay (Cell-based Assay)
This assay measures the antiviral activity of the compounds in a cell-based system using a reporter virus.
-
Cell Culture: HeLa cells are seeded in 96-well plates and incubated until they form a confluent monolayer.
-
Compound Treatment: The cells are treated with serial dilutions of the test compounds.
-
Virus Infection: The cells are infected with a DENV reporter virus (e.g., expressing luciferase or another reporter gene).
-
Incubation: The infected cells are incubated for a period that allows for viral replication and reporter gene expression (e.g., 48 hours).
-
Reporter Gene Measurement: The reporter gene activity (e.g., luminescence for luciferase) is measured using a plate reader.
-
Data Analysis: The percentage of inhibition of viral replication is calculated by comparing the reporter signal in compound-treated wells to that in untreated, infected wells. The EC50 value is determined from the dose-response curve. A parallel cytotoxicity assay (e.g., MTT or CellTiter-Glo) is typically performed to ensure that the observed antiviral effect is not due to cellular toxicity.
Mandatory Visualization
Caption: Experimental workflow for evaluating anti-dengue virus activity.
Anticancer Activity (Acute Myeloid Leukemia)
Derivatives of 1H-pyrazole-3-carboxamide have been investigated as potent inhibitors of kinases involved in the pathogenesis of Acute Myeloid Leukemia (AML), such as Fms-like tyrosine kinase 3 (FLT3), Cyclin-dependent kinase 2 (CDK2), and CDK4. The SAR studies in this context aim to optimize the substituents to achieve high potency and selectivity.
Data Presentation: Kinase Inhibitory Activity
The following table presents the in vitro inhibitory activity of 1H-pyrazole-3-carboxamide derivatives against key kinases in AML.
| Compound ID | 4-Position Substituent | FLT3 IC50 (nM) | CDK2 IC50 (nM) | CDK4 IC50 (nM) |
| FN-1501 | (Reference Compound) | 2.33 | 1.02 | 0.39 |
| 8t | [Specific heterocyclic amino group] | 0.089 | 0.719 | 0.770 |
Experimental Protocols
In Vitro Kinase Inhibition Assay
This assay quantifies the ability of the compounds to inhibit the activity of specific kinases.
-
Reagents: Recombinant human kinases (FLT3, CDK2, CDK4), their respective substrates (e.g., a peptide or protein), and ATP are required.
-
Compound Preparation: Test compounds are dissolved in DMSO and serially diluted.
-
Assay Procedure:
-
The kinase, substrate, and test compound are mixed in an appropriate assay buffer in a 96- or 384-well plate.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a specific time at a controlled temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as:
-
Radiometric assay: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.
-
Luminescence-based assay: Using an ADP-Glo™ kinase assay that measures the amount of ADP produced.
-
Fluorescence-based assay: Using a fluorescently labeled substrate or antibody.
-
-
-
Data Analysis: The percentage of kinase inhibition is calculated relative to a control without the inhibitor. The IC50 value is determined by fitting the dose-response data to a suitable equation.
Cell-based Proliferation Assay (e.g., MTT Assay)
This assay assesses the effect of the compounds on the proliferation of cancer cells.
-
Cell Culture: AML cells (e.g., MV4-11, which is FLT3-ITD positive) are seeded in 96-well plates.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The cell viability is expressed as a percentage of the control (untreated cells). The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Mandatory Visualization
Caption: Inhibition of key signaling pathways in AML by pyrazole derivatives.
References
- 1. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and antifungal activity of the derivatives of novel pyrazole carboxamide and isoxazolol pyrazole carboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to the In Vitro Biological Evaluation of Novel Pyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro biological performance of novel pyrazole derivatives across key therapeutic areas: oncology, microbiology, and inflammation. The data presented is synthesized from recent studies, offering a comparative analysis supported by experimental evidence and detailed protocols.
Introduction to Pyrazole Derivatives
Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms and are a cornerstone in medicinal chemistry.[1][2] Their versatile scaffold allows for extensive structural modifications, leading to a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4] This has made them a focal point for the development of new therapeutic agents, exemplified by established drugs like the COX-2 inhibitor, Celecoxib.[5][6] This guide focuses on the in vitro evaluation of recently developed pyrazole analogues to aid researchers in identifying promising structural leads.
Anticancer Activity: Cytotoxicity Evaluation
A significant area of pyrazole research is the development of novel anticancer agents. The in vitro cytotoxicity of these compounds is commonly assessed against a panel of human cancer cell lines to determine their potency and selectivity.
Data Presentation: Comparative Cytotoxicity (IC₅₀)
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of representative, recently synthesized pyrazole derivatives against various human cancer cell lines. Lower IC₅₀ values indicate higher cytotoxic potency.
| Compound ID | Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| PZ-AC1 | Benzimidazole-pyrazole hybrid | A549 (Lung) | 0.15 | [7] |
| HeLa (Cervical) | 0.21 | [7] | ||
| HepG2 (Liver) | 0.33 | [7] | ||
| MCF-7 (Breast) | 0.18 | [7] | ||
| PZ-AC2 | Methoxy-substituted pyrazole | MCF-7 (Breast) | 10 | [8][9] |
| PZ-AC3 | Phenyl-substituted pyrazole | MCF-7 (Breast) | 14 | [8][9] |
| PZ-AC4 | Indolo-dihydropyrazole | A549 (Lung) | 8.42 | [10] |
| MCF-7 (Breast) | 7.15 | [10] |
Experimental Protocol: MTT Cytotoxicity Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability and proliferation.[11][12]
-
Cell Seeding: Plate human cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.[10][11]
-
Compound Treatment: Prepare serial dilutions of the test pyrazole derivatives in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[7]
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of cytotoxicity against the compound concentration to determine the IC₅₀ value using non-linear regression analysis.[13]
Visualization: MTT Assay Workflow
Caption: Workflow for determining compound cytotoxicity using the MTT assay.
Antimicrobial Activity: Efficacy Against Pathogens
The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. Pyrazole derivatives have shown considerable activity against a range of bacterial and fungal pathogens.[14]
Data Presentation: Comparative Antimicrobial Activity (MIC)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The table below compares the MIC values of different pyrazole derivatives against selected pathogens.
| Compound ID | Derivative Class | Microorganism | MIC (µg/mL) | Reference |
| PZ-AM1 | Hydrazone derivative | Staphylococcus aureus | 62.5 | [14] |
| Escherichia coli | 125 | [14] | ||
| Candida albicans | 7.8 | [14] | ||
| Aspergillus niger | 2.9 | [14] | ||
| PZ-AM2 | Mannich base | Escherichia coli | 0.25 | [5] |
| PZ-AM3 | Mannich base | Streptococcus epidermidis | 0.25 | [5] |
| PZ-AM4 | Pyrano[2,3-c] pyrazole | Klebsiella pneumoniae | 6.25 | [15] |
Experimental Protocol: Agar Well Diffusion Method
The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical substances.[16][17]
-
Media Preparation: Prepare Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi) and sterilize by autoclaving. Pour the molten agar into sterile Petri plates and allow it to solidify.
-
Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard) of the test organism in sterile saline.
-
Inoculation: Evenly spread the microbial inoculum over the surface of the agar plates using a sterile cotton swab.
-
Well Creation: Aseptically punch wells (6-8 mm in diameter) into the agar using a sterile cork borer.
-
Compound Loading: Add a fixed volume (e.g., 100 µL) of the test pyrazole derivative, dissolved in a suitable solvent like DMSO at a specific concentration, into each well.[17] Use a standard antibiotic (e.g., Chloramphenicol, Ciprofloxacin) as a positive control and the solvent alone as a negative control.[5][14]
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria or at 28-30°C for 48-72 hours for fungi.
-
Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters (mm). A larger zone diameter indicates greater antimicrobial activity.
Visualization: Agar Well Diffusion Workflow
References
- 1. mdpi.com [mdpi.com]
- 2. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eurekaselect.com [eurekaselect.com]
- 4. mdpi.com [mdpi.com]
- 5. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents | MDPI [mdpi.com]
- 8. Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benthamdirect.com [benthamdirect.com]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biointerfaceresearch.com [biointerfaceresearch.com]
- 16. Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chemmethod.com [chemmethod.com]
Unlocking Antifungal Potential: A Comparative Analysis of Pyrazole Derivatives
For researchers, scientists, and drug development professionals, the quest for novel antifungal agents is a paramount challenge in the face of growing resistance to existing treatments. Pyrazole derivatives have emerged as a promising class of compounds exhibiting significant antifungal activity against a broad spectrum of pathogenic fungi. This guide provides a comparative analysis of their efficacy, supported by experimental data, detailed protocols, and mechanistic insights.
This analysis consolidates findings from multiple studies, presenting a clear comparison of the in vitro and in vivo antifungal activities of various pyrazole derivatives. The data underscores their potential as lead compounds for the development of new and effective antifungal therapies for both agricultural and clinical applications.
Comparative Antifungal Activity of Pyrazole Derivatives
The antifungal efficacy of pyrazole derivatives has been extensively evaluated against a variety of fungal species. The following tables summarize the Minimum Inhibitory Concentration (MIC) and 50% Effective Concentration (EC50) values of representative pyrazole compounds compared to commercial antifungal agents. Lower MIC and EC50 values indicate higher antifungal potency.
Table 1: Antifungal Activity of Pyrazole Derivatives against Phytopathogenic Fungi
| Compound/Commercial Fungicide | Fungal Species | MIC (µg/mL) | EC50 (µg/mL) | Reference |
| Pyrazole Carboxamides | ||||
| 7af | Rhizoctonia solani | - | >100 | [1] |
| 7bc | Rhizoctonia solani | - | >100 | [1] |
| 7bg | Rhizoctonia solani | - | 79.43 | [1] |
| 7bh | Rhizoctonia solani | - | 68.21 | [1] |
| 7bi | Rhizoctonia solani | - | 55.32 | [1] |
| Isoxazolol Pyrazole Carboxylate | ||||
| 7ai | Rhizoctonia solani | - | 0.37 | [1][2] |
| Pyrazole-4-sulfonohydrazide | ||||
| B6 | Rhizoctonia solani | - | 0.23 | [3] |
| Diphenylacetylene Pyrazole | ||||
| A1 | Rhizoctonia solani | - | 0.0214 | [4] |
| A12 | Rhizoctonia solani | - | - | [4] |
| A13 | Rhizoctonia solani | - | 0.0189 | [4] |
| A15 | Rhizoctonia solani | - | 0.0223 | [4] |
| A18 | Rhizoctonia solani | - | 0.0173 | [4] |
| Commercial Fungicides | ||||
| Carbendazim | Rhizoctonia solani | - | 1.00 | [1][2] |
| Thifluzamide | Rhizoctonia solani | - | 0.20 | [3] |
| Fluxapyroxad | Rhizoctonia solani | - | 0.0237 | [4] |
Table 2: Antifungal Activity of Pyrazole Derivatives against Human Pathogenic Fungi
| Compound/Commercial Fungicide | Fungal Species | MIC (µg/mL) | Reference |
| 1,1′-biphenyl-pyrazole derivatives | |||
| 5c, 5e, 5f, 5g, 6a, 6b, 6c, 6e, 10b, 10c, 11a | Candida albicans | 31.25 - 62.5 | [5] |
| 5f, 5g, 6e, 10a, 10b, 10c, 11b | Aspergillus niger | 31.25 - 62.5 | [5] |
| Commercial Antifungals | |||
| - | - | - | - |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of the antifungal activity of pyrazole derivatives.
Mycelium Growth Inhibition Assay
This method is commonly used to evaluate the antifungal activity of compounds against filamentous fungi.
-
Preparation of Fungal Inoculum: Fungal strains are cultured on a suitable medium, such as Potato Dextrose Agar (PDA), at a specific temperature until sufficient mycelial growth is achieved. Mycelial discs of a uniform diameter are then cut from the edge of an actively growing colony.
-
Preparation of Test Compounds: The pyrazole derivatives are dissolved in an appropriate solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution. Serial dilutions are then prepared to obtain the desired test concentrations.
-
Assay Procedure: A specific volume of each test compound dilution is mixed with molten PDA medium and poured into Petri dishes. Once the agar solidifies, a mycelial disc is placed at the center of each plate.
-
Incubation: The plates are incubated at an optimal temperature for fungal growth (e.g., 25-28°C) for a specified period.
-
Data Analysis: The diameter of the fungal colony in each plate is measured. The percentage of mycelial growth inhibition is calculated using the formula: Inhibition (%) = [(dc - dt) / dc] x 100 where dc is the average diameter of the fungal colony in the control group (without the test compound) and dt is the average diameter of the fungal colony in the treated group. The EC50 value, the concentration of the compound that inhibits 50% of mycelial growth, is then determined.
Broth Microdilution Method
This method is widely used to determine the Minimum Inhibitory Concentration (MIC) of antifungal agents against yeasts and filamentous fungi.[6][7][8][9][10]
-
Preparation of Fungal Inoculum: Fungal strains are grown in a suitable broth medium. The resulting cell suspension is then diluted to a standardized concentration (e.g., 1 x 10^5 to 5 x 10^5 CFU/mL).
-
Preparation of Test Compounds: Two-fold serial dilutions of the pyrazole derivatives are prepared in a 96-well microtiter plate using a suitable broth medium, such as RPMI-1640.
-
Inoculation: Each well containing the diluted compound is inoculated with the standardized fungal suspension. A growth control (no compound) and a sterility control (no inoculum) are also included.
-
Incubation: The microtiter plates are incubated at an appropriate temperature (e.g., 35°C) for a specified duration (e.g., 24-48 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Mechanisms of Antifungal Action
The antifungal activity of pyrazole derivatives is often attributed to their ability to interfere with essential fungal cellular processes. Two primary mechanisms of action have been identified: inhibition of ergosterol biosynthesis and inhibition of succinate dehydrogenase (SDH).
Inhibition of Ergosterol Biosynthesis
Ergosterol is a vital component of the fungal cell membrane, and its disruption leads to cell death.[5][11][12][13][14] Pyrazole derivatives can inhibit key enzymes in the ergosterol biosynthesis pathway.
Caption: Inhibition of the ergosterol biosynthesis pathway by pyrazole derivatives.
Inhibition of Succinate Dehydrogenase (SDH)
Succinate dehydrogenase (SDH), also known as complex II, is a crucial enzyme in both the citric acid cycle and the electron transport chain in mitochondria.[3][4][15][16][17] Inhibition of SDH disrupts cellular respiration and energy production, leading to fungal cell death.
Caption: Inhibition of Succinate Dehydrogenase (SDH) by pyrazole derivatives.
Experimental Workflow
The general workflow for the synthesis and evaluation of the antifungal activity of novel pyrazole derivatives is depicted below.
Caption: General workflow for antifungal pyrazole derivative development.
References
- 1. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and antifungal activity of the derivatives of novel pyrazole carboxamide and isoxazolol pyrazole carboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potential Succinate Dehydrogenase Inhibitors Bearing a Novel Pyrazole-4-sulfonohydrazide Scaffold: Molecular Design, Antifungal Evaluation, and Action Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of Succinate Dehydrogenase Inhibitors Containing a Diphenylacetylene Fragment as Antifungal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, antimicrobial and ergosterol biosynthesis inhibition activity of clubbed 1,1′-biphenyl-pyrazole derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of Broth Microdilution Antifungal Susceptibility Testing Conditions for Trichophyton rubrum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. Pyrazole derivatives as antileishmanial agents: Biological evaluation, molecular docking study, DFT analysis and ADME prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis, Antifungal Ergosterol Inhibition, Antibiofilm Activities, and Molecular Docking on β-Tubulin and Sterol 14-Alpha Demethylase along with DFT-Based Quantum Mechanical Calculation of Pyrazole Containing Fused Pyridine–Pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Expedient Discovery for Novel Antifungal Leads Targeting Succinate Dehydrogenase: Pyrazole-4-formylhydrazide Derivatives Bearing a Diphenyl Ether Fragment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. biorxiv.org [biorxiv.org]
A Comparative Guide to Cytotoxicity Assays for 4-Chloro-1H-pyrazole-3-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of cytotoxicity assays relevant to the evaluation of compounds derived from 4-Chloro-1H-pyrazole-3-carboxylic acid. It includes detailed experimental protocols, comparative data on the cytotoxic effects of related pyrazole derivatives, and visualizations of key signaling pathways implicated in their mechanism of action.
Introduction
Derivatives of this compound represent a promising class of heterocyclic compounds with significant potential in anticancer drug discovery. Their structural scaffold allows for diverse chemical modifications, leading to a wide range of biological activities. A crucial step in the preclinical development of these compounds is the thorough evaluation of their cytotoxic effects against various cancer cell lines. This guide focuses on common in vitro methods used to assess cytotoxicity, providing researchers with the necessary information to design and execute robust experimental plans.
Quantitative Cytotoxicity Data
The following tables summarize the in vitro cytotoxic activity of various pyrazole derivatives, including those with structural similarities to this compound, against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a quantitative measure of the concentration of a compound required to inhibit a biological process by 50%. Lower IC50 values are indicative of higher potency.
| Compound ID | Derivative Class | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| 1 | 1,3,5-trisubstituted-1H-pyrazole | MCF-7 | Breast Cancer | 3.9 - 35.5 | [1] |
| 2 | Pyrazole-Oxindole Conjugate (6h) | Jurkat | T-cell leukemia | 4.36 | [2] |
| 3 | Pyrazole-Oxindole Conjugate (6j) | Jurkat | T-cell leukemia | 7.77 | [2] |
| 4 | N-(4-chlorophenyl) pyrano[2,3-c]pyrazole (4j) | Glioblastoma cell lines | Brain Cancer | Potent EC50 | [3] |
| 5 | Pyrazole-4-carboxamide (6k) | HeLa | Cervical Cancer | 0.43 | [4] |
| 6 | Pyrazole-4-carboxamide (6k) | HepG2 | Liver Cancer | 0.67 | [4] |
| 7 | 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole (3f) | MDA-MB-468 | Triple-Negative Breast Cancer | 14.97 (24h), 6.45 (48h) | [5] |
| 8 | Chloro derivative of pyrazole | HeLa | Cervical Cancer | 14.2 µg/ml | [6] |
| 9 | Bromo analog of pyrazole | HeLa | Cervical Cancer | 18.6 µg/ml | [6] |
| 10 | 1-(5-(5-chloro-2-hydroxyphenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone | MCF-7 | Breast Cancer | 1.31 | [7] |
| 11 | 1-(3-(4-chlorophenyl)-5-(3,5-dibromo-2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone | MCF-7 | Breast Cancer | 0.97 | [7] |
Experimental Protocols
Accurate and reproducible cytotoxicity data relies on well-defined and consistently executed experimental protocols. Below are detailed methodologies for two widely used cytotoxicity assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to its insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
MTT solution (5 mg/mL in phosphate-buffered saline - PBS)
-
Cell culture medium appropriate for the cell line
-
Test compounds (derivatives of this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Solubilization solution (e.g., DMSO, acidified isopropanol, or 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure for Adherent Cells:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: The following day, treat the cells with various concentrations of the pyrazole compounds. Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, carefully remove the culture medium and add 50 µL of serum-free medium and 50 µL of MTT solution to each well.[8]
-
Incubation with MTT: Incubate the plate at 37°C for 2-4 hours to allow for the formation of formazan crystals.[8]
-
Solubilization: Carefully aspirate the MTT solution without disturbing the formazan crystals. Add 100-150 µL of a solubilization solvent to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm to correct for background absorbance.[8]
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
The LDH assay is a colorimetric method that quantifies the activity of lactate dehydrogenase released from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is released upon cell lysis, making it a reliable indicator of cytotoxicity.
Materials:
-
LDH Cytotoxicity Assay Kit (commercially available kits are recommended)
-
96-well plates
-
Cultured cells and test compounds
-
Microplate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with various concentrations of the pyrazole compounds, including appropriate controls (vehicle control, spontaneous LDH release, and maximum LDH release).
-
Incubation: Incubate the plate for the desired exposure time at 37°C in a CO2 incubator.
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 4 minutes. Carefully transfer the cell-free supernatant to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture (as provided in the kit) to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Stop Reaction: Add the stop solution (as provided in the kit) to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. The amount of color formed is proportional to the amount of LDH released.
Signaling Pathways and Mechanisms of Action
Several pyrazole derivatives have been shown to exert their cytotoxic effects by modulating key cellular signaling pathways involved in cell proliferation, survival, and apoptosis.
Induction of Apoptosis via ROS Generation and Caspase Activation
Certain pyrazole derivatives have been found to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and the subsequent activation of the caspase cascade.[5][9] This intrinsic pathway of apoptosis is a critical mechanism for eliminating damaged or cancerous cells.
References
- 1. Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of new pyrazole-4-carboxamide analogues as potential anticancer agents targeting dual aurora kinase A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 [journal.waocp.org]
- 5. srrjournals.com [srrjournals.com]
- 6. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Validating the Synthesis of 4-Chloro-1H-pyrazole-3-carboxylic Acid: A Spectroscopic Comparison
A comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and spectroscopic validation of 4-Chloro-1H-pyrazole-3-carboxylic acid, with a comparative analysis against its bromo-analog.
This guide provides a detailed examination of the synthesis and spectroscopic characterization of this compound, a key intermediate in the development of various pharmaceuticals. Through a comparative lens with 4-bromo-1H-pyrazole-3-carboxylic acid, this document offers researchers valuable insights into the validation of these halogenated pyrazole carboxylic acids using modern spectroscopic techniques.
Synthesis and an Alternative Approach
The primary method for synthesizing this compound involves the direct chlorination of 1H-pyrazole-3-carboxylic acid. For comparative purposes, we also present two common methods for the synthesis of 4-bromo-1H-pyrazole-3-carboxylic acid: the oxidation of 4-bromo-3-methylpyrazole and the direct bromination of 1H-pyrazole-3-carboxylic acid.
Comparative Spectroscopic Analysis
The successful synthesis of these compounds is validated through a suite of spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). The data presented below offers a quantitative comparison between the chloro and bromo derivatives.
Table 1: ¹H-NMR and ¹³C-NMR Spectroscopic Data
| Compound | Solvent | ¹H-NMR Chemical Shift (δ ppm) | ¹³C-NMR Chemical Shift (δ ppm) |
| This compound | DMSO-d₆ | 7.94 (s, 1H), 13.63 (s, 2H, COOH and NH)[1] | Data not available in the searched literature. |
| 4-Bromo-1H-pyrazole-3-carboxylic acid | DMSO-d₆ | 7.92 (s, 1H)[2] | Specific shifts not detailed, but the availability of the spectrum is confirmed. |
Table 2: FTIR and Mass Spectrometry Data
| Compound | FTIR (KBr, cm⁻¹) | Mass Spectrometry (m/z) |
| This compound | Data not available in the searched literature. General absorbances for pyrazole carboxylic acids include broad O-H (2500-3300), C=O (around 1700), and pyrazole ring vibrations (1560-1460). | Data not available in the searched literature. The expected molecular ion peak would be around 146.0 (for ³⁵Cl) and 148.0 (for ³⁷Cl). |
| 4-Bromo-1H-pyrazole-3-carboxylic acid | Characteristic absorption for C=O stretch around 1700 cm⁻¹.[3] | Molecular ion peaks at m/z 190 (for ⁷⁹Br) and 192 (for ⁸¹Br) are expected, reflecting the isotopic pattern of bromine. The fragmentation pattern would provide further structural confirmation. |
Experimental Protocols
Detailed methodologies for the synthesis and spectroscopic analyses are crucial for reproducibility and validation.
Synthesis of this compound
A solution of 1H-pyrazole-3-carboxylic acid (10 g, 89.30 mmol) is prepared in a suitable solvent. A chlorinating agent is then added dropwise with stirring at 40°C in an oil bath over 15 minutes. The reaction mixture is stirred at 40°C for 5 hours, with progress monitored by Thin Layer Chromatography (TLC). After completion, the reaction mixture is worked up by treatment with ice-water (150 ml) and filtered under pressure. The resulting solid is dried to yield this compound as a white solid.[1]
Alternative Synthesis of 4-Bromo-1H-pyrazole-3-carboxylic acid
Method 1: Oxidation of 4-bromo-3-methylpyrazole 4-bromo-3-methylpyrazole (0.05 mol) and 200 mL of water are added to a 500 mL three-necked flask equipped with a stirrer, thermometer, and reflux condenser. The mixture is stirred and heated to 90°C. Potassium permanganate (0.15 mol) is added in batches over a period of 8 hours. After the reaction is complete, it is cooled to room temperature and filtered. The filter cake is washed with water. The filtrate is concentrated to 30 mL, cooled to 0°C, and the pH is adjusted to 3 with concentrated hydrochloric acid to precipitate the product. The solid is filtered and dried to yield 4-bromo-1H-pyrazole-3-carboxylic acid.[4]
Method 2: Direct Bromination of 1H-pyrazole-3-carboxylic acid To a 100 mL reaction bottle, 10 mL of water, 1H-pyrazole-3-carboxylic acid, liquid bromine, and tetrabutylammonium bromide are added sequentially and stirred. The mixture is heated to 100°C. After reflux is achieved, potassium hydroxide is added from the top of the condenser, and the reaction proceeds for 4 hours. The work-up involves dissolving the by-product potassium bromide in boiling water, separating the aqueous phase, and recrystallizing the product from an ethanol/water mixture.[4]
Spectroscopic Characterization
-
¹H and ¹³C NMR: Spectra are typically recorded on a 400 or 600 MHz spectrometer using a deuterated solvent such as DMSO-d₆. Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., TMS).
-
FTIR Spectroscopy: Spectra are recorded using KBr pellets or as a thin film. The data provides information on the functional groups present in the molecule.
-
Mass Spectrometry: Electron ionization (EI) or electrospray ionization (ESI) techniques are used to determine the molecular weight and fragmentation pattern of the synthesized compounds.
Visualizing the Workflow and Logic
The following diagrams illustrate the synthesis and validation workflow, as well as the logical relationship in spectroscopic analysis.
Caption: Synthesis workflow for this compound.
Caption: Logic diagram for the spectroscopic validation process.
References
Comparing the efficacy of 4-Chloro-1H-pyrazole-3-carboxylic acid analogs as enzyme inhibitors
Efficacy of Pyrazole Carboxylic Acid Analogs as Enzyme Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of pyrazole carboxylic acid analogs as inhibitors of two key enzymes implicated in cancer metabolism: Lactate Dehydrogenase (LDH) and Isocitrate Dehydrogenase (IDH). The information presented is based on published experimental data and is intended to assist researchers in the fields of oncology and drug discovery.
Overview of Target Enzymes
Lactate Dehydrogenase (LDH) is a critical enzyme in the glycolytic pathway, responsible for the interconversion of pyruvate and lactate.[1] In many cancer cells, there is an upregulation of LDHA, the isoform that preferentially converts pyruvate to lactate, a phenomenon central to the Warburg effect.[2][3] This metabolic shift allows cancer cells to sustain high rates of glycolysis even in the presence of oxygen, providing them with the necessary building blocks for rapid proliferation.[4] Inhibition of LDH is therefore a promising strategy to disrupt cancer cell metabolism and impede tumor growth.[5]
Isocitrate Dehydrogenase (IDH) enzymes, specifically IDH1 and IDH2, are key components of the citric acid cycle. Mutations in these enzymes are frequently observed in various cancers, including acute myeloid leukemia (AML) and gliomas.[5][6] These mutations confer a neomorphic activity, leading to the production of the oncometabolite D-2-hydroxyglutarate (2-HG).[7][8] 2-HG competitively inhibits α-ketoglutarate-dependent dioxygenases, leading to epigenetic alterations and a block in cellular differentiation, thereby contributing to tumorigenesis.[7][9] Small molecule inhibitors targeting these mutant IDH enzymes have emerged as a promising therapeutic approach.[5][7]
Comparative Efficacy of Pyrazole-Based LDH Inhibitors
A number of pyrazole-based compounds have been investigated as inhibitors of both LDHA and LDHB. The following table summarizes the inhibitory potencies (IC50 values) of selected pyrazole analogs.
| Compound ID | Target(s) | IC50 (nM) | Cellular Lactate Inhibition IC50 (µM) (A673 cells) | Reference |
| NCATS-SM1440 | LDHA/B | 40 | 0.5 | [2][10] |
| NCATS-SM1441 | LDHA/B | 40 | 0.3 | [2][10] |
| Compound 1 | LDHA | 90 | 0.9 (MiaPaCa-2 cells) | [2] |
| Compound 63 | LDHA/B | Low nM | Sub-micromolar (MiaPaCa-2 & A673 cells) | [11] |
Comparative Efficacy of Pyrazole-Based Mutant IDH1 Inhibitors
Several pyrazole-containing molecules have been developed as inhibitors of mutant IDH1, which is characterized by the R132H mutation. These inhibitors aim to reduce the production of the oncometabolite 2-HG.
| Compound ID | Target | Enzyme IC50 (nM) | Cellular 2-HG Inhibition IC50 (nM) (U87 R132H cells) | Reference |
| AGI-5198 | IDH1 R132H | 23 | 130 | [12] |
| Compound 35 | IDH1 R132H | 110 | 400 | [6] |
| GSK321 | IDH1 R132H | - | Potent decrease in intracellular 2-HG | [13] |
Experimental Protocols
LDH Enzyme Inhibition Assay
This protocol outlines a general method for determining the in vitro inhibitory activity of compounds against purified LDHA enzyme.
Materials:
-
Purified recombinant human LDHA
-
Test compounds (e.g., pyrazole analogs)
-
Pyruvate
-
NADH (β-Nicotinamide adenine dinucleotide, reduced form)
-
Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the assay buffer.
-
Add serial dilutions of the test compound to the wells. Include a vehicle control (DMSO).
-
Add a solution of NADH to all wells.
-
Add a solution of purified LDHA enzyme to all wells except for the blank controls.
-
Initiate the enzymatic reaction by adding a solution of pyruvate to all wells.
-
Immediately monitor the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 37°C). The decrease in absorbance corresponds to the oxidation of NADH to NAD+.
-
Calculate the initial reaction velocity for each compound concentration.
-
Plot the reaction velocity against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.[14][15]
Mutant IDH1 Enzyme Inhibition Assay
This protocol describes a method to measure the inhibitory activity of compounds against the mutant IDH1 enzyme by monitoring the consumption of NADPH.[11]
Materials:
-
Recombinant human mutant IDH1 enzyme (e.g., R132H)
-
Test compounds
-
α-Ketoglutarate (α-KG)
-
NADPH (β-Nicotinamide adenine dinucleotide phosphate, reduced form)
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.5 mM DTT)
-
96-well microplate
-
Microplate reader capable of kinetic measurements at 340 nm
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add the assay buffer, recombinant mutant IDH1 enzyme, and the test compound dilutions.
-
Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.
-
Prepare a substrate mix containing α-KG and NADPH in the assay buffer.
-
Initiate the reaction by adding the substrate mix to each well.
-
Immediately measure the decrease in absorbance at 340 nm over time in a microplate reader.
-
Calculate the rate of NADPH consumption for each well.
-
Plot the reaction rate against the inhibitor concentration and fit the data to determine the IC50 value.[12]
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a method to verify that a compound binds to its intended target protein within a cellular environment.[10][16]
Materials:
-
Cells expressing the target protein (e.g., cancer cell line)
-
Test compound
-
Cell lysis buffer
-
Equipment for heating samples (e.g., PCR machine)
-
Equipment for protein detection (e.g., Western blot apparatus)
-
Primary antibody specific to the target protein
Procedure:
-
Treat cultured cells with the test compound or vehicle control.
-
Heat the cell suspensions to a range of temperatures to induce protein denaturation and precipitation.
-
Lyse the cells and separate the soluble protein fraction from the precipitated proteins by centrifugation.
-
Analyze the amount of soluble target protein in the supernatant at each temperature using Western blotting.
-
Ligand binding stabilizes the target protein, resulting in a higher melting temperature. This "thermal shift" indicates target engagement.[10][16][17]
Signaling Pathways and Experimental Workflows
The Warburg Effect and LDH Inhibition
Cancer cells often exhibit the Warburg effect, characterized by increased glycolysis and lactate production, even in the presence of oxygen.[18] LDH-A is a key enzyme in this process. Inhibitors of LDH-A aim to reverse this metabolic phenotype.
References
- 1. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Warburg Effect | Cell Signaling Technology [cellsignal.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Understanding the Warburg Effect: The Metabolic Requirements of Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lactate Dehydrogenases as Metabolic Links between Tumor and Stroma in the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Oncometabolite 2-hydroxyglutarate regulates anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | The Roles of 2-Hydroxyglutarate [frontiersin.org]
- 9. Oncometabolite 2-hydroxyglutarate regulates anti-tumor immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Novel IDH1 Mutant Inhibitors for Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 18. creative-diagnostics.com [creative-diagnostics.com]
Safety Operating Guide
Proper Disposal of 4-Chloro-1H-pyrazole-3-carboxylic Acid: A Step-by-Step Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents like 4-Chloro-1H-pyrazole-3-carboxylic acid are paramount for ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of this compound, based on available safety data for structurally similar chemicals.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). Based on data for analogous compounds, this substance should be treated as a hazardous chemical.
Key Hazards:
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.[1]
-
Harmful if swallowed.[1]
Recommended Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile rubber).
-
Eye Protection: Chemical safety goggles or a face shield.
-
Body Protection: A lab coat or other protective clothing to prevent skin contact.
-
Respiratory Protection: If handling fine powders or generating dust, use a NIOSH/MSHA-approved respirator.[1]
Always work in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[2][3] Ensure that an eyewash station and safety shower are readily accessible.[4][5]
Summary of Safety and Disposal Information
The following table summarizes critical data for the safe handling and disposal of this compound and its waste.
| Parameter | Recommendation | Source |
| CAS Number | 84547-87-5 | |
| Primary Hazards | Skin Irritant, Eye Irritant, Respiratory Irritant, Harmful if Swallowed | [1] |
| Personal Protective Equipment | Chemical-resistant gloves, safety goggles/face shield, lab coat | [2][6] |
| Engineering Controls | Well-ventilated area, chemical fume hood | [2][3] |
| Spill Cleanup | Absorb with inert material, collect in a suitable container for disposal | [2] |
| Disposal Method | As hazardous chemical waste, via a licensed waste disposal company | [3] |
| Incompatible Materials | Strong oxidizing agents | [4][5] |
Step-by-Step Disposal Protocol
Follow these procedures to ensure the safe and compliant disposal of this compound.
1. Waste Segregation and Collection:
- Designate a specific, clearly labeled, and sealed container for the collection of this compound waste. The container should be made of a material compatible with the chemical.
- Do not mix this waste with other chemical waste streams unless compatibility has been confirmed. In particular, avoid mixing with strong oxidizing agents.[4][5]
- Collect both the pure compound and any contaminated materials (e.g., weighing paper, gloves, absorbent pads from spills) in this designated container.
2. Spill and Contamination Management:
- In the event of a spill, avoid generating dust.[4][5]
- Carefully sweep up the solid material or absorb it with an inert material such as vermiculite or sand.[2]
- Place the collected material into the designated hazardous waste container.
- Clean the spill area thoroughly with an appropriate solvent and then soap and water. Collect all cleaning materials as contaminated waste.
3. Packaging and Labeling for Disposal:
- Ensure the waste container is tightly sealed to prevent leaks or spills.[1]
- Label the container clearly with "Hazardous Waste" and the full chemical name: "this compound".
- Indicate the primary hazards on the label (e.g., "Irritant," "Harmful").
4. Storage Pending Disposal:
- Store the sealed and labeled waste container in a cool, dry, and well-ventilated area designated for hazardous waste storage.[2]
- Keep the container away from incompatible materials, particularly strong oxidizing agents.[4][5]
5. Final Disposal:
- Arrange for the collection and disposal of the hazardous waste through a licensed and reputable chemical waste disposal company.[3]
- Provide the disposal company with a copy of the safety data sheet (if available) or a clear description of the waste's composition and hazards.
- Never dispose of this compound down the drain or in regular trash.[1][4]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 4-Chloro-1H-pyrazole-3-carboxylic acid
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 4-Chloro-1H-pyrazole-3-carboxylic acid. The following procedures are designed to ensure a safe laboratory environment and proper management of this chemical.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical that requires careful handling due to its potential health hazards. Based on available safety data sheets for this compound and structurally similar chemicals, it is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3][4][5] Ingestion may be harmful.[2][5][6]
A comprehensive personal protective equipment (PPE) strategy is essential to minimize exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Recommended Equipment |
| Eye and Face Protection | Chemical safety goggles or glasses are required.[7][8][9] A face shield should be worn when there is a risk of splashing.[9][10][11] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat must be worn.[1][12] Regularly inspect gloves for any signs of degradation or puncture before use and change them frequently.[12][13] For larger quantities, additional protective clothing may be necessary.[12] |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the inhalation of dust or vapors.[2][7] If significant dust is generated, a NIOSH-approved respirator should be used.[2][13] |
Operational and Disposal Plans
Safe Handling Procedures:
-
Preparation: Before handling, ensure that a chemical fume hood is operational and that all necessary PPE is readily available. An eyewash station and safety shower should be in close proximity and unobstructed.[7][8]
-
Weighing and Transfer: Conduct all weighing and transferring of the solid compound within a chemical fume hood to minimize dust generation and inhalation.[3]
-
Solution Preparation: When dissolving the compound, add it slowly to the solvent to avoid splashing.
-
Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water.[1][5][14] Decontaminate the work surface with an appropriate solvent and then wash with soap and water.
-
Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2][3][6][8]
Emergency Procedures:
| Exposure Route | First-Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[1][2][3] |
| Skin Contact | Immediately remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[2][14] If irritation persists, seek medical attention.[1] |
| Eye Contact | Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][3][14] Remove contact lenses if present and easy to do.[2][3] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water.[3][14] Seek immediate medical attention.[3][14] |
Spill and Leak Procedures:
In the event of a spill, evacuate the area and ensure adequate ventilation. Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal.[7][13] The spill area should then be cleaned with a suitable solvent and washed with soap and water.
Disposal Plan:
All waste containing this compound must be treated as hazardous waste. Dispose of the chemical and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.[1][2] The recommended disposal method is to dissolve the material in a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[2] Do not allow the chemical to enter drains or waterways.[1][3]
Experimental Workflow
The following diagram outlines the standard workflow for handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. biosynth.com [biosynth.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. aksci.com [aksci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. keyorganics.net [keyorganics.net]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 10. epa.gov [epa.gov]
- 11. blog.storemasta.com.au [blog.storemasta.com.au]
- 12. benchchem.com [benchchem.com]
- 13. capotchem.com [capotchem.com]
- 14. angenechemical.com [angenechemical.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
